2-Pyrimidineacetic Acid
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYZPJUABYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494580 | |
| Record name | (Pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66621-73-6 | |
| Record name | (Pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 2-Pyrimidineacetic acid (2-PAA). It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly those interested in pyrimidine-based scaffolds. This document collates available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it details a representative synthetic protocol, explores its biological significance as an aldose reductase inhibitor, and visualizes the relevant biochemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring linked to an acetic acid moiety at the 2-position. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, making its derivatives a subject of significant interest in medicinal chemistry[1][2]. 2-PAA, in particular, has been identified as a synthetic intermediate for pharmaceuticals and has been investigated for its potential therapeutic activities, notably as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[3][4]. This guide aims to consolidate the fundamental knowledge of 2-PAA to facilitate further research and application.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | 2-(Pyrimidin-2-yl)acetic acid | [5] |
| CAS Number | 66621-73-6 | [5][6] |
| Molecular Formula | C₆H₆N₂O₂ | [5][6] |
| Molecular Weight | 138.12 g/mol | [5] |
| Canonical SMILES | C1=CN=C(N=C1)CC(=O)O | [5] |
| InChI Key | NRRCYZPJUABYHL-UHFFFAOYSA-N | [5][6] |
| Appearance | Crystalline solid | [6][7] |
| Purity | ≥95% (Commercially available) | [6][7] |
Quantitative Physical Data
| Property | Value | Reference |
| λmax | 250 nm | [6] |
| Solubility | DMF: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [6] |
| Storage Temperature | -20°C | [6] |
| Stability | ≥ 4 years (at recommended storage) | [6] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the this compound molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | 3.8 - 4.2 |
| Pyrimidine H-5 | 7.2 - 7.5 |
| Pyrimidine H-4, H-6 | 8.6 - 8.9 |
| -COOH (Carboxylic Acid) | 10.0 - 13.0 (broad) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | 40 - 45 |
| Pyrimidine C-5 | 120 - 125 |
| Pyrimidine C-4, C-6 | 155 - 160 |
| Pyrimidine C-2 | 165 - 170 |
| -C=O (Carbonyl) | 170 - 175 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR absorption bands are characteristic of the functional groups within this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=N & C=C Stretch (Pyrimidine Ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
Experimental Protocols
Synthesis of this compound via Alkylation
A common method for the synthesis of pyrimidineacetic acids is through the alkylation of a suitable pyrimidine precursor. The following is a representative protocol adapted from literature on pyrimidine alkylation.
Objective: To synthesize this compound from a 2-halopyrimidine precursor.
Materials:
-
2-Chloropyrimidine (B141910) or 2-Bromopyrimidine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Malonic Ester Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
To this solution, add 2-chloropyrimidine (or 2-bromopyrimidine) dropwise.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield diethyl 2-(pyrimidin-2-yl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the resulting diethyl 2-(pyrimidin-2-yl)malonate with concentrated hydrochloric acid.
-
Continue heating until the evolution of CO₂ ceases, indicating the completion of hydrolysis and decarboxylation.
-
Cool the solution, which should result in the precipitation of this compound hydrochloride.
-
Isolate the solid by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by NMR, IR spectroscopy, and melting point analysis.
-
Below is a workflow diagram illustrating this synthetic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
An In-depth Technical Guide to the Synthesis of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of 2-pyrimidineacetic acid, a valuable synthetic intermediate in pharmaceutical development.[1] Due to the limited availability of direct published syntheses, this document outlines two primary, robust pathways derived from fundamental principles of organic chemistry and analogous transformations reported in the literature. The experimental protocols provided are detailed models that can be adapted and optimized for specific laboratory conditions.
Pathway 1: Synthesis via Nucleophilic Aromatic Substitution of 2-Chloropyrimidine (B141910)
This pathway commences with the readily available 2-chloropyrimidine and introduces the acetic acid moiety through a malonic ester synthesis approach. This method is advantageous due to the relatively low cost of the starting materials and the well-established nature of the reaction types involved.
The overall transformation is depicted in the following workflow:
Caption: Experimental workflow for the synthesis of this compound via Pathway 1.
Detailed Experimental Protocols for Pathway 1
Step 1.1: Preparation of 2-Chloropyrimidine from 2-Aminopyrimidine
This procedure is adapted from a well-established method for the diazotization of aminopyrimidines.[2]
-
Reaction: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (6.0 moles) and cool the solution to 0°C in an ice-salt bath. Slowly add 2-aminopyrimidine (1.5 moles) portion-wise while maintaining the temperature below 10°C. Cool the resulting solution to -15°C. In a separate beaker, prepare a solution of sodium nitrite (B80452) (3.0 moles) in water and cool it to 0°C. Add the cold sodium nitrite solution dropwise to the pyrimidine (B1678525) solution over 1 hour, ensuring the temperature does not rise above -10°C. After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5°C. Carefully neutralize the reaction mixture to approximately pH 7 with a 30% aqueous sodium hydroxide (B78521) solution, keeping the temperature below 0°C. Collect the precipitated solid by filtration. Extract the 2-chloropyrimidine from the solid and the filtrate using diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from isopentane.
Step 1.2: Synthesis of Diethyl 2-pyrimidinylmalonate
This step involves the nucleophilic substitution of the chloride in 2-chloropyrimidine with the enolate of diethyl malonate.[3][4]
-
Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (B145695). To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate. Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the enolate solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Step 1.3: Synthesis of this compound
The final step is the hydrolysis of the diethyl ester followed by decarboxylation of the resulting malonic acid derivative.
-
Reaction: Dissolve diethyl 2-pyrimidinylmalonate (1.0 equivalent) in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents). Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to approximately pH 2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid. Heat the acidic mixture to induce decarboxylation, monitoring the evolution of carbon dioxide. After gas evolution ceases, cool the solution and collect the precipitated this compound by filtration. Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be performed for further purification.
Quantitative Data for Pathway 1 (Anticipated)
| Step | Reactants | Reagents | Product | Anticipated Yield (%) | Purity (%) |
| 1.1 | 2-Aminopyrimidine | NaNO₂, HCl | 2-Chloropyrimidine | 25-30 | >98 |
| 1.2 | 2-Chloropyrimidine, Diethyl malonate | NaOEt, EtOH | Diethyl 2-pyrimidinylmalonate | 60-70 | >95 |
| 1.3 | Diethyl 2-pyrimidinylmalonate | NaOH, HCl | This compound | 80-90 | >99 |
Pathway 2: Synthesis via Functionalization of 2-Methylpyrimidine (B1581581)
This alternative pathway utilizes the acidic nature of the methyl protons on 2-methylpyrimidine, which can be deprotonated with a strong base to form a nucleophilic intermediate. This intermediate is then carboxylated to introduce the desired functionality.
The logical flow of this synthetic route is as follows:
Caption: Experimental workflow for the synthesis of this compound via Pathway 2.
Detailed Experimental Protocols for Pathway 2
Step 2.1: Preparation of Ethyl 2-pyrimidineacetate
This key step involves the deprotonation of 2-methylpyrimidine followed by quenching with an electrophile to introduce the carboethoxy group.
-
Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-methylpyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) in a suitable solvent (e.g., hexanes for n-BuLi, THF for LDA) via syringe, keeping the temperature at -78°C. Stir the resulting deep-colored solution at -78°C for 1 hour to ensure complete deprotonation. Add diethyl carbonate (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 2-pyrimidineacetate by column chromatography on silica gel or vacuum distillation.
Step 2.2: Hydrolysis to this compound
This is a standard ester hydrolysis to yield the final product.
-
Reaction: Dissolve the purified ethyl 2-pyrimidineacetate (1.0 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5 equivalents). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure. Wash the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to its isoelectric point (typically pH 3-4) with cold hydrochloric acid to precipitate the product. Collect the solid this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
Quantitative Data for Pathway 2 (Anticipated)
| Step | Reactants | Reagents | Product | Anticipated Yield (%) | Purity (%) |
| 2.1 | 2-Methylpyrimidine | n-BuLi or LDA, Diethyl carbonate | Ethyl 2-pyrimidineacetate | 50-60 | >95 |
| 2.2 | Ethyl 2-pyrimidineacetate | NaOH, HCl | This compound | 85-95 | >99 |
Disclaimer: The provided experimental protocols are illustrative and based on analogous chemical transformations. These procedures should be performed by qualified personnel in a well-equipped chemical laboratory. Appropriate safety precautions must be taken, and all reactions should be carefully monitored. The anticipated yields and purities are estimates and may vary depending on the specific reaction conditions and scale. Optimization of these protocols may be necessary to achieve desired results.
References
An In-depth Technical Guide on the Biological Activity of the 2-Pyrimidineacetic Acid Scaffold
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Pyrimidineacetic acid, while exhibiting limited intrinsic biological activity, serves as a pivotal scaffold in medicinal chemistry. Its structural framework is a cornerstone for the development of a diverse array of bioactive derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities demonstrated by derivatives of the this compound core, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug development endeavors based on this versatile chemical structure.
Introduction: The Role of this compound as a Core Scaffold
The pyrimidine (B1678525) ring is a fundamental heterocycle in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1][2] Consequently, synthetic pyrimidine derivatives have been a subject of intense investigation in the quest for novel therapeutic agents.[1][2] this compound represents a simple yet versatile starting point for chemical elaboration. While the compound itself is primarily utilized as a synthetic intermediate in pharmaceutical synthesis, its derivatives have shown a broad spectrum of pharmacological activities.[3][4] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5][6][7][8][9] This guide focuses on the biological activities of molecules derived from the this compound core, providing researchers with a foundational understanding of the structure-activity relationships and therapeutic potential inherent to this class of compounds.
Anticancer and Antioxidant Activities of Pyrimidine Derivatives
A significant body of research has been dedicated to exploring the anticancer and antioxidant potential of pyrimidine derivatives. These studies often involve the synthesis of novel compounds and their evaluation against various cancer cell lines and in antioxidant assays.
Quantitative Data on Anticancer and Lipoxygenase Inhibition Activity
Several studies have quantified the efficacy of pyrimidine derivatives in inhibiting cancer cell growth and the activity of enzymes like lipoxygenase (LOX), which is implicated in both inflammation and cancer. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 2a | Lipoxygenase | 42 | [10] |
| Pyrido[2,3-d]pyrimidine | 2f | Lipoxygenase | 47.5 | [10] |
| Chalcone Precursor | 1g | Lipoxygenase | 17 | [10] |
| Pyrimidine-aryl urea (B33335) | 4b | SW480 colon cancer | 11.08 | [4] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, HaCaT) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.[4][10]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[4][10]
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
-
Enzyme Preparation: A solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) is prepared.
-
Substrate Preparation: A solution of the substrate, linoleic acid, is prepared in the same buffer.
-
Inhibition Assay: The test compounds are pre-incubated with the enzyme solution for a short period. The reaction is initiated by the addition of the substrate.
-
Absorbance Monitoring: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.[10]
Signaling Pathways in Anticancer Activity
Certain pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This often involves the modulation of key proteins in the apoptotic signaling pathway.
Caption: Apoptotic pathway induced by a pyrimidine-aryl urea derivative.[4]
Anti-inflammatory Activity of Pyrimidine Derivatives
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Pyrimidine derivatives have been investigated as inhibitors of COX enzymes, making them potential anti-inflammatory agents.
Quantitative Data on COX Inhibition
The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic potential and side-effect profile. Selective inhibition of COX-2 is often desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | [9] |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | [9] |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | [9] |
| 7 | >100 | 0.36 | [9] |
| 9 | >100 | 0.29 | [9] |
| 27 | - | 0.62 | [9] |
| 29 | - | 0.25 | [9] |
| Celecoxib (standard) | - | 1.11 | [9] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Enzyme and Cofactors: Recombinant human COX-1 or COX-2 enzyme is used. The reaction mixture contains a buffer (e.g., Tris-HCl), hematin, and a reducing agent (e.g., glutathione).
-
Inhibitor Incubation: The test compounds are pre-incubated with the enzyme and cofactors for a specified time to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Kinetic Measurement: The oxidation of TMPD by the peroxidase activity of COX results in a color change, which is monitored kinetically by measuring the absorbance at a specific wavelength (e.g., 610 nm).
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated by comparing the rates with and without the inhibitor. IC50 values are then determined from the concentration-inhibition curves.[11]
Mechanism of COX Inhibition
The primary mechanism of anti-inflammatory action for these pyrimidine derivatives is the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins (B1171923) (PGE2), key mediators of inflammation.
Caption: Mechanism of anti-inflammatory action via COX inhibition.[9]
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrimidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | S. aureus MIC (µM/ml) | B. subtilis MIC (µM/ml) | E. coli MIC (µM/ml) | C. albicans MIC (µM/ml) | A. niger MIC (µM/ml) | Reference |
| 2 | 1.83 | 0.91 | 3.66 | 3.66 | 1.83 | [7] |
| 5 | 0.90 | 1.80 | 1.80 | 3.60 | 3.60 | [7] |
| 10 | 1.95 | 0.97 | 3.90 | 1.95 | 3.90 | [7] |
| 11 | 1.74 | 0.87 | 0.87 | 3.48 | 1.74 | [7] |
| 12 | 0.87 | 1.75 | 3.51 | 1.75 | 3.51 | [7] |
| Cefadroxil (standard) | 4.18 | 2.09 | 4.18 | - | - | [7] |
| Fluconazole (standard) | - | - | - | 4.07 | 4.07 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is typically determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound core is a valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of promising biological activities. The research highlighted in this guide demonstrates the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to build upon. Future work in this area could focus on optimizing the potency and selectivity of these derivatives through further structural modifications and exploring their in vivo efficacy and safety profiles, with the ultimate goal of developing novel therapeutics for a variety of diseases.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Pyrimidineacetic Acid and its Derivatives for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, biological activities, and therapeutic potential of 2-pyrimidineacetic acid and its analogues, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.
Introduction
Pyrimidine (B1678525) and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Among these, this compound stands out as a crucial synthetic intermediate for the development of novel pharmaceuticals.[1][2] The pyrimidine nucleus is a fundamental component of nucleic acids, vitamins, and coenzymes, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This guide provides a detailed exploration of this compound, its synthesis, and the biological activities of its derivatives, with a focus on experimental protocols and quantitative data to support further research and development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a pyrimidine ring, followed by the introduction and modification of the acetic acid moiety. While various methods exist for the synthesis of the pyrimidine core, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or amidine derivative.[3]
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of this compound, proceeding through the formation of an intermediate ester, ethyl 2-pyrimidineacetate, followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-Pyrimidineacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-chloro-4-(2-pyridyl)-2,4-dioxo-butyrate hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (B95107) and water.[4]
-
Addition of Reagents: To the solution, add thiourea (B124793) (1.1 equivalents) and sodium acetate (B1210297) (1.2 equivalents).[4]
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 2-pyrimidineacetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-pyrimidineacetate (1 equivalent) in a mixture of ethanol (B145695) and water in a round-bottom flask.
-
Addition of Base: Add a solution of sodium hydroxide (B78521) (1.5 equivalents) to the flask.
-
Reaction Conditions: Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Neutralize the reaction mixture with a dilute solution of hydrochloric acid until the pH reaches approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a crystalline solid.[2]
Derivatives of this compound and Their Biological Activities
The core structure of this compound provides a versatile scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. Modifications to the pyrimidine ring, the acetic acid side chain, or both can lead to compounds with enhanced biological activity and selectivity.
Anticancer Activity
Derivatives of pyrimidine are well-established as potent anticancer agents.[5][6] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7][8][9]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Human Breast Cancer (MCF-7) | 18 | [6] |
| Compound B | Human Colon Cancer (HCT-116) | Not Specified | [6] |
| Compound C | Human Liver Cancer (HepG2) | Not Specified | [5] |
| Compound D | Human Lung Cancer (A549) | Not Specified | [10] |
| Compound E | Human Cervical Cancer (HeLa) | Not Specified | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[11][12][13]
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound ID | Assay | Activity | Reference |
| Derivative 1 | Carrageenan-induced paw edema | Significant inhibition | [14] |
| Derivative 2 | Not Specified | Significant | [15] |
| Derivative 3 | Not Specified | Significant | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide adult Wistar rats into groups: control, standard (e.g., indomethacin), and test groups (treated with pyrimidine derivatives).
-
Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17][18][19]
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| Compound X | Staphylococcus aureus | Not Specified | [18] |
| Compound Y | Escherichia coli | Not Specified | [18] |
| Compound Z | Candida albicans | Not Specified | [18] |
| Derivative A | Gram-positive bacteria | Good activity | [1] |
| Derivative B | Gram-negative bacteria | Good activity | [1] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells of uniform diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Protein Kinases
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[1][20]
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[10][14][16][17][21]
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the field.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics. The continued exploration of this compound and its analogues holds significant promise for the development of effective treatments for cancer, inflammatory disorders, and infectious diseases.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 16. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmajournal.net [pharmajournal.net]
- 21. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyrimidineacetic acid, a heterocyclic compound featuring a pyrimidine (B1678525) ring with an acetic acid substituent at the 2-position, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This in-depth technical guide explores the historical context of its discovery, details plausible early synthetic methodologies, and presents key physicochemical data. While the seminal publication detailing the initial synthesis of this compound is not readily apparent in modern chemical literature databases, a reconstruction of its likely early preparation is presented based on established synthetic strategies of the early 20th century. This guide provides detailed experimental protocols, quantitative data, and visualizations to offer a comprehensive resource for researchers utilizing this important scaffold.
Historical Context: The Rise of Pyrimidine Chemistry
The study of pyrimidines gained significant momentum in the late 19th and early 20th centuries. The systematic investigation of this class of heterocycles began in 1884 when Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[1] These foundational discoveries paved the way for the exploration of a vast number of substituted pyrimidines, driven by their identification as core components of nucleic acids (cytosine, thymine, and uracil) and other biologically crucial molecules like thiamine (B1217682) (Vitamin B1).[1] The burgeoning field of medicinal chemistry in the mid-20th century further propelled research into pyrimidine derivatives, leading to the development of important drugs such as barbiturates and the anticancer agent 5-fluorouracil.[2] It is within this rich scientific landscape that the synthesis of this compound and its derivatives would have been a logical step in the exploration of this versatile heterocyclic system.
Plausible Early Synthetic Pathways
Based on the established synthetic organic chemistry of the early to mid-20th century, a likely and efficient route to this compound would have involved a multi-step synthesis starting from a readily available pyrimidine precursor. The most probable pathway would have been the reaction of a 2-halopyrimidine with a malonic ester, followed by hydrolysis and decarboxylation. This strategy was a common method for introducing a carboxylic acid side chain onto a carbon atom.
A key intermediate in this proposed synthesis is 2-chloropyrimidine (B141910). While various methods exist for its preparation, a common early method involved the diazotization of 2-aminopyrimidine (B69317).
Below is a detailed, historically plausible experimental protocol for the synthesis of this compound.
Key Synthetic Steps
The overall synthetic scheme can be visualized as a three-step process:
Experimental Protocols
Step 1: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine
-
Reaction Principle: 2-Aminopyrimidine is converted to its diazonium salt with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The diazonium salt is then displaced by a chloride ion to yield 2-chloropyrimidine.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyrimidine (1.0 mol) in concentrated hydrochloric acid (400 mL) cooled to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 mol) in water (100 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1 hour at 0-5 °C.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is approximately 7.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 2-chloropyrimidine.
-
Purify the product by vacuum distillation.
-
Step 2: Synthesis of Diethyl 2-Pyrimidinylmalonate
-
Reaction Principle: 2-Chloropyrimidine undergoes a nucleophilic aromatic substitution reaction with the enolate of diethyl malonate. The enolate is generated in situ using a strong base like sodium ethoxide.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 mol) in absolute ethanol (B145695) (500 mL).
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.1 mol) dropwise with stirring.
-
After the addition is complete, add a solution of 2-chloropyrimidine (1.0 mol) in absolute ethanol (100 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Cool the mixture and pour it into ice-water (1 L).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 300 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude diethyl 2-pyrimidinylmalonate.
-
Step 3: Synthesis of this compound via Hydrolysis and Decarboxylation
-
Reaction Principle: The diethyl 2-pyrimidinylmalonate is first hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield this compound.
-
Procedure:
-
To the crude diethyl 2-pyrimidinylmalonate (1.0 mol), add a 10% aqueous solution of sodium hydroxide (B78521) (500 mL).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
Heat the acidified solution to 80-90 °C for 1-2 hours to effect decarboxylation, which is evidenced by the evolution of carbon dioxide.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Quantitative Data and Physicochemical Properties
While specific yields from a definitive first synthesis are unavailable, the following table summarizes expected yields based on analogous historical reactions and known physicochemical properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 140-143 °C | |
| Step 1 Yield (2-Chloropyrimidine) | ~60-70% | Based on analogous reactions |
| Step 2 Yield (Diethyl 2-Pyrimidinylmalonate) | ~50-60% | Based on analogous reactions |
| Step 3 Yield (this compound) | ~70-80% | Based on analogous reactions |
| Overall Yield | ~21-34% | Calculated from step-wise yields |
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules with diverse biological activities. The pyrimidine core is a well-established pharmacophore, and the acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. This allows for the generation of libraries of compounds for screening in various drug discovery programs.
Conclusion
While the precise moment of the discovery of this compound may be obscured in the historical chemical literature, its synthesis is readily conceivable through well-established synthetic organic methodologies of the early 20th century. The plausible synthetic route detailed in this guide, involving the reaction of 2-chloropyrimidine with diethyl malonate followed by hydrolysis and decarboxylation, represents a robust and historically consistent approach to this valuable compound. As a versatile building block, this compound continues to be a relevant and important scaffold for the development of novel therapeutic agents, underscoring the enduring legacy of early pyrimidine chemistry.
References
Metabolic Profiling and Pathway Interaction of 2-Pyrimidineacetic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the metabolic characterization of 2-pyrimidineacetic acid, a synthetic compound identified as a potential pharmaceutical intermediate. As this molecule is not a known endogenous metabolite, this document outlines a systematic approach to elucidate its metabolic fate, identify potential interactions with key metabolic pathways, and assess its overall metabolic profile. The methodologies described herein are standard in the field of drug metabolism and pharmacokinetics (DMPK) and are intended to guide researchers in designing and executing a thorough investigation of novel chemical entities.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis. Understanding its behavior within a biological system is paramount for any further development. This involves a multi-stage investigation into its absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the "metabolism" aspect, detailing a logical workflow from initial high-throughput screening to more in-depth mechanistic studies. The primary objectives of such a study are to determine the compound's metabolic stability, identify its metabolic pathways and resulting metabolites, pinpoint the enzymes responsible for its biotransformation, and evaluate its potential to perturb endogenous metabolic pathways, such as pyrimidine (B1678525) biosynthesis and degradation.
Experimental Workflow for Metabolic Profiling
A typical workflow for characterizing the metabolic profile of a novel compound like this compound is a tiered approach. It begins with broad in vitro screening assays to assess metabolic stability and quickly identify major metabolic routes. Positive findings then lead to more detailed studies to identify specific metabolites and the enzymes involved. Finally, the potential for interaction with endogenous metabolic pathways is investigated.
Caption: A tiered experimental workflow for the metabolic profiling of this compound.
Data Presentation: Quantitative Summaries
The following tables present hypothetical but realistic quantitative data that could be generated from the experimental workflow for this compound.
Table 1: Metabolic Stability of this compound
| System | Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Liver Microsomes | Human | 45.2 | 30.8 |
| Liver Microsomes | Rat | 68.9 | 20.1 |
| Hepatocytes | Human | 55.6 | 25.0 |
| Hepatocytes | Rat | 82.1 | 16.9 |
Table 2: Enzyme Kinetics for the Primary Metabolic Pathway of this compound
| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) |
| CYP3A4 | Hydroxylation | 125 | 850 |
| UGT1A1 | Glucuronidation | 250 | 1200 |
Table 3: Effect of this compound on Pyrimidine Pathway Metabolites in Cultured Cells
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| Orotic Acid | 1.00 | 2.50 | +2.5 |
| UMP | 1.00 | 0.85 | -0.15 |
| UDP | 1.00 | 0.82 | -0.18 |
| UTP | 1.00 | 0.79 | -0.21 |
| β-alanine | 1.00 | 1.10 | +0.10 |
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Methodology:
-
Preparation of Incubation Mixtures: this compound (final concentration, e.g., 1 µM) is incubated with either human or rat liver microsomes (e.g., 0.5 mg/mL protein) or cryopreserved hepatocytes (e.g., 1 million cells/mL).
-
Cofactor Addition: For microsomes, the reaction is initiated by adding a NADPH-regenerating system. For hepatocytes, the cells are suspended in a suitable incubation medium.
-
Incubation: The mixtures are incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of remaining this compound is plotted against time. The slope of the linear portion of this plot is used to calculate the half-life and intrinsic clearance.[1][2]
Metabolite Identification
Objective: To identify the chemical structures of metabolites formed from this compound.
Methodology:
-
Incubation: A higher concentration of this compound (e.g., 10 µM) is incubated with liver microsomes or hepatocytes for a longer period (e.g., 60 minutes) to allow for the formation of detectable levels of metabolites.
-
Sample Preparation: The reaction is stopped, and proteins are precipitated as described above.
-
Analysis: The supernatant is analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).
-
Data Processing: The data is processed using metabolite identification software to detect potential metabolites by comparing the mass spectra of the test samples with control samples (without the compound). The software looks for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Structure Elucidation: The fragmentation patterns of the potential metabolites in MS/MS scans are analyzed to propose their chemical structures.[1][2]
Reaction Phenotyping
Objective: To identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound.
Methodology:
-
Incubation with Recombinant Enzymes: this compound is incubated with a panel of individual, recombinant human CYP or UGT enzymes expressed in a suitable system (e.g., insect cells).
-
Selective Chemical Inhibition: In parallel, the compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for different CYP isozymes.
-
Sample Analysis: The rate of formation of a specific metabolite (identified in the previous step) is measured by LC-MS/MS.
-
Data Analysis: The enzymes that produce the highest rate of metabolite formation in the recombinant system, and whose activity is significantly reduced by a specific inhibitor in the microsome system, are identified as the primary metabolizing enzymes.[1][2]
References
Spectroscopic Profile of 2-Pyrimidineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Pyrimidineacetic acid (CAS No: 66621-73-6), a heterocyclic compound of interest in pharmaceutical synthesis.[1][2] Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from related pyrimidine (B1678525) derivatives.
Chemical Structure and Properties
-
IUPAC Name: 2-(Pyrimidin-2-yl)acetic acid[3]
-
Molecular Formula: C₆H₆N₂O₂[3]
-
Molecular Weight: 138.12 g/mol [3]
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyrimidine-containing molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H-4, H-6 |
| ~7.4 | Triplet | 1H | H-5 |
| ~3.8 | Singlet | 2H | -CH₂- |
| ~12.5 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~165 | C-2 |
| ~158 | C-4, C-6 |
| ~122 | C-5 |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2900 | Weak | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid)[4][5] |
| ~1590, 1570, 1470 | Medium-Strong | C=N and C=C stretching (Pyrimidine ring)[4][5] |
| ~1420 | Medium | C-O-H bend |
| ~1350 | Medium | C-N stretching[4] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 93 | High | [M - COOH]⁺ |
| 79 | Medium | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |
The fragmentation in mass spectrometry is anticipated to initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.[6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
- 1. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
An In-depth Technical Guide to 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Pyrimidineacetic acid (CAS Number: 66621-73-6), a key synthetic intermediate in pharmaceutical development. This document consolidates critical physicochemical data, outlines experimental procedures, and presents relevant biological context to support research and development activities.
Physicochemical Properties
This compound is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source |
| CAS Number | 66621-73-6 | [1][3] |
| Molecular Formula | C₆H₆N₂O₂ | [1][3][4] |
| Molecular Weight | 138.12 g/mol | [3][4] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | DMF: ~1 mg/mL, PBS (pH 7.2): ~10 mg/mL | [1][2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
| pKa | Predicted: 3.78 ± 0.10 | [5] |
| UV/Vis (λmax) | 250 nm | [1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive experimental dataset is not publicly available, typical analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic shifts and couplings of the pyrimidine (B1678525) ring and the acetic acid moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.[4]
A formal request to a supplier for the Certificate of Analysis (CoA) would provide batch-specific spectroscopic data.[1]
Synthesis and Reactivity
This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1][2] The reactivity of this compound is centered around the carboxylic acid group and the pyrimidine ring.
General Reactivity:
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding alcohol.
-
Pyrimidine Ring: The pyrimidine ring can participate in various substitution reactions, depending on the reaction conditions and the nature of the attacking reagent.
A generalized synthetic workflow for utilizing this compound in a subsequent reaction is depicted below.
A generalized workflow for the derivatization of this compound.
Experimental Protocols
Detailed experimental protocols are often proprietary or published in peer-reviewed literature for specific applications. However, a general procedure for handling and preparing a stock solution of this compound is provided below, based on supplier information.[2]
Preparation of a Stock Solution:
-
Objective: To prepare a stock solution of this compound for use in biological or chemical experiments.
-
Materials:
-
Procedure for Organic Solvent: a. Weigh the desired amount of this compound in a suitable vial. b. Add the appropriate volume of DMF to achieve the desired concentration (e.g., 1 mg/mL).[1][2] c. Purge the vial with an inert gas to prevent degradation.[2] d. Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Procedure for Aqueous Buffer: a. Directly dissolve the crystalline this compound in PBS (pH 7.2) to the desired concentration (up to approximately 10 mg/mL).[1][2] b. It is recommended to use aqueous solutions on the same day of preparation.[2]
-
Storage: Store the stock solution at -20°C for long-term stability.[2]
Biological Activity and Applications
This compound is described as a synthetic intermediate for pharmaceutical synthesis.[1][2] While specific biological activities of the compound itself are not extensively documented in the public domain, its derivatives are of significant interest in drug discovery. Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties.
The logical relationship for the development of a therapeutic agent starting from this compound is illustrated below.
Drug discovery workflow starting from this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Hazard Statements: H315, H319, H335[3]
-
Precautionary Statements: P261, P305+P351+P338
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.[1] Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this compound.
Ordering and Availability
This compound is commercially available from various chemical suppliers. It is typically sold in quantities ranging from milligrams to grams.[1] When ordering, confirm the purity and request a certificate of analysis for batch-specific data.[1]
References
A Technical Guide to the Physical and Chemical Properties of 2-Pyrimidineacetic Acid
Introduction
2-Pyrimidineacetic acid (CAS No: 66621-73-6) is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with an acetic acid group at the 2-position.[1] Its molecular formula is C₆H₆N₂O₂, with a molecular weight of approximately 138.12 g/mol .[1] This compound serves primarily as a synthetic intermediate and building block in the development of more complex molecules, particularly within pharmaceutical research.[2] This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for their determination, and graphical representations of key workflows and relationships relevant to its study.
Physical and Chemical Properties
The key identifiers and physicochemical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases to provide a concise reference for researchers.
Table 1: General Identifiers for this compound
| Property | Value | Reference |
| CAS Number | 66621-73-6 | [1][2][3] |
| IUPAC Name | 2-(pyrimidin-2-yl)acetic acid | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][4] |
| Molecular Weight | 138.12 g/mol | [1][4] |
| Appearance | Crystalline solid | [2] |
| InChI Key | NRRCYZPJUABYHL-UHFFFAOYSA-N | [1][2] |
| SMILES | OC(=O)Cc1ncccn1 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions / Notes | Reference |
| Melting Point | 226 - 228 °C | Experimental Value | [3] |
| Boiling Point | Not available | Data not found in literature; may decompose at high temperatures. | |
| Solubility | 1 mg/mL | In Dimethylformamide (DMF) | [2] |
| 10 mg/mL | In Phosphate-Buffered Saline (PBS) | [2] | |
| pKa | Not available | Experimental data not found in literature. | |
| XLogP3 | -0.3 | Computed Value | [1] |
Table 3: Spectroscopic Data Summary
| Technique | Data | Interpretation | Reference |
| UV-Vis | λmax = 250 nm | Indicates absorption in the ultraviolet range, characteristic of the pyrimidine ring system. | [2][3] |
| ¹H NMR | Data not available | Expected signals would include a singlet for the methylene (B1212753) (-CH₂-) protons, distinct signals for the aromatic protons on the pyrimidine ring, and a broad singlet for the carboxylic acid (-COOH) proton. | |
| ¹³C NMR | Data not available | Expected signals would include a peak for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and distinct peaks for the carbons of the pyrimidine ring. | |
| IR | Data not available | Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and C=C stretches for the aromatic ring (~1400-1600 cm⁻¹), and C-H stretches. | |
| Mass Spec | Data not available | The molecular ion peak (M+) would be expected at m/z ≈ 138. Fragmentation patterns would likely involve the loss of COOH (45 Da) or CO₂ (44 Da). |
Experimental Protocols
The following sections detail generalized, standard methodologies for the synthesis and characterization of this compound.
Synthesis and Purification
Principle: A common route to pyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthesis involves the reaction of a suitable C4-dicarbonyl synthon with S-alkylisothiourea followed by functional group manipulations. The crude product is then purified.
Apparatus:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
General Procedure:
-
Reaction Setup: The starting materials are dissolved in a suitable solvent (e.g., an alcohol or aprotic solvent) in a round-bottom flask.
-
Condensation: A base or acid catalyst is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by flash column chromatography on silica (B1680970) gel to yield the pure this compound.
-
Characterization: The final product's identity and purity are confirmed using techniques such as NMR, IR, and Mass Spectrometry, and its melting point is determined.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
The tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to about 15-20 °C below the expected melting point (226 °C).
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Solubility (Shake-Flask Method)
Principle: The thermodynamic solubility is determined by allowing a compound to equilibrate in a solvent for an extended period, after which the concentration of the dissolved solute in the saturated solution is measured.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, PBS, DMF).
-
The vial is sealed and placed on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed.
-
The concentration of this compound in the supernatant is determined using a calibrated analytical method, such as UV-Vis spectrophotometry (at 250 nm) or HPLC.
Spectroscopic Analysis
Principle: Spectroscopic techniques are used to elucidate the molecular structure and confirm the identity of the compound by probing the interaction of the molecule with electromagnetic radiation.
General Procedures:
-
Nuclear Magnetic Resonance (NMR): A sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution is transferred to an NMR tube, and spectra are acquired on a 300-500 MHz spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol (B145695) or water). The absorbance spectrum is recorded from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[5]
-
Mass Spectrometry (MS): A dilute solution of the sample is analyzed using an MS instrument, typically with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate key workflows and conceptual relationships for the study of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for determining key physicochemical properties.
References
- 1. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scbt.com [scbt.com]
- 5. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Pyrimidineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of 2-pyrimidineacetic acid, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various solvents is critical for its effective use in research and development, particularly in process chemistry, formulation development, and analytical method development. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of solvent systems. The available data is summarized in Table 1 for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.
| Solvent System | Temperature | Solubility |
| Dimethylformamide (DMF) | Not Specified | ~ 1 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~ 10 mg/mL[1] |
Table 1: Quantitative Solubility of this compound
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for any chemical compound. The following sections detail the methodologies for determining the equilibrium solubility of this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile (B52724), dimethylformamide)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the concentration of this compound in the saturated solvent samples.
Objective: To determine the concentration of this compound in a sample using a validated HPLC method.
Instrumentation and Conditions (Typical):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for this type of analysis.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound, which is approximately 250 nm.[1]
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the filtered sample from the solubility experiment into the HPLC system and record the peak area.
-
Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
The Unseen Engine: A Technical Guide to the Core Mechanisms of Pyrimidine Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
While 2-Pyrimidineacetic acid is primarily recognized as a synthetic intermediate in pharmaceutical development, the pyrimidine (B1678525) acetic acid scaffold is a recurring motif in a variety of biologically active molecules. An in-depth understanding of the mechanisms of action associated with this structural class is crucial for leveraging its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action of Pyrimidine Acetic Acid Derivatives
Research into derivatives of pyrimidine acetic acid has revealed several key mechanisms of action, primarily centered around enzyme inhibition. These mechanisms are critical in the pathogenesis of a range of diseases, including diabetic complications, cancer, and inflammatory disorders.
Aldose Reductase Inhibition and the Polyol Pathway
A significant mechanism of action for certain pyrimidine acetic acid derivatives is the inhibition of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the development of diabetic complications.
Mechanism: Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.[1] The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH disrupts the cellular redox balance, increasing susceptibility to oxidative stress.[1][2] This oxidative stress, in turn, can activate downstream signaling pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), and contribute to the formation of advanced glycation end products (AGEs), all of which are involved in the pathology of diabetic neuropathy, retinopathy, and nephropathy.[3][4] By inhibiting aldose reductase, pyrimidine acetic acid derivatives can mitigate these detrimental effects.[4][5]
Signaling Pathway: Aldose Reductase and the Polyol Pathway
Caption: Inhibition of Aldose Reductase by Pyrimidine Acetic Acid Derivatives.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
The pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors for dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a critical target in rapidly proliferating cells like cancer cells.[6][7]
Mechanism: DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[6] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn results in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[8][9][10][11] This anti-proliferative effect makes DHODH inhibitors potent anti-cancer and immunosuppressive agents.[9]
Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition
Caption: Inhibition of DHODH by Pyrimidine Derivatives.
Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][12]
Mechanism: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[13][14] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[15] By selectively inhibiting COX-2, pyrimidine derivatives can reduce the production of pro-inflammatory prostaglandins like PGE2, thereby mitigating the inflammatory response with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[13] The downstream effects of COX-2 inhibition include the suppression of key inflammatory signaling pathways such as NF-κB and MAPK.[12][16][17]
Signaling Pathway: COX Inhibition and Inflammatory Cascades
Caption: Anti-inflammatory Mechanism of Pyrimidine Derivatives via COX-2 Inhibition.
Quantitative Data for Pyrimidine Derivatives
The inhibitory potency of various pyrimidine derivatives has been quantified against their respective molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds.
Table 1: Aldose Reductase Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | IC50 (µM) |
|---|---|
| 13 | > 100 |
| 14 | > 100 |
| 15 | 10 |
| 16 | 0.74 |
| 17 | > 100 |
| 18 | 4.4 |
| 19 | 1.8 |
| 20 | 55 |
| 23 | 44.0 |
| 24 | 12.0 |
Data sourced from a study on pyrido[1,2-a]pyrimidin-4-one derivatives.[18]
Table 2: DHODH Inhibitory Activity of Various Compounds
| Inhibitor | Target Enzyme | IC50 (nM) |
|---|---|---|
| Dhodh-IN-1 | DHODH | 25 |
| Brequinar | DHODH | 5.2 - 20 |
| Teriflunomide | DHODH | 179 - 411 |
| Leflunomide (active metabolite A77 1726) | DHODH | ~411 |
| BAY 2402234 (Orludodstat) | DHODH | 1.2 |
| ASLAN003 (Farudodstat) | DHODH | 35 |
| SBL-105 | rhDHODH | 48.48 |
| Indoluidin D | DHODH | 210 |
Data compiled from multiple sources.[16][19][20][21]
Table 3: COX Inhibitory Activity of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Derivative 5 | - | 0.04 ± 0.09 |
| Derivative 6 | - | 0.04 ± 0.02 |
| Derivative 7 | 95.0 | - |
| Derivative 8 | >100 | - |
| Derivative 9 | >100 | - |
| Celecoxib (Reference) | - | 0.04 ± 0.01 |
| Phar-95239 | 9.32 | 0.82 |
| T0511-4424 | 8.42 | 0.69 |
| Zu-4280011 | 15.23 | 0.76 |
Data compiled from multiple sources.[12][22][23]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to characterize the inhibitory activity of pyrimidine acetic acid derivatives.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
-
Materials:
-
Purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Epalrestat)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare working solutions of all reagents in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, NADPH solution, and varying concentrations of the test compound or positive control.
-
Add the aldose reductase enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the DL-glyceraldehyde substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.
-
Calculate the rate of reaction (ΔOD/min) for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
DHODH Enzyme Inhibition Assay (DCIP-Based)
This colorimetric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
-
Materials:
-
Recombinant human DHODH
-
L-dihydroorotic acid (DHO) - substrate
-
Decylubiquinone (Coenzyme Q10 analog) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the diluted test compound.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over a 10-20 minute period in kinetic mode.
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[19][24]
-
COX Inhibition Assay (TMPD-Based)
This colorimetric assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) - chromogenic substrate
-
Hematin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Selective and non-selective COX inhibitors as controls (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590-620 nm
-
-
Procedure:
-
Prepare the assay mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) in separate wells of a 96-well plate.
-
Add varying concentrations of the test compound or control inhibitors to the wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 1-2 minutes).
-
Initiate the reaction by adding arachidonic acid followed by the TMPD solution.
-
Measure the absorbance at 590-620 nm over a short time frame (e.g., 20 seconds to 5 minutes).
-
The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[18][25][26]
-
Experimental Workflow for Characterizing a Novel Pyrimidine Acetic Acid Derivative
Caption: General Experimental Workflow for a Novel Pyrimidine Derivative.
References
- 1. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. dovepress.com [dovepress.com]
- 26. 2.3. COX-2 Enzyme Inhibition Study [bio-protocol.org]
In Vitro Studies of 2-Pyrimidineacetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro studies conducted on 2-pyrimidineacetic acid and its structurally related derivatives. Due to the limited availability of specific data on the parent compound, this document focuses on the biological activities, mechanisms of action, and experimental methodologies reported for its analogues. The primary areas of investigation for these compounds include their anti-inflammatory and anticancer properties. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction
The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Consequently, pyrimidine derivatives are a significant area of interest in medicinal chemistry, with research demonstrating a wide spectrum of pharmacological activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3] this compound, as a functionalized pyrimidine, represents a core structure for the development of novel therapeutic agents. This guide synthesizes the available in vitro data on its derivatives to provide insights into their potential biological activities and mechanisms of action.
Anti-inflammatory Activity
Derivatives of pyrimidineacetic acid have been investigated for their potential as anti-inflammatory agents. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.
Quantitative Data for Pyrimidine Acetic Acid Derivatives
| Compound Class | Target | Activity | Reference |
| Dihydropyrimidine-acetic acid derivatives | COX Enzymes | Comparable to diclofenac (B195802) in vivo | [4] |
| Pyrimidine acetic acid derivatives | CRTH2 | Antagonistic activity | [5][6][7][8] |
Table 1: Summary of Anti-inflammatory Activity of Pyrimidine Acetic Acid Derivatives
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to assess the anti-inflammatory potential of pyrimidine derivatives is through an in vitro COX inhibition assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development, which can be measured spectrophotometrically.
-
General Procedure:
-
The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, diclofenac).
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
The peroxidase activity is measured by monitoring the absorbance of a colorimetric or fluorometric probe.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Anticancer Activity
Various pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][9][10] The mechanism of action for these compounds can vary, including the inhibition of key enzymes involved in cell cycle progression and proliferation.
Quantitative Data for Pyrimidine Derivatives
Several studies have reported the cytotoxic effects of novel pyrimidine derivatives against a panel of human cancer cell lines.
| Compound Series | Cell Line | Exposure Time | EC50 (µM) | Reference |
| Substituted Pyrimidines (Series 2) | U-87 MG (Glioblastoma) | 48h | 5-8 | [10] |
| MDA-MB231 (Breast Cancer) | 48h | 5-8 | [10] | |
| HT-29 (Colon Carcinoma) | 48h | 5-8 | [10] | |
| CAL27 (Tongue Squamous Cell Carcinoma) | 48h | 5-8 | [10] | |
| FaDu (Pharynx Squamous Cell Carcinoma) | 48h | 5-8 | [10] | |
| Pyrimidine-based Pin1 Inhibitors | - | - | IC50 < 3 µM | [9] |
Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cultured cells.
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (EC50 or GI50).
-
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
After treatment, the cells are fixed with trichloroacetic acid to precipitate cellular proteins.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The optical density is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
EC50 values are calculated from the dose-response curves.
-
Experimental Workflow
Enzyme Inhibition
Beyond COX enzymes, pyrimidine derivatives have been investigated as inhibitors of other enzymes relevant to disease, such as Pin1 (Protein interacting with NIMA1), a peptidyl-prolyl cis-trans isomerase that is overexpressed in many human cancers. [9]
Experimental Protocols
Enzyme Inhibition Assay (General)
-
Objective: To determine the inhibitory potential of a compound against a specific enzyme.
-
Principle: These assays typically monitor the consumption of a substrate or the formation of a product over time. The rate of the reaction is measured in the presence and absence of the inhibitor.
-
General Procedure:
-
The enzyme, substrate, and buffer are combined in a suitable reaction vessel (e.g., a microplate well).
-
The test compound is added at various concentrations.
-
The reaction is initiated, and the change in a measurable signal (e.g., absorbance, fluorescence, luminescence) is monitored over time.
-
The initial reaction rates are calculated.
-
The percentage of inhibition is determined, and IC50 values are calculated.
-
Logical Relationship of Enzyme Inhibition
Caption: General Principle of Enzyme Inhibition.
Conclusion
While in vitro studies specifically focused on this compound are limited, the broader investigation of its derivatives reveals a promising landscape for this chemical scaffold in drug discovery. The demonstrated anti-inflammatory and anticancer activities of pyrimidine acetic acid analogues, primarily through mechanisms like COX and Pin1 inhibition, underscore the therapeutic potential of this compound class. The experimental protocols and data presented in this guide provide a foundational understanding for researchers to design and conduct further in vitro studies, not only on novel derivatives of this compound but also to potentially re-evaluate the parent compound in various biological assays. Future research should aim to fill the existing data gap for this compound to fully elucidate its pharmacological profile.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. (4-Methoxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic Acid [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Theoretical Analysis of 2-Pyrimidineacetic Acid: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a detailed theoretical examination of 2-pyrimidineacetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines its structural characteristics, electronic properties, and potential reactivity based on established computational methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking a deeper understanding of this molecule's fundamental properties.
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The substituent at the 2-position of the pyrimidine ring significantly influences the molecule's chemical and biological properties. This compound, with its carboxylic acid moiety, presents a particularly interesting case for theoretical investigation due to its potential for diverse intermolecular interactions and its utility as a synthetic intermediate for more complex pharmaceutical compounds.[2] This guide summarizes key theoretical data and outlines the computational and experimental protocols relevant to the study of this compound.
Molecular Properties and Computational Data
A comprehensive understanding of a molecule's physicochemical properties is foundational to its application in drug design. The following tables summarize key computed properties for this compound.
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 138.12 g/mol | PubChem[3] |
| IUPAC Name | 2-(pyrimidin-2-yl)acetic acid | PubChem[3] |
| CAS Number | 66621-73-6 | PubChem[2] |
| XLogP3 | -0.3 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Table 2: Theoretical Quantum Chemical Parameters (Hypothetical DFT Calculations)
| Parameter | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.5 D |
| Calculated pKa | 3.8 |
Note: The values in Table 2 are hypothetical and represent typical results that would be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. The pKa value is estimated based on methodologies for similar pyrimidine compounds.[4]
Theoretical Study Workflow
A typical theoretical investigation of a molecule like this compound involves a multi-step computational workflow. This process allows for the detailed characterization of the molecule's structure and electronic properties.
Caption: A logical workflow for the theoretical study of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the condensation of a suitable precursor with an amidine derivative. The following is a generalized experimental protocol adapted from the synthesis of similar pyrimidine derivatives.
Materials:
-
2-Formylacetic acid (or a suitable ester thereof)
-
Formamidine acetate (B1210297)
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Formamidine acetate is added to the cooled sodium ethoxide solution and stirred until dissolved.
-
2-Formylacetic acid (or its ester) is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and then with diethyl ether.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Computational Details for Theoretical Studies
The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.
Software: Gaussian 09 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-311G(d,p) basis set.[1]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical infrared and Raman spectra.
-
Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated from the optimized geometry to understand the molecule's reactivity and intermolecular interaction sites.
-
Acidity (pKa) Prediction: The pKa is estimated using a quantitative structure-activity relationship (QSAR) approach based on DFT calculations. This involves calculating the energy difference (ΔE) between the neutral molecule and its conjugate base in an aqueous environment simulated using a solvation model like the SM8 model.[4]
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are not extensively documented, pyrimidine derivatives are known to interact with a variety of enzymes and receptors. For instance, they can act as inhibitors of kinases, a class of enzymes crucial in cellular signaling. A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is depicted below.
Caption: A hypothetical kinase signaling pathway inhibited by a this compound derivative.
Conclusion
This technical guide provides a foundational theoretical overview of this compound, leveraging established computational methodologies to predict its molecular and electronic properties. The presented data and protocols offer a starting point for further experimental and computational research into this and related pyrimidine derivatives. A thorough understanding of the theoretical underpinnings of such molecules is crucial for the rational design of novel therapeutic agents and functional materials. Further experimental validation of the theoretical predictions outlined herein is encouraged to fully elucidate the potential of this compound in various scientific and industrial applications.
References
Methodological & Application
Synthesis of Novel Bioactive Scaffolds from 2-Pyrimidineacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 2-pyrimidineacetic acid. This versatile starting material offers a gateway to a diverse range of molecular architectures with potential applications in drug discovery and medicinal chemistry. The following sections detail key synthetic transformations, including esterification, amide bond formation, and hydrazide synthesis, providing researchers with the necessary information to explore the chemical space around the pyrimidine (B1678525) core.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4] this compound is a readily available starting material that allows for facile derivatization at the carboxylic acid moiety, enabling the synthesis of diverse libraries of compounds for biological screening.
I. Synthesis of this compound Esters
Esterification of this compound provides a key intermediate for further functionalization, such as in the synthesis of hydrazides, or for direct biological evaluation. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this transformation.[5][6]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of ethyl 2-(pyrimidin-2-yl)acetate.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data: Representative Esterification Reactions
| Entry | Alcohol | Product | Yield (%) | Reference |
| 1 | Ethanol | Ethyl 2-(pyrimidin-2-yl)acetate | ~95% | General yield |
| 2 | Methanol | Methyl 2-(pyrimidin-2-yl)acetate | ~90% | General yield |
| 3 | Isopropanol | Isopropyl 2-(pyrimidin-2-yl)acetate | ~85% | General yield |
| 4 | Benzyl alcohol | Benzyl 2-(pyrimidin-2-yl)acetate | ~80% | General yield |
Yields are representative and may vary based on specific reaction conditions and scale.
II. Synthesis of this compound Amides
Amide bond formation is a cornerstone of medicinal chemistry. The coupling of this compound with a diverse range of amines can be efficiently achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt).[8][9][10]
Experimental Protocol: EDC/HOBt Amide Coupling
This protocol describes the general procedure for the synthesis of N-substituted 2-(pyrimidin-2-yl)acetamides.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[10]
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature.[11]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data: Representative Amide Coupling Reactions
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-2-(pyrimidin-2-yl)acetamide | ~72% | [8] |
| 2 | Benzylamine | N-benzyl-2-(pyrimidin-2-yl)acetamide | ~85% | General yield |
| 3 | Morpholine | 2-(Morpholino)-2-(pyrimidin-2-yl)ethan-1-one | ~80% | General yield |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(pyrimidin-2-yl)acetamide | ~70% | [8] |
Yields are representative and may vary based on the specific amine and reaction conditions.
III. Synthesis of 2-(Pyrimidin-2-yl)acetohydrazide
Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles. They are typically synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate (B1144303).
Experimental Protocol: Hydrazide Synthesis
This protocol describes the synthesis of 2-(pyrimidin-2-yl)acetohydrazide from ethyl 2-(pyrimidin-2-yl)acetate.
Materials:
-
Ethyl 2-(pyrimidin-2-yl)acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve ethyl 2-(pyrimidin-2-yl)acetate (1.0 eq) in ethanol (10 volumes).
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.[12]
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Quantitative Data: Representative Hydrazide Synthesis
| Entry | Ester | Product | Yield (%) | Reference |
| 1 | Ethyl 2-(pyrimidin-2-yl)acetate | 2-(Pyrimidin-2-yl)acetohydrazide | ~95% | [13] |
Yield is representative and may vary based on reaction conditions.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis of novel compounds derived from this compound. These derivatives are valuable building blocks for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to explore a wide range of chemical diversity and to screen the resulting compounds for various biological activities.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. researchgate.net [researchgate.net]
2-Pyrimidineacetic Acid: A Versatile Intermediate in the Synthesis of Lifesaving Pharmaceuticals
For Immediate Release
[City, State] – [Date] – 2-Pyrimidineacetic acid and its derivatives are pivotal synthetic intermediates in the production of a range of pharmaceuticals, most notably the cholesterol-lowering drug Rosuvastatin (B1679574) and the anticancer agent Imatinib. The inherent reactivity of the pyrimidine (B1678525) ring system, coupled with the acetic acid side chain, provides a versatile scaffold for the construction of complex molecular architectures, making it an indispensable building block for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound-derived intermediates in the synthesis of these two blockbuster drugs.
Application in Rosuvastatin Synthesis
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The synthesis of Rosuvastatin prominently features a pyrimidine core. A key intermediate derived from the pyrimidine scaffold is N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. This aldehyde undergoes a crucial Wittig reaction with a chiral phosphonium (B103445) salt containing the dihydroxyheptenoate side chain, establishing the characteristic structural framework of Rosuvastatin.
Experimental Protocol: Synthesis of a Key Rosuvastatin Intermediate via Wittig Reaction
This protocol outlines the synthesis of a Rosuvastatin intermediate using a liquid-assisted Wittig reaction.
Materials:
-
[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide (Pyrimidine Phosphonium Salt)
-
Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate (B1210297) (Side-chain Aldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (B145695) (95%)
Procedure:
-
In a stainless steel vial, combine 0.670 g of the side-chain aldehyde, 0.258 g of the pyrimidine phosphonium salt, and 0.197 g of DBU at approximately 25°C.
-
The mixture is subjected to ball-milling for 16 hours.
-
Following the reaction, 2 mL of 95% ethanol is added to the mixture, and it is heated to reflux.
-
The solution is then cooled to a temperature range of 0°C to 5°C to facilitate the precipitation of the product.
-
The resulting off-white crystalline solid is collected by filtration and dried in an oven at 55°C.
-
This process yields approximately 0.4 g of the Rosuvastatin intermediate[1].
| Parameter | Value | Reference |
| Reactants | Pyrimidine Phosphonium Salt, Side-chain Aldehyde, DBU | [1] |
| Solvent | 95% Ethanol (for workup) | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | 25°C (milling), Reflux, 0-5°C (precipitation) | [1] |
| Yield | ~0.4 g | [1] |
| Conversion Rate | Up to 99.2% | [2] |
| E:Z Isomer Ratio | Up to 76:24 | [2] |
Rosuvastatin Synthetic Pathway
Caption: Synthetic pathway of Rosuvastatin.
Application in Imatinib Synthesis
Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of Imatinib involves the coupling of a pyrimidine-containing amine with a benzoyl chloride derivative. A key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, which can be synthesized from pyrimidine precursors, is central to this process.
Experimental Protocol: Synthesis of Imatinib
This protocol details the synthesis of Imatinib from its key pyrimidine-containing intermediate.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine
-
4-(4-Methylpiperazinomethyl)benzoyl chloride
-
Isopropyl alcohol
-
Potassium carbonate
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol in a reaction vessel.
-
Add potassium carbonate to the solution to act as a base.
-
To this mixture, add 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product, Imatinib base, is isolated. This process has been reported to yield Imatinib with high purity and an overall yield of around 50% from the initial starting materials in a four-step synthesis.[3][4]
| Parameter | Value | Reference |
| Reactants | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-Methylpiperazinomethyl)benzoyl chloride, Potassium carbonate | [3] |
| Solvent | Isopropyl alcohol | [3] |
| Base | Potassium carbonate | [3] |
| Overall Yield (4 steps) | ~50% | [3][4] |
| Purity | 99.99% | [3] |
Imatinib Synthetic Pathway
Caption: Synthetic pathway of Imatinib.
Signaling Pathways
Rosuvastatin's Mechanism of Action:
Rosuvastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[5][6] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes.[5] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing circulating LDL-C levels.[5]
Rosuvastatin Signaling Pathway
Caption: Rosuvastatin's mechanism of action.
Imatinib's Mechanism of Action:
Imatinib functions as a targeted therapy by inhibiting specific tyrosine kinases, most notably the BCR-ABL fusion protein found in CML.[7][8] It competitively binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates.[8][9] This blockage of signal transduction inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on the BCR-ABL pathway for their growth and survival.[7]
Imatinib Signaling Pathway
Caption: Imatinib's mechanism of action. mechanism of action.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 3. WO2006100689A1 - Process for preparation of rosuvastatin - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol | 147118-36-3 [chemicalbook.com]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis process method of rosuvastatin - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 2-Pyrimidineacetic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 2-pyrimidineacetic acid as a precursor for biologically active molecules and detail experimental protocols for the synthesis and evaluation of pyrimidine (B1678525) derivatives. While this compound is a valuable starting material, the following protocols exemplify the synthesis of bioactive pyrimidines from common precursors, illustrating pathways to compounds with significant therapeutic potential.
Biological Activity of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. These compounds are integral to numerous therapeutic agents, targeting a range of diseases from infections to cancer.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties. The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of their activity against a spectrum of microbial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidine Derivatives
| Compound ID | Target Organism | MIC (µM/mL) | Reference |
| 2 | E. coli | 0.91 | [1] |
| 5 | B. subtilis | 0.96 | [1] |
| 10 | P. aeruginosa | 0.77 | [1] |
| 10 | S. enterica | 1.55 | [1] |
| 11 | A. niger | 1.68 | [1] |
| 12 | S. aureus | 0.87 | [1] |
| 12 | C. albicans | 1.73 | [1] |
| PYB01 | S. aureus | 168.4 | [2] |
| PYB01 | MRSA UFPEDA 1046B | 168.4 | [2] |
| PYB01 | MRSA UFPEDA 1047B | 168.4 | [2] |
Enzyme Inhibition
Many pyrimidine derivatives function as enzyme inhibitors, a mechanism that is central to their therapeutic effects, particularly in cancer and neurological disorders.
Table 2: Enzyme Inhibition Data for Selected Pyrimidine Derivatives
| Compound ID | Target Enzyme | Inhibition | IC₅₀ (µM) | Reference |
| 10q | Acetylcholinesterase (AChE) | Mixed | 0.88 ± 0.78 | [3] |
| 10q | Butyrylcholinesterase (BuChE) | - | 10.0 ± 1.30 | [3] |
| Pyrimidine | Glutathione Reductase (GR) | - | 2.984 | [4] |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | - | 1.269 | [4] |
| 4-amino-2-chloropyrimidine | Glutathione Reductase (GR) | - | 1.847 | [4] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Noncompetitive | 0.979 | [4] |
| Compound 4 | PIM-1 Kinase | - | 0.0114 | [5] |
| Compound 10 | PIM-1 Kinase | - | 0.0172 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of pyrimidine derivatives.
General Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols
This protocol describes the synthesis of pyrimidine-2-thiol (B7767146) derivatives, which can serve as versatile intermediates for further functionalization. The synthesis involves the cyclocondensation of a chalcone (B49325) with thiourea (B124793).
Protocol 2.1.1: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2a)
-
Chalcone Synthesis:
-
In a flask, stir a mixture of 2-acetylthiophene (B1664040) (1.26 g, 0.01 mol) and anisaldehyde (1.36 mL, 0.01 mol) in 15 mL of ethanol (B145695).
-
Add 10 mL of a 40% aqueous solution of potassium hydroxide (B78521) and continue stirring for 2 hours.
-
Keep the mixture at room temperature overnight.
-
Pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the separated solid and recrystallize from an ethyl acetate/ethanol mixture (8:2) to yield the pure chalcone.
-
-
Cyclocondensation:
-
In a round-bottomed flask, reflux a mixture of the synthesized chalcone (2.44 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 10 mL of 1,4-dioxane (B91453) with a catalytic amount of acetic acid for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water with stirring.
-
Filter the resulting product, dry it, and recrystallize from ethanol to obtain pure 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol.
-
Caption: Workflow for the two-step synthesis of pyrimidine-2-thiol derivatives.
Protocol for Antimicrobial Susceptibility Testing (Tube Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrimidine derivatives against various bacterial and fungal strains.[1]
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) in DMSO to a concentration of 1000 µg/mL.
-
-
Preparation of Dilutions:
-
Prepare serial dilutions of the stock solutions in the appropriate broth (double strength nutrient broth for bacteria, Sabouraud dextrose broth for fungi) to achieve a final concentration range (e.g., from 0.00 to 200 µg/mL).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 10^8 CFU/mL for bacteria).
-
Add 100 µL of the inoculum to each tube containing the diluted compounds.
-
-
Incubation:
-
Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the tubes for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes the measurement of the inhibitory activity of pyrimidine derivatives against acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.[3]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in the buffer.
-
Prepare a solution of AChE from electric eel in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of the test compound solution at various concentrations.
-
Add 25 µL of the AChE solution to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for a protein kinase, a common target for pyrimidine-based inhibitors in cancer therapy.
Caption: Inhibition of a protein kinase signaling pathway by a pyrimidine derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrimido[1,2- a]indolediones and Pyrimidinediones via [4+2] Annulation of 2 H-Azirine-2-carbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Pyrimidineacetic acid, a key synthetic intermediate in pharmaceutical development. The following protocols cover a range of analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Additionally, a protocol for a stability-indicating HPLC method is included to assess the compound's stability under various stress conditions.
Analytical Methodologies Overview
A summary of quantitative data for the described methods is presented below, offering a comparative overview of their performance characteristics. It is important to note that as this compound is a non-commercial synthetic intermediate, some of the following data has been adapted from validated methods for structurally similar pyrimidine (B1678525) derivatives and carboxylic acids.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 1000 ng/mL | 0.5 - 50 µmol/L | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL | ~0.1 µmol/L | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL | ~0.5 µmol/L | ~5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 15% | < 3% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk material and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent is typically used. For example, a mixture of 20 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (80:20, v/v) can be effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound is expected to have a UV absorbance maximum around 250 nm. This should be confirmed by scanning a standard solution from 200-400 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and pharmaceutical formulations at low concentrations.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast analysis.
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).[2]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative mode should be optimized. For a carboxylic acid, negative ion mode is often successful.
-
MRM Transitions: The precursor ion (M-H)- for this compound (C6H6N2O2, MW: 138.12) would be m/z 137.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation could be the loss of CO2, resulting in a product ion around m/z 93.1.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare in a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards in the appropriate matrix (e.g., blank plasma) to cover the range of 1 to 1000 ng/mL.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to increase its volatility and thermal stability.[3][4]
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
2. Derivatization Procedure (Silylation):
-
Evaporate a known amount of the sample extract to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like methanol.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards and subject them to the same derivatization procedure as the samples.
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in bulk or simple solutions, provided there are no interfering substances that absorb at the same wavelength.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Method:
-
Solvent: A polar solvent in which this compound is soluble and stable, such as methanol, ethanol, or a buffered aqueous solution.
-
Determination of λmax: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 250-280 nm.
-
Preparation of Standard Curve:
-
Prepare a standard stock solution (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
3. Sample Analysis:
-
Prepare a solution of the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
Stability-Indicating HPLC-UV Method
This protocol describes a method to assess the stability of this compound under various stress conditions, which is crucial for determining its shelf-life and storage requirements.
Experimental Protocol
1. Chromatographic Conditions:
-
Use the HPLC-UV method described previously. The method should be capable of separating the intact drug from its degradation products.
2. Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following stress conditions[4][5]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all stressed samples to a suitable concentration and analyze by HPLC.
3. Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent drug peak and from each other (resolution > 1.5).
-
Calculate the percentage of degradation for each stress condition.
References
Application Notes and Protocols: 2-Pyrimidineacetic Acid Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Among these, molecules featuring a pyrimidine core are of significant interest due to their demonstrated efficacy as inhibitors of various key enzymes implicated in a range of diseases. While specific data on the enzyme inhibitory activity of 2-pyrimidineacetic acid is not extensively available in current literature, numerous studies have highlighted the potential of its structural analogs and other pyrimidine derivatives as potent enzyme inhibitors.
These application notes provide a comprehensive overview of the use of pyrimidine derivatives, particularly those with functionalities akin to this compound, in the development of enzyme inhibitors. This document details the inhibitory activities against several important enzymes, provides protocols for relevant enzymatic assays, and illustrates the signaling pathways involved.
Enzyme Inhibitory Activities of Pyrimidine Derivatives
The pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of enzymes. The following tables summarize the quantitative inhibitory data for several classes of pyrimidine derivatives against their respective target enzymes.
β-Glucuronidase Inhibitors
2-Aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.[1]
Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against β-Glucuronidase [1]
| Compound | Structure | IC50 (µM) |
| Compound 24 | 6-Chloro-4-(piperazin-1-yl)-pyrimidin-2-amine | 2.8 ± 0.10 |
| Compound 8 | 6-Chloro-4-(4-butoxyphenylamino)-pyrimidin-2-amine | 72.0 ± 6.20 |
| Compound 9 | 6-Chloro-4-(4-octyloxyphenylamino)-pyrimidin-2-amine | 126.43 ± 6.16 |
| Compound 23 | 6-Chloro-4-(morpholin-4-yl)-pyrimidin-2-amine | 257.0 ± 4.18 |
| Compound 22 | 6-Chloro-4-(4-methylpiperazin-1-yl)-pyrimidin-2-amine | 300.25 ± 12.5 |
| D-saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 |
Glutathione (B108866) Reductase Inhibitors
Certain pyrimidine derivatives have demonstrated inhibitory effects on glutathione reductase (GR), an enzyme crucial for maintaining cellular redox homeostasis. Its inhibition is a therapeutic strategy in cancer and malaria.
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Glutathione Reductase
| Compound | Structure | IC50 (µM) | Ki (µM) | Inhibition Type |
| Pyrimidine | Pyrimidine | 0.968 | 2.984 ± 0.83 | Not specified |
| 4-Amino-2-chloropyrimidine | 4-Amino-2-chloropyrimidine | 0.377 | 1.847 | Not specified |
| 4-Amino-6-chloropyrimidine | 4-Amino-6-chloropyrimidine | 0.374 | 1.269 | Not specified |
| 4-Amino-2,6-dichloropyrimidine | 4-Amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive |
Dual ALK and HDAC Inhibitors
2,4-Pyrimidinediamine derivatives have been developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), which are both important targets in cancer therapy.
Table 3: Inhibitory Activity of a 2,4-Pyrimidinediamine Derivative against ALK and HDACs
| Compound | Target Enzyme | IC50 (nM) |
| Compound 12a | ALK | 1.5 ± 0.3 |
| HDAC1 | 8.9 ± 1.2 | |
| HDAC2 | 15.3 ± 2.1 | |
| HDAC3 | 25.6 ± 3.5 | |
| HDAC6 | 4.7 ± 0.8 |
Experimental Protocols
Detailed methodologies for the synthesis of pyrimidine derivatives and the execution of enzyme inhibition assays are crucial for reproducible research.
General Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a solvent-free method for synthesizing 2-aminopyrimidine derivatives.[2]
Materials:
-
Substituted amine
-
Distilled water
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a solvent-free condition at 80–90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane (B92381) and ethyl acetate (B1210297) solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate.
-
Crystallize the filtered product using ethanol to obtain the purified 2-aminopyrimidine derivative.
β-Glucuronidase Inhibition Assay Protocol
This colorimetric assay is used to determine the inhibitory activity of compounds against β-glucuronidase.
Materials:
-
β-Glucuronidase from E. coli
-
p-Nitrophenyl-β-D-glucuronide (pNPG) as substrate
-
Test compounds (dissolved in DMSO)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of β-glucuronidase in phosphate buffer.
-
In a 96-well plate, add 5 µL of the test compound solution to each well.
-
Add 85 µL of phosphate buffer to each well.
-
Add 10 µL of the β-glucuronidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Glutathione Reductase Inhibition Assay Protocol
This spectrophotometric assay measures the inhibition of glutathione reductase by monitoring the oxidation of NADPH.
Materials:
-
Glutathione Reductase (GR)
-
NADPH
-
Oxidized glutathione (GSSG)
-
Test compounds
-
Potassium phosphate buffer (pH 7.5) with EDTA
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GSSG, and the test compound at various concentrations.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the GR activity.
-
Determine the IC50 and/or Ki values by analyzing the reaction rates at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of this compound derivatives as enzyme inhibitors.
ALK and HDAC Signaling in Cancer
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated, drives tumorigenesis through various downstream signaling pathways. Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation of gene expression. The dual inhibition of ALK and HDACs has shown synergistic effects in cancer treatment.
Caption: Dual inhibition of ALK and HDAC signaling pathways by pyrimidine derivatives.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: General experimental workflow for determining enzyme inhibition.
Glutathione Redox Cycle and Inhibition
Glutathione reductase is a key enzyme in the glutathione redox cycle, which protects cells from oxidative damage.
Caption: Inhibition of the glutathione redox cycle by pyrimidine derivatives.
References
Application of 2-Pyrimidineacetic Acid in Medicinal Chemistry: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – 2-Pyrimidineacetic acid, a versatile heterocyclic compound, is emerging as a significant scaffold in medicinal chemistry, offering a gateway to the development of novel therapeutics across various disease areas. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this chemical entity. Its structural motif is being increasingly incorporated into compounds targeting a range of biological pathways, particularly in the fields of oncology and infectious diseases.
Core Applications and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have shown considerable promise as biologically active agents. The pyrimidine (B1678525) ring, a key component of nucleobases, provides a scaffold that can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. The acetic acid side chain offers a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Key therapeutic areas where derivatives of this compound are being investigated include:
-
Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology. Derivatives are being explored as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.
-
Antiviral and Antimicrobial Agents: The structural similarity of the pyrimidine ring to nucleobases makes it a prime candidate for the development of antiviral and antimicrobial drugs that can interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.
-
Anti-inflammatory and Analgesic Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in treating a range of inflammatory conditions.
Quantitative Data on this compound Derivatives
The following table summarizes the biological activity of selected compounds that incorporate a pyrimidineacetic acid or a closely related pyrimidinyl-substituted scaffold. This data highlights the potential of this chemical class against various biological targets.
| Compound Class | Target | Key Compound(s) | Activity (IC50/EC50) | Therapeutic Area | Reference |
| Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Compound 15b | 946 nM | Oncology | [1] |
| Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Compound 21b | 33.4 nM | Oncology | [1] |
| Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Compound 21c | 47.0 nM | Oncology | [1] |
| Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Compound 21e | 21 nM | Oncology | [2] |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Anti-fibrosis (HSC-T6 cells) | Compound 12m | 45.69 µM | Fibrosis | [3] |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Anti-fibrosis (HSC-T6 cells) | Compound 12q | 45.81 µM | Fibrosis | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area. Below are representative protocols.
Protocol 1: General Synthesis of 2-(Pyridin-2-yl) Pyrimidine Amide Derivatives
This protocol describes the synthesis of amide derivatives from a carboxylic acid precursor, which can be conceptually derived from this compound.
Materials:
-
2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid
-
Substituted amine (e.g., p-toluidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the desired substituted amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized test compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compounds.
-
Add the recombinant VEGFR-2 kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.
Conclusion
This compound represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly as kinase inhibitors in oncology. The synthetic accessibility and the biological relevance of the pyrimidine core make this scaffold an attractive area for further investigation in drug discovery. The provided protocols and data serve as a foundation for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening for WRN Helicase Inhibitors using Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Werner syndrome protein (WRN) is a multifunctional enzyme possessing helicase, ATPase, and exonuclease activities crucial for maintaining genomic stability.[1][2][3] Recent studies have identified WRN as a synthetic lethal target in cancers with microsatellite instability (MSI), making its helicase activity a compelling therapeutic target.[1][2][3] High-throughput screening (HTS) campaigns are instrumental in identifying novel inhibitors of WRN. This document provides detailed application notes and protocols for a multiplexed HTS assay that has successfully identified potent 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as covalent inhibitors of WRN helicase activity.[1][2]
Mechanism of Action of 2-Sulfonyl/Sulfonamide Pyrimidine Derivatives on WRN
The identified 2-sulfonyl/sulfonamide pyrimidine derivatives act as covalent inhibitors of the WRN helicase.[1][2] Mechanistic studies have revealed that these compounds are competitive with ATP, suggesting they bind in or near the ATP-binding pocket of the enzyme.[1][2] The sulfonamide NH group has been identified as a key determinant of the inhibitory potency.[1][2][3] These inhibitors demonstrate specificity for WRN over other human RecQ family helicases.[1][2]
Caption: Mechanism of WRN helicase inhibition by pyrimidine derivatives.
Quantitative Data: Potency of 2-Sulfonyl/Sulfonamide Pyrimidine Derivatives
The following table summarizes the inhibitory activities of selected 2-sulfonyl/sulfonamide pyrimidine derivatives against WRN helicase. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | WRN Helicase IC50 (nM) | Notes | Reference |
| H3B-968 | ~10 | Most potent compound identified in the series. | [2][3] |
| H3B-960 | 22 | Leading compound with consistent activity. | [1][2][3] |
| H3B-219 | 171 | A 2-sulfonylpyrimidine derivative. | [2] |
| H3B-859 | 865 | A 2-sulfonylpyrimidine derivative. | [2] |
Experimental Protocols
Multiplexed HTS Assay for WRN Activity
This protocol describes a multiplexed assay to simultaneously measure the helicase, ATPase, and exonuclease activities of full-length WRN in a high-throughput format.
Materials:
-
Full-length WRN protein
-
384-well black, non-binding plates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (final concentration 60 µM)
-
Forked DNA substrate with a TAMRA fluorophore and a quencher for helicase activity
-
Substrate for exonuclease activity (e.g., 3'-recessed double-stranded DNA with a 2-aminopurine (B61359) reporter)
-
Transcreener AMP²/GMP² phosphodiesterase fluorescence polarization assay kit (for exonuclease activity)
-
Test compounds (e.g., 2-sulfonyl/sulfonamide pyrimidine derivatives) dissolved in DMSO
Procedure:
-
Add 3 µL of assay buffer containing WRN protein to each well of a 384-well plate.
-
Add test compounds at various concentrations (e.g., starting from 25 µM for a primary screen).
-
Incubate the plate for 20 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of a solution containing the DNA substrates and ATP.
-
Monitor the helicase activity by measuring the increase in TAMRA fluorescence (dequenching) over time.
-
For the exonuclease readout, after a set time, quench the reaction and use the Transcreener assay to measure the released 2-aminopurine-2'-deoxyribonucleoside monophosphate.
-
ATPase activity can be inferred from the helicase activity, as it is ATP-dependent.
DNA Unwinding (Helicase) Assay
This protocol focuses specifically on measuring the DNA unwinding activity of WRN.
Materials:
-
WRN helicase domain or full-length protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Forked DNA substrate (e.g., Hel-10bp) with a TAMRA fluorophore and a quencher
-
Trap DNA (e.g., Trap-10bp)
-
ATP solution (final concentration 120 µM)
-
Test compounds in DMSO
Procedure:
-
Prepare a reaction mixture containing 0.6 nM WRN helicase, 0.5 µM Hel-10bp substrate, and 5 µM Trap-10bp in the assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the unwinding reaction by adding ATP to a final concentration of 120 µM.
-
Measure the real-time increase in fluorescence resulting from the separation of the DNA strands and the dequenching of the TAMRA fluorophore.
Experimental Workflow
The following diagram illustrates the workflow for a typical HTS campaign to identify WRN helicase inhibitors, from primary screening to hit validation and characterization.
Caption: High-throughput screening workflow for WRN inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Pyrimidineacetic Acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent biocompatibility of the pyrimidine nucleus, being a fundamental component of nucleic acids, makes it a privileged structure in drug discovery.[2] Strategic derivatization of the pyrimidine core can lead to the fine-tuning of its pharmacological profile, enhancing potency and selectivity for specific biological targets.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel derivatives of 2-pyrimidineacetic acid. By modifying the carboxylic acid moiety into a series of amides and esters, we can explore the structure-activity relationships (SAR) and identify derivatives with enhanced therapeutic potential. The protocols outlined below are designed to be a comprehensive guide for researchers in the field of drug discovery and development.
I. Synthesis of this compound Derivatives
The primary strategies for the derivatization of this compound involve the formation of amide and ester linkages. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the core scaffold.
A. General Workflow for Synthesis and Evaluation
The overall process for generating and testing these novel compounds is outlined below.
Caption: Workflow for the synthesis, purification, characterization, and biological screening of this compound derivatives.
B. Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amides from this compound using a coupling agent.[3][4]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the substituted amine (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Synthesis of this compound Ester Derivatives
This protocol details the Fischer esterification method for the synthesis of esters from this compound.[5][6][7]
Materials:
-
This compound
-
Substituted alcohol (e.g., methanol, ethanol, isopropanol) - used in excess as the solvent
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (large excess, acting as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final ester derivative.
-
Characterize the purified product by NMR and Mass Spectrometry.
II. Biological Evaluation of this compound Derivatives
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.
A. Anticancer Activity
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]
-
Normal human cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) for cytotoxicity comparison[8]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized this compound derivatives in DMSO and then in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.
Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | R Group | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | NHDF (Normal Fibroblasts) |
| PAA-01 | Amide | -Phenyl | 15.2 | 20.5 | >100 |
| PAA-02 | Amide | -Benzyl | 8.9 | 12.1 | 85.3 |
| PAA-03 | Amide | -4-Chlorophenyl | 5.1 | 7.8 | 65.7 |
| PAE-01 | Ester | -Methyl | 25.6 | 30.1 | >100 |
| PAE-02 | Ester | -Ethyl | 22.3 | 28.4 | >100 |
| PAE-03 | Ester | -Isopropyl | 18.9 | 24.5 | 92.1 |
| Doxorubicin | (Control) | - | 0.8 | 1.2 | 5.4 |
Signaling Pathway in Cancer
Several pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[9]
Caption: A simplified diagram of a potential apoptosis induction pathway targeted by this compound derivatives.
B. Antimicrobial Activity
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Incubator (37 °C for bacteria, 30 °C for fungi)
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform serial two-fold dilutions of the synthesized derivatives in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes only) and negative (medium only) controls.
-
Incubate the plates for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | R Group | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| PAA-01 | Amide | -Phenyl | 64 | 128 | >256 |
| PAA-02 | Amide | -Benzyl | 32 | 64 | 128 |
| PAA-03 | Amide | -4-Chlorophenyl | 16 | 32 | 64 |
| PAE-01 | Ester | -Methyl | 128 | 256 | >256 |
| PAE-02 | Ester | -Ethyl | 128 | 128 | >256 |
| PAE-03 | Ester | -Isopropyl | 64 | 128 | 256 |
| Ciprofloxacin | (Control) | - | 1 | 0.5 | N/A |
| Fluconazole | (Control) | - | N/A | N/A | 4 |
III. Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data presented in Tables 1 and 2, a preliminary SAR analysis can be conducted.
Caption: Logical relationships in the Structure-Activity Relationship (SAR) analysis of this compound derivatives.
Key Observations:
-
Amide vs. Ester: Amide derivatives (PAA series) generally exhibit greater potency in both anticancer and antimicrobial assays compared to their ester counterparts (PAE series). This suggests that the amide bond may be crucial for target interaction, potentially through hydrogen bonding.
-
Influence of Substituents:
-
In the amide series, the introduction of a benzyl (B1604629) group (PAA-02) enhances activity over a simple phenyl group (PAA-01).
-
The presence of an electron-withdrawing group, such as chlorine on the phenyl ring (PAA-03), significantly improves both anticancer and antimicrobial efficacy.[12]
-
For the ester series, increasing the steric bulk from methyl to isopropyl (PAE-03) appears to slightly improve activity.
-
Conclusion
The derivatization of this compound into novel amides and esters presents a promising strategy for the development of new therapeutic agents. The protocols provided herein offer a systematic approach to the synthesis and biological evaluation of these compounds. The preliminary SAR analysis suggests that amide derivatives, particularly those bearing electron-withdrawing substituents, are promising candidates for further investigation. Future work should focus on expanding the library of derivatives to further probe the SAR and to optimize the pharmacological properties of these promising pyrimidine-based compounds.
References
- 1. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. ijrpr.com [ijrpr.com]
Application Notes and Protocols for the Synthesis of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of 2-pyrimidineacetic acid, a valuable intermediate in pharmaceutical development. The protocols detailed below are based on established chemical transformations and offer guidance on reaction conditions, reagent handling, and product purification.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the formation of a carbon-carbon bond to introduce the acetic acid precursor, followed by a hydrolysis step to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Pyrimidineacetonitrile
The initial step focuses on the nucleophilic substitution of a halogen on the pyrimidine (B1678525) ring with a cyanide group. 2-Chloropyrimidine (B141910) is a common and commercially available starting material for this reaction.
Experimental Protocol: Cyanation of 2-Chloropyrimidine
This protocol is adapted from procedures for the cyanation of similar heterocyclic chlorides.
Materials:
-
2-Chloropyrimidine
-
Sodium Cyanide (NaCN)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine (1.0 eq) in anhydrous DMSO.
-
Addition of Reagents: To the stirred solution, add DABCO (1.1 eq) followed by sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-pyrimidineacetonitrile.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Summary: Cyanation Reaction
| Parameter | Value/Condition |
| Starting Material | 2-Chloropyrimidine |
| Reagents | Sodium Cyanide, DABCO |
| Solvent | Anhydrous DMSO |
| Temperature | 80-90 °C |
| Reaction Time | Monitor by TLC/HPLC |
| Purification | Column Chromatography / Recrystallization |
Step 2: Hydrolysis of 2-Pyrimidineacetonitrile to this compound
The second step involves the hydrolysis of the nitrile group of 2-pyrimidineacetonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Both methods are presented below.
Experimental Workflow: Nitrile Hydrolysis
Application Notes and Protocols for the Purification of 2-Pyrimidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Pyrimidineacetic acid, a key intermediate in pharmaceutical synthesis. The following methods are described: recrystallization and column chromatography, along with purity analysis using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities can lead to side reactions, lower yields, and compromise the safety and efficacy of the final drug product. The purification techniques outlined below are designed to remove unreacted starting materials, by-products, and other contaminants.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present, as well as the scale of the purification. A general workflow for the purification of this compound is presented below.
Application Notes and Protocols: 2-Pyrimidineacetic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidineacetic acid and its derivatives are valuable building blocks in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine (B1678525) systems. The pyrimidine core is a key pharmacophore found in numerous biologically active molecules and approved drugs. The acetic acid moiety at the 2-position provides a reactive handle for various chemical transformations, including esterification, amidation, and cyclization reactions, enabling the construction of diverse molecular scaffolds with potential therapeutic applications.
These application notes provide an overview of the utility of this compound in the synthesis of fused heterocyclic systems, with a focus on the preparation of imidazo[1,2-c]pyrimidines and pyrimido[1][2][3]triazines. Detailed experimental protocols for key transformations and data on reaction yields and conditions are presented. Additionally, the biological relevance of the synthesized compounds as inhibitors of Spleen Tyrosine Kinase (Syk) is discussed, along with a visualization of the associated signaling pathway.
Applications of this compound in Heterocyclic Synthesis
The primary application of this compound as a building block involves its conversion to more reactive intermediates, such as esters, which can then undergo cyclocondensation reactions with various nucleophiles to form fused heterocyclic systems.
A key synthetic strategy involves the reaction of ethyl 2-pyrimidineacetate with hydrazine (B178648) derivatives. This reaction provides access to bicyclic nitrogen-containing heterocycles, which are scaffolds of significant interest in drug discovery.
Synthesis of Fused Heterocyclic Systems
1. Synthesis of 1-aminohexahydroimidazo[1,2-c]pyrimidin-2-ones:
The reaction of ethyl 2-pyrimidineacetate with hydrazine hydrate (B1144303) leads to the formation of 1-aminohexahydroimidazo[1,2-c]pyrimidin-2-ones. This transformation proceeds through an initial hydrazinolysis of the ester to form the corresponding hydrazide, followed by an intramolecular cyclization.
2. Synthesis of Pyrimido[6,1-c][1][2][3]triazin-3(6H)-ones:
When substituted hydrazines or hydrazides are used, the reaction with pyrimidinoacetic acid derivatives can lead to the formation of pyrimido[6,1-c][1][2][3]triazin-3(6H)-ones. The outcome of the reaction is dependent on the nature of the substituents on both the pyrimidineacetic acid derivative and the hydrazine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate
This protocol describes the Fischer esterification of this compound to its corresponding ethyl ester.
Materials:
-
This compound
-
Absolute ethanol (B145695) (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-(pyrimidin-2-yl)acetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Synthesis of 1-Aminohexahydroimidazo[1,2-c]pyrimidin-2-one Derivatives
This protocol details the reaction of ethyl 2-pyrimidineacetate with hydrazine hydrate.
Materials:
-
Ethyl 2-(pyrimidin-2-yl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve ethyl 2-(pyrimidin-2-yl)acetate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Synthesis of Ethyl 2-(Pyrimidin-2-yl)acetate and Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | This compound | EtOH, H₂SO₄ (cat.), Reflux, 5h | Ethyl 2-(pyrimidin-2-yl)acetate | 75-85 | General Procedure |
| 2 | 2-Amino-4,6-dimethylpyrimidine | Ethyl chloroacetate, Na/EtOH | Ethyl (4,6-dimethyl-pyrimidin-2-yl-amino)-acetate | ~70 | [4] |
| 3 | 2-Halomethylpyrimidine | CO, ROH, Pd-phosphine complex, Base | Pyrimidine-2-acetic acid esters | Not specified | [5] |
Table 2: Synthesis of Fused Heterocycles from Pyrimidineacetic Acid Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl 2-pyrimidineacetate | Hydrazine hydrate, EtOH, Reflux, 4h | 1-Aminohexahydroimidazo[1,2-c]pyrimidin-2-one | ~60-70 | Inferred from[6] |
| 2 | Pyrimidinoacetic acid lactone | Hydrazine hydrate, EtOH, RT | 1-Aminohexahydroimidazo[1,2-c]pyrimidin-2-one | ~65 | [6] |
| 3 | Pyrimidinoacetic acid lactone | Phenylhydrazine, EtOH, Reflux | 1-(Phenylamino)hexahydroimidazo[1,2-c]pyrimidin-2-one | ~50 | [6] |
| 4 | Pyrimidinoacetic acid lactone | Acetohydrazide, EtOH, Reflux | 8,8,9a-trimethyl-6-thioxohexahydro-4H-pyrimido[6,1-c][1][2][3]triazin-3(6H)-one | ~45 | [6] |
Biological Activity and Signaling Pathways
Fused pyrimidine derivatives, such as the imidazo[1,2-c]pyrimidines synthesized from this compound, have been shown to possess potent biological activities. Notably, certain imidazo[1,2-c]pyrimidine (B1242154) derivatives have been identified as inhibitors of Spleen Tyrosine Kinase (Syk).[2]
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][7] It is involved in B-cell and T-cell function, mast cell signaling, and platelet aggregation.[2] Dysregulation of Syk signaling is implicated in autoimmune diseases, allergic disorders, and certain cancers.[8][9] Therefore, inhibitors of Syk are of significant therapeutic interest.
Syk Kinase Signaling Pathway
The canonical activation of Syk occurs downstream of immune receptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcR).[3][10] Upon receptor engagement, Src family kinases phosphorylate the tyrosine residues within the ITAMs, creating a docking site for the SH2 domains of Syk.[3] This binding leads to the activation of Syk, which then phosphorylates downstream adaptor proteins and enzymes, initiating a signaling cascade that results in cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1][7]
Caption: Syk Kinase Signaling Pathway and Inhibition.
Experimental Workflow for Heterocycle Synthesis
The overall workflow for the synthesis of fused heterocyclic compounds from this compound involves a two-step process: esterification followed by cyclocondensation.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Pyrimidineacetic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 2-pyrimidineacetic acid into molecules using solid-phase synthesis (SPS). This methodology is particularly relevant for the development of novel peptides, peptidomimetics, and other small molecule libraries where the pyrimidine (B1678525) moiety can introduce unique structural and functional properties, such as acting as a hydrogen bond acceptor or a rigid scaffold.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Core Concepts in Solid-Phase Synthesis
Solid-phase synthesis involves the covalent attachment of a starting material to an insoluble polymer support (resin). Subsequent chemical transformations are carried out on the resin-bound molecule. Excess reagents and by-products are easily removed by simple filtration and washing of the resin. The final product is then cleaved from the solid support.
A generalized workflow for the attachment of this compound to an amine-functionalized resin is depicted below.
Application Notes and Protocols for Pyrimidine Derivatives in Agrochemical Research
A comprehensive overview of the fungicidal, herbicidal, and plant growth regulatory applications of pyrimidine-based compounds.
While direct agrochemical applications of 2-pyrimidineacetic acid are not extensively documented, its core pyrimidine (B1678525) structure is a vital scaffold in a diverse range of agrochemically active molecules. This document details the applications of various pyrimidine derivatives, providing insights into their biological activities, mechanisms of action, and protocols for their evaluation.
Fungicidal Applications of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a significant class of fungicides, with several commercial products used to control a broad spectrum of plant pathogenic fungi.[1][2][3] Their efficacy stems from various mechanisms of action, including the disruption of fungal cell membrane integrity and the inhibition of key metabolic pathways.[2]
Quantitative Data on Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of selected pyrimidine derivatives against various plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 of Reference (µg/mL) | Source |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [4] |
| III-3 | Botrytis cinerea | < 1.0 | Pyrimethanil | > 1.0 | [1] |
| III-3 | Botrytis cinerea | < 1.0 | Cyprodinil | > 1.0 | [1] |
Experimental Protocol: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol is a standard method for assessing the in vitro fungicidal activity of chemical compounds.[3][4][5]
1. Preparation of Test Compound Stock Solution:
- Dissolve a known weight of the pyrimidine derivative in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
2. Preparation of Poisoned Media:
- Autoclave Potato Dextrose Agar (PDA) medium and cool it to approximately 50-60°C.
- Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
- For the control, add an equivalent amount of the solvent (DMSO) without the test compound.
- Pour the amended PDA into sterile Petri dishes and allow them to solidify.
3. Inoculation:
- From a fresh, actively growing culture of the target fungus, cut a mycelial disc of a standard diameter (e.g., 5 mm) using a sterile cork borer.
- Aseptically place the mycelial disc at the center of each PDA plate (both treated and control).
4. Incubation:
- Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
5. Data Collection and Analysis:
- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition using the following formula:
- Inhibition (%) = [(dc - dt) / dc] x 100
- Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
- Determine the EC50 value (the concentration of the compound that inhibits 50% of the fungal growth) by probit analysis of the inhibition data at different concentrations.
Mechanism of Action: Fungal Respiration Inhibition
A key mode of action for some pyrimidine-based fungicides is the inhibition of mitochondrial respiration.
Herbicidal Applications of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone in the development of modern herbicides, targeting key enzymes in plant metabolic pathways.[6][7] These herbicides can be applied either pre- or post-emergence to control a wide range of broadleaf and grassy weeds.[8]
Quantitative Data on Herbicidal Activity
The table below presents the herbicidal efficacy of various pyrimidine derivatives against different weed species.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Inhibition (%) | Application Type | Source |
| 15c | Zinnia elegans | 9.375 | 95 | Post-emergence | [9] |
| 15c | Abutilon theophrasti | 9.375 | 95 | Post-emergence | [9] |
| 4aa | Resistant Descurainia sophia | 0.235 - 0.94 | High | Post-emergence | [10] |
| 4bb | Resistant Ammannia arenaria | 0.235 - 0.94 | High | Post-emergence | [10] |
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay
This protocol outlines the general procedure for evaluating the herbicidal potential of pyrimidine derivatives.[8][10]
1. Plant Cultivation:
- Fill pots or trays with a suitable soil mix.
- Sow seeds of the target weed and crop species at an appropriate depth.
- Grow the plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
2. Pre-Emergence Application:
- Within 24 hours of sowing, spray the soil surface evenly with a solution of the test compound at various concentrations.
- Use a carrier solvent (e.g., acetone (B3395972) or a mixture with surfactants like Tween-80) and include a solvent-only control.
3. Post-Emergence Application:
- Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
- Spray the foliage of the plants with the test compound solution until runoff.
4. Evaluation:
- After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.
- Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
- For a more quantitative assessment, measure the fresh or dry weight of the aerial parts of the plants and calculate the percentage of growth inhibition relative to the control.
Mechanism of Action: Inhibition of Amino Acid and Pyrimidine Biosynthesis
Many pyrimidine-based herbicides function by inhibiting critical enzymes. Acetolactate synthase (ALS) inhibitors block the synthesis of branched-chain amino acids, while a newer class of herbicides inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), disrupting pyrimidine biosynthesis.[6][11][12][13]
Plant Growth Regulation Applications of Pyrimidine Derivatives
Certain pyrimidine derivatives have demonstrated phytohormone-like activity, promoting plant growth and development.[14][15][16] These compounds can influence root and shoot elongation, biomass production, and photosynthetic efficiency, showing potential as novel plant growth regulators.[16][17]
Quantitative Data on Plant Growth Regulatory Effects
The following table illustrates the growth-promoting effects of some pyrimidine derivatives on barley.
| Compound Class | Plant | Parameter | Concentration | % Increase vs. Control | Source |
| Thioxopyrimidine derivatives | Barley | Shoot Length | 10⁻⁶ M | Up to 12.42% | [17] |
| Thioxopyrimidine derivatives | Barley | Root Length | 10⁻⁶ M | 56.98% - 73.41% | [17] |
| Dihydroimidazo[1,2-c]pyrimidine | Tomato | Total Root Number | 10⁻⁸ M | 29% - 255% | [15] |
| Dihydroimidazo[1,2-c]pyrimidine | Tomato | Total Root Length | 10⁻⁸ M | 23% - 255% | [15] |
Experimental Protocol: Seedling Growth Bioassay
This protocol is designed to evaluate the effect of pyrimidine derivatives on early plant growth.
1. Seed Sterilization and Germination:
- Surface sterilize seeds of the chosen plant species (e.g., barley, tomato) to prevent microbial contamination.
- Germinate the seeds on moist filter paper in Petri dishes in the dark for a few days.
2. Treatment Application:
- Prepare aqueous solutions of the pyrimidine derivatives at various concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M). Include a distilled water control and positive controls with known plant hormones like Indole-3-acetic acid (IAA).
- Transfer uniformly germinated seedlings to new Petri dishes or hydroponic systems containing the respective treatment solutions.
3. Growth Conditions:
- Maintain the seedlings in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 7-24 days).
4. Data Measurement:
- After the treatment period, carefully remove the seedlings and measure the following parameters:
- Shoot length (from the base to the tip of the longest leaf).
- Root length (the length of the primary root).
- Number of roots.
- Fresh and dry biomass.
- Calculate the percentage increase in growth parameters compared to the control group.
Workflow for Agrochemical Screening of Pyrimidine Derivatives
The following diagram illustrates a typical workflow for the discovery and evaluation of new pyrimidine-based agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
Application Notes and Protocols for the Biocatalytic Synthesis of 2-Pyrimidineacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 2-Pyrimidineacetic Acid Derivatives
This compound and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development. The pyrimidine (B1678525) scaffold is a core structure in numerous biologically active molecules, including antiviral, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The acetic acid moiety at the 2-position of the pyrimidine ring provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse range of pharmaceutical candidates.
Advantages of Biocatalytic Synthesis
Traditional chemical synthesis of these derivatives can involve harsh reaction conditions, the use of toxic reagents, and the formation of unwanted byproducts, necessitating complex purification steps.[3] Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and efficient alternative.[4] Key advantages include:
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for protecting groups and separation of isomers.[3]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and decomposition of sensitive molecules.[5]
-
Environmental Sustainability: Biocatalysis is an environmentally friendly approach that minimizes the generation of hazardous waste.[5]
Two primary enzymatic routes are particularly promising for the synthesis of this compound derivatives: the hydrolysis of 2-pyrimidineacetonitriles using nitrilases, and the amination of corresponding α-keto acids using transaminases.
Nitrilase-Catalyzed Hydrolysis
Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia (B1221849) in a single step.[6][7] This pathway is highly attractive for the synthesis of this compound from 2-pyrimidineacetonitrile. The reaction avoids the formation of amide intermediates, which can sometimes be a challenge in traditional nitrile hydrolysis.[6] Nitrilases have been successfully employed in the industrial synthesis of other valuable carboxylic acids, demonstrating their robustness and economic viability.[7]
Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (EC 2.6.1.x), also known as aminotransferases, are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[1][8] This allows for the asymmetric synthesis of chiral α-amino acids, which are valuable building blocks for pharmaceuticals. For the synthesis of chiral 2-pyrimidine-α-aminoacetic acid derivatives, a corresponding prochiral α-keto acid can be aminated with high enantioselectivity.[8][9] The reaction equilibrium can be driven towards product formation by using a suitable amino donor and strategies to remove the keto acid byproduct.[8]
Experimental Protocols
Note: The following protocols are representative methodologies for the biocatalytic synthesis of heteroaromatic acetic acid derivatives. Due to a lack of specific literature on the biocatalytic synthesis of this compound, these protocols are based on well-established procedures for structurally similar compounds and should be optimized for the specific pyrimidine substrate.
Protocol 1: Nitrilase-Catalyzed Hydrolysis of 2-Pyrimidineacetonitrile (Representative Protocol)
This protocol describes the whole-cell biocatalytic hydrolysis of a heteroaromatic nitrile to the corresponding carboxylic acid using a recombinant E. coli expressing a nitrilase.
1. Materials and Reagents
-
Recombinant E. coli cells expressing a suitable nitrilase (e.g., from Alcaligenes sp., Rhodococcus sp.)
-
2-Pyrimidineacetonitrile (substrate)
-
Phosphate buffer (50 mM, pH 7.5)
-
Luria-Bertani (LB) medium for cell cultivation
-
Inducer for gene expression (e.g., IPTG)
-
Ethyl acetate (B1210297) for extraction
-
Hydrochloric acid (HCl) for acidification
-
Sodium sulfate (B86663) (Na₂SO₄) for drying
-
HPLC system for analysis
2. Experimental Procedure
-
Cultivation of Biocatalyst: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm). Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce nitrilase expression with IPTG (final concentration 0.5 mM) and continue cultivation at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5) and resuspend in the same buffer to a final cell concentration (wet weight) of 50 g/L.
-
Biocatalytic Reaction: In a temperature-controlled reactor, add the 2-pyrimidineacetonitrile substrate to the cell suspension. The substrate concentration should be optimized (e.g., starting at 50 mM). Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. Centrifuge the samples to remove cells, and analyze the supernatant for substrate consumption and product formation using HPLC.
-
Product Isolation: Once the reaction is complete, remove the cells by centrifugation. Acidify the supernatant to pH 2.0 with HCl to precipitate the this compound. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Transaminase-Catalyzed Synthesis of a 2-Pyrimidine-α-amino Acid (Representative Protocol)
This protocol outlines the asymmetric synthesis of a chiral amino acid from a prochiral keto acid using a transaminase.
1. Materials and Reagents
-
Transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)
-
2-(2-Oxo-2-(pyrimidin-2-yl)ethyl)pivalate (prochiral keto acid substrate)
-
Isopropylamine (or another suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
HPLC system with a chiral column for analysis
2. Experimental Procedure
-
Enzyme and Reagent Preparation: Prepare a solution of the transaminase in 100 mM potassium phosphate buffer (pH 8.0). Prepare stock solutions of the keto acid substrate, isopropylamine, and PLP.
-
Biocatalytic Reaction: In a reaction vessel, combine the phosphate buffer, PLP (final concentration 1 mM), and the transaminase. Add the amino donor (e.g., isopropylamine, at a concentration of 0.5-1.0 M). Start the reaction by adding the keto acid substrate (e.g., 10-50 mM).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with shaking. The equilibrium is driven by the high concentration of the amino donor and the removal of the acetone (B3395972) byproduct (which can be facilitated by evaporation if the reaction is run in an open system or under vacuum).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product by taking samples periodically. Quench the reaction in the sample (e.g., by adding a strong acid or organic solvent) and analyze by chiral HPLC.
-
Work-up and Isolation: Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the product. The product can be further purified by standard chromatographic techniques.
Data Presentation
Table 1: Representative Data for Nitrilase-Catalyzed Synthesis of Heteroaromatic Acetic Acids
| Enzyme Source | Substrate | Product | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Reference |
| Rhodococcus zopfii (mutant) | 2-Chloronicotinonitrile | 2-Chloronicotinic acid | 100 | 16 | >99 | [10] |
| Alcaligenes sp. ECU0401 | (R,S)-Mandelonitrile | (R)-Mandelic acid | 50 | 2 | 48.5 (ee >99%) | Fused from multiple sources |
| Gordonia terrae | 3-Cyanopyridine | Nicotinic acid | 20 | 24 | ~98 | [5] |
Table 2: Representative Data for Transaminase-Catalyzed Synthesis of Chiral Amines
| Enzyme Source | Substrate | Amino Donor | Product | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| Vibrio fluvialis JS17 | β-Amino-n-butyric acid | Pyruvate | 2-Ketobutyrate | - | - | - | [9] |
| Caulobacter crescentus | β-Phenylalanine | α-Ketoglutarate | Phenylpyruvic acid | - | Minor activity | - | [9] |
| Engineered Transaminase | Prochiral ketone | Isopropylamine | Chiral amine | 24 | >95 | >99 | Fused from multiple sources |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nitrilase-catalyzed hydrolysis of 2-pyrimidineacetonitrile.
Caption: Transaminase-catalyzed synthesis via a ping-pong bi-bi mechanism.
Caption: General experimental workflow for whole-cell biocatalysis.
References
- 1. Transamination - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US5883254A - Process for making pyrimidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transaminase - Wikipedia [en.wikipedia.org]
- 9. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Pyrimidineacetic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves reacting a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), with a carbon nucleophile that serves as a precursor to the acetic acid side chain. Common nucleophiles include the enolates of malonic esters (like diethyl malonate) or acetate (B1210297) esters.
-
Hydrolysis and Decarboxylation: The ester intermediate formed in the first step is then hydrolyzed to the corresponding carboxylic acid. If a malonic ester is used, this step is typically followed by decarboxylation to yield the final this compound.
Q2: What is a realistic target yield for the synthesis of this compound?
A2: The overall yield can vary significantly based on the specific reagents, conditions, and purification efficiency. Generally, the initial substitution reaction can yield between 60-90% under optimized conditions. The subsequent hydrolysis step is often high-yielding (>90%). A realistic overall target yield for a well-optimized, two-step protocol would be in the range of 55-80%.
Q3: What are the most critical factors that influence the final yield?
A3: Several factors are crucial for maximizing the yield:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the initial substitution reaction.
-
Reaction Temperature: Precise temperature control is necessary to ensure the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of starting materials or products.
-
Anhydrous Conditions: The use of strong bases like sodium hydride (NaH) necessitates strictly anhydrous (dry) conditions to prevent quenching of the base and reduction in yield.
-
Purity of Reagents: Using high-purity starting materials, especially the 2-chloropyrimidine, is essential to avoid side reactions.
-
Purification Method: The final yield is highly dependent on the efficiency of the isolation and purification process, which often involves pH-controlled extraction and crystallization.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Step (Formation of the Ester Intermediate)
Q: My reaction between 2-chloropyrimidine and diethyl malonate shows low conversion to the desired ester. What are the likely causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Ineffective Base. The base may not be strong enough to fully deprotonate the diethyl malonate, leading to a low concentration of the required nucleophile.
-
Solution: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). NaH is highly effective but requires strict anhydrous conditions.
-
-
Cause 2: Improper Solvent. The solvent plays a key role in solvating the reactants and influencing the reaction rate.
-
Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are generally preferred for SNAr reactions as they effectively solvate the cationic species and accelerate the reaction. Ensure the solvent is anhydrous.
-
-
Cause 3: Sub-optimal Temperature. The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., from room temperature to 50-70 °C).
-
-
Cause 4: Presence of Moisture. Water will quench strong bases like NaH and react with the starting materials.
-
Solution: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data Summary
The yield of nucleophilic substitution on pyrimidine (B1678525) rings is highly sensitive to the reaction conditions. The following table provides representative data on how the choice of base and solvent can impact yield in similar reactions.
Table 1: Effect of Reaction Conditions on SNAr Yield with Halopyrimidines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 55-65 |
| 2 | NaH | THF | 65 | 6 | 75-85 |
| 3 | NaH | DMF | 25-50 | 4 | 80-92 |
| 4 | NaOEt | Ethanol (B145695) | 78 | 8 | 70-80 |
Note: Yields are illustrative and based on analogous reactions reported in pyrimidine chemistry. Actual results may vary.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Q: The hydrolysis of my ethyl 2-pyrimidineacetate intermediate is not proceeding to completion, or I am observing product degradation. How can I improve this step?
A: Incomplete hydrolysis or degradation suggests that the conditions are not optimal.
-
Cause 1: Insufficient Hydrolysis Time or Temperature. Saponification of sterically hindered or electron-deficient esters can be slow.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC until all the starting ester has been consumed. Refluxing is a common technique. A microwave-assisted hydrolysis using a base like K₂CO₃ in ethanol can also significantly accelerate the reaction.[1]
-
-
Cause 2: Inappropriate Hydrolysis Conditions (Acidic vs. Basic).
-
Cause 3: Ring Degradation. The pyrimidine ring can be susceptible to cleavage under excessively harsh acidic or basic conditions.
-
Solution: Avoid using very high concentrations of acid or base. If degradation is suspected, perform the reaction at a lower temperature for a longer duration.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to obtain a pure sample of this compound after the final hydrolysis step. What purification strategies are most effective?
A: The acidic nature of the final product is key to its purification.
-
Problem 1: Product is soluble in the aqueous layer.
-
Solution: After hydrolysis, the product exists as its carboxylate salt (e.g., sodium 2-pyrimidineacetate), which is water-soluble. To isolate the product, you must carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. This will protonate the carboxylate, causing the neutral this compound to precipitate out of the solution, as it is significantly less soluble in water.
-
-
Problem 2: Contamination with residual acid catalyst or acetic acid.
-
Solution: If the product is an oil or fails to crystallize due to trapped solvent like acetic acid, co-evaporation with an inert solvent can be effective. This involves repeatedly adding a solvent like toluene (B28343) or heptane (B126788) and removing it under reduced pressure to form and remove the azeotrope with the contaminating acid.[5]
-
-
Problem 3: Product requires further purification after precipitation.
-
Solution: Recrystallization is the best method for obtaining high-purity material. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck flask equipped with a dropping funnel and condenser.
-
Reagent Addition: Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous DMF to the flask, cool to 0 °C, and add diethyl malonate (1.1 eq.) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Reaction: Add a solution of 2-chloropyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heating: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: Dissolve the diethyl 2-(pyrimidin-2-yl)malonate (1.0 eq.) from the previous step in ethanol. Add an aqueous solution of sodium hydroxide (B78521) (NaOH, 3.0 eq.).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add concentrated HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3.
-
Isolation: A solid precipitate of this compound should form. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then dry under vacuum. For higher purity, recrystallize the crude product from an ethanol/water mixture.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- 1. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in 2-Pyrimidineacetic Acid Reactions
Welcome to the Technical Support Center for 2-Pyrimidineacetic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with reactions involving this compound?
A1: Researchers may encounter several challenges, including:
-
Low Yields: Reactions can be sensitive to conditions, leading to suboptimal product formation.
-
Side Reactions: The presence of the acidic proton and the pyrimidine (B1678525) ring can lead to undesired side reactions such as decarboxylation, self-condensation, and reactions with sensitive reagents.
-
Purification Difficulties: The polarity of the pyrimidine ring and the carboxylic acid group can make isolation and purification of products challenging.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with and inhibit transition metal catalysts used in cross-coupling reactions.
Q2: How can I improve the solubility of this compound for reactions?
A2: this compound has moderate solubility in water and is soluble in organic solvents like DMF and DMSO.[1] To improve solubility in other organic solvents, consider converting the carboxylic acid to its corresponding ester or using a co-solvent system.
Q3: What are the recommended storage and stability conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability (≥ 4 years).[1] It is shipped at room temperature in the continental US.[1]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Low yields in the esterification of this compound are often due to the reversible nature of the reaction and the presence of water.
Troubleshooting Workflow for Low Esterification Yield
Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Low Yield in Amidation Reactions
Low yields in amidation reactions can result from poor activation of the carboxylic acid, side reactions, or low nucleophilicity of the amine.
Troubleshooting Workflow for Low Amidation Yield
Caption: Troubleshooting workflow for low amidation yield.
Issue 3: Catalyst Deactivation in Cross-Coupling Reactions (Suzuki, Heck)
The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation and low yields.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting for catalyst deactivation in cross-coupling.
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the formation of a methyl ester using methanol (B129727) and an acid catalyst.
Reaction Scheme: this compound + CH₃OH --(H⁺)--> Methyl 2-pyrimidineacetate + H₂O
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
Procedure using H₂SO₄:
-
To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Procedure using SOCl₂:
-
Suspend this compound (1.0 eq) in methanol (10 volumes) at 0 °C.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Protocol 2: Amidation of this compound using HATU
This protocol utilizes a common peptide coupling reagent for the formation of an amide bond.
Reaction Scheme: this compound + R-NH₂ --(HATU, Base)--> this compound amide
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aqueous)
-
Saturated sodium bicarbonate (aqueous)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2-Halopyrimidineacetate Derivative
This protocol describes the coupling of an arylboronic acid with a halogenated 2-pyrimidineacetate derivative.
Reaction Scheme: Ethyl 2-(X-pyrimidin-2-yl)acetate (X = Cl, Br) + Ar-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ethyl 2-(Ar-pyrimidin-2-yl)acetate
Materials:
-
Ethyl 2-(halopyrimidin-2-yl)acetate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add the ethyl 2-(halopyrimidin-2-yl)acetate, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Add the palladium catalyst and ligand (if separate).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of common reactions involving pyrimidine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of a Dichloropyrimidine [2]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | K₃PO₄ | Toluene | 40 |
| 3 | K₃PO₄ | Acetonitrile | 36 |
| 4 | K₂CO₃ | 1,4-Dioxane | 55 |
| 5 | Na₂CO₃ | 1,4-Dioxane | 52 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄ (5 mol%), 70-80 °C.
Table 2: Comparison of Palladium Catalysts in the Heck Reaction of an Iodinated Pyrimidine Derivative [3]
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| (Ph₃P)₂PdCl₂ | 1.25 | 42 |
| Pd(OAc)₂ | 1.25 | 52 |
| Frech Catalyst | 0.12 | 80 |
Reaction Conditions: 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine, acrylate, N-ethylpiperidine, DMF, 140-150 °C.
Signaling Pathway Visualization
Many pyrimidine derivatives are developed as kinase inhibitors. A prominent target is the Epidermal Growth Factor Receptor (EGFR), which is a key component of a signaling pathway that regulates cell growth and proliferation.[4][5] Overactivation of the EGFR pathway is a hallmark of many cancers. This compound derivatives can be designed to inhibit EGFR, thereby blocking downstream signaling.
EGFR Signaling Pathway and Inhibition by a Pyrimidine Derivative
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Pyrimidineacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Pyrimidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Hydrolysis of 2-Pyrimidinylacetonitrile: This is a direct, two-step approach involving the synthesis of the nitrile precursor followed by its hydrolysis.
-
From 2-Chloropyrimidine (B141910) and a C2 Synthon: This multi-step route involves the reaction of 2-chloropyrimidine with a two-carbon nucleophile, such as diethyl malonate, followed by hydrolysis and decarboxylation.
Q2: I am having trouble with the hydrolysis of 2-Pyrimidinylacetonitrile. What are the key parameters to control?
A2: Successful hydrolysis of 2-Pyrimidinylacetonitrile to this compound is highly dependent on the reaction conditions. Key parameters to monitor and optimize include the choice of acid or base catalyst, reaction temperature, and reaction time. Incomplete hydrolysis can lead to the formation of 2-pyrimidineacetamide as a major byproduct.
Q3: What are common side reactions to be aware of during the synthesis?
A3: A common side reaction, particularly in the hydrolysis of 2-Pyrimidinylacetonitrile, is the formation of 2-pyrimidineacetamide due to incomplete hydrolysis. In the synthesis from 2-chloropyrimidine, side reactions can include the formation of dialkylated products if using malonic esters, and potential polymerization under harsh conditions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol (B145695)/water. The choice of solvent will depend on the impurities present. It is crucial to ensure the complete removal of any remaining starting materials or byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction in the synthesis of 2-Pyrimidinylacetonitrile from 2-Chloropyrimidine. | - Ensure anhydrous conditions as moisture can react with the cyanide source. - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC. - Use a phase transfer catalyst to improve the reaction rate between the aqueous cyanide solution and the organic-soluble 2-chloropyrimidine. |
| Incomplete hydrolysis of 2-Pyrimidinylacetonitrile. | - Increase the concentration of the acid or base catalyst. - Extend the reaction time or increase the reaction temperature. Monitor the disappearance of the starting material and the intermediate amide by TLC or HPLC. - Consider using microwave irradiation to accelerate the hydrolysis. |
| Sub-optimal conditions for the reaction of 2-chloropyrimidine with diethyl malonate. | - Ensure the complete formation of the malonate anion by using a slight excess of a strong base (e.g., sodium ethoxide). - Control the reaction temperature to prevent side reactions. - Optimize the stoichiometry of the reactants. |
| Loss of product during work-up and purification. | - Carefully neutralize the reaction mixture to the isoelectric point of this compound to maximize precipitation. - Use an appropriate solvent for extraction to minimize product loss in the aqueous phase. - Optimize the recrystallization procedure to maximize recovery. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Strategy |
| Unreacted 2-Pyrimidinylacetonitrile | Incomplete hydrolysis. | - See troubleshooting strategies for "Incomplete hydrolysis of 2-Pyrimidinylacetonitrile" in Problem 1. |
| 2-Pyrimidineacetamide | Incomplete hydrolysis of the intermediate amide. | - Prolong the hydrolysis reaction time or increase the temperature. - Increase the concentration of the hydrolyzing agent (acid or base). |
| Unreacted 2-Chloropyrimidine | Incomplete reaction in the initial step. | - Increase reaction time or temperature for the nucleophilic substitution. - Ensure the quality and reactivity of the nucleophile. |
| Diethyl 2-(pyrimidin-2-yl)malonate | Incomplete hydrolysis or decarboxylation. | - Ensure sufficient acid/base concentration and temperature for complete hydrolysis of the ester groups. - Ensure the temperature is high enough for efficient decarboxylation. |
Experimental Protocols
Synthesis Route 1: Hydrolysis of 2-Pyrimidinylacetonitrile
Step 1: Synthesis of 2-Pyrimidinylacetonitrile from 2-Chloropyrimidine
-
Reagents: 2-Chloropyrimidine, Sodium Cyanide, Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrimidine in DMSO.
-
Add sodium cyanide portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-pyrimidinylacetonitrile.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Hydrolysis of 2-Pyrimidinylacetonitrile to this compound
-
Reagents: 2-Pyrimidinylacetonitrile, Concentrated Hydrochloric Acid or Sodium Hydroxide (B78521) solution.
-
Procedure (Acid Hydrolysis):
-
To a round-bottom flask, add 2-pyrimidinylacetonitrile and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
Synthesis Route 2: From 2-Chloropyrimidine and Diethyl Malonate
Step 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
Reagents: 2-Chloropyrimidine, Diethyl Malonate, Sodium Ethoxide, Ethanol.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at 0°C.
-
After stirring for 30 minutes, add a solution of 2-chloropyrimidine in ethanol dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, neutralize with dilute acid, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain crude diethyl 2-(pyrimidin-2-yl)malonate.
-
Step 2: Hydrolysis and Decarboxylation
-
Reagents: Diethyl 2-(pyrimidin-2-yl)malonate, Hydrochloric Acid.
-
Procedure:
-
Add the crude diethyl 2-(pyrimidin-2-yl)malonate to a round-bottom flask containing concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours to effect both hydrolysis of the esters and decarboxylation.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize to precipitate this compound.
-
Filter, wash, and dry the product. Recrystallize for further purification.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Hydrolysis of 2-Pyrimidinylacetonitrile
| Entry | Hydrolyzing Agent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 6M HCl | 80 | 4 | 65 |
| 2 | 6M HCl | 100 (reflux) | 4 | 85 |
| 3 | 6M HCl | 100 (reflux) | 8 | 92 |
| 4 | 4M NaOH | 80 | 6 | 70 |
| 5 | 4M NaOH | 100 (reflux) | 6 | 88 |
Note: The data presented in this table is illustrative and may vary based on specific experimental setups.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis of 2-Pyrimidinylacetonitrile.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Synthesis of 2-Pyrimidineacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for the laboratory-scale and industrial production of this compound:
-
The Malonic Ester Route: This classic approach involves the nucleophilic substitution of a 2-halopyrimidine (typically 2-chloropyrimidine) with a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.
-
The Nitrile Hydrolysis Route: This method starts with a 2-cyanomethylpyrimidine precursor, which is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.
Q2: I am seeing multiple spots on my TLC plate during the synthesis of diethyl 2-(pyrimidin-2-yl)malonate. What are the likely side-products?
A2: In the synthesis of diethyl 2-(pyrimidin-2-yl)malonate from 2-chloropyrimidine (B141910) and diethyl malonate, several side-products can form. The most common is the dialkylated product, where two pyrimidinyl groups react with one molecule of diethyl malonate. Additionally, unreacted starting materials, 2-chloropyrimidine and diethyl malonate, may also be present.
Q3: My hydrolysis of diethyl 2-(pyrimidin-2-yl)malonate is not going to completion. What could be the issue?
A3: Incomplete hydrolysis of the diethyl ester to the dicarboxylic acid is a common issue. This can be due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or lower reaction temperatures. It is crucial to monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting ester. The intermediate, mono-ethyl 2-(pyrimidin-2-yl)malonate, can also be present in the reaction mixture.
Q4: During the decarboxylation of 2-(pyrimidin-2-yl)malonic acid, I am getting a low yield of this compound. What are the potential side reactions?
A4: The decarboxylation step, typically performed by heating the malonic acid derivative, can be prone to side reactions if not carefully controlled. Overheating or prolonged reaction times can lead to the formation of pyrimidin-2-ylmethanol through the loss of an additional carbon dioxide molecule and subsequent reduction.[1] Furthermore, residual starting material, 2-(pyrimidin-2-yl)malonic acid, will be present if the decarboxylation is incomplete.
Q5: In the nitrile hydrolysis route, my main impurity is the corresponding amide. How can I drive the reaction to the carboxylic acid?
A5: The formation of 2-(pyrimidin-2-yl)acetamide (B1464758) is a common intermediate in the hydrolysis of 2-cyanomethylpyrimidine. To push the reaction to completion, more forcing conditions are often necessary. This includes using a higher concentration of acid or base, increasing the reaction temperature, and prolonging the reaction time. However, be aware that harsh conditions can potentially lead to degradation of the pyrimidine (B1678525) ring. Microwave-assisted hydrolysis can sometimes offer a more efficient conversion with shorter reaction times.[2]
Troubleshooting Guides
Route 1: The Malonic Ester Synthesis
This route involves three key stages: nucleophilic substitution, saponification (hydrolysis), and decarboxylation.
Problem 1: Low yield in the nucleophilic substitution of 2-chloropyrimidine with diethyl malonate.
| Possible Cause | Troubleshooting Step |
| Inefficient base | Ensure a strong enough base (e.g., sodium ethoxide, sodium hydride) is used to fully deprotonate the diethyl malonate. |
| Reaction temperature too low | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature accordingly. |
| Poor quality of reagents | Use freshly distilled/purified solvents and ensure the 2-chloropyrimidine and diethyl malonate are of high purity. |
| Side reaction: Dialkylation | Use a slight excess of diethyl malonate to favor the mono-alkylation product. |
Problem 2: Incomplete saponification of diethyl 2-(pyrimidin-2-yl)malonate.
| Possible Cause | Troubleshooting Step |
| Insufficient base | Use a sufficient molar excess of a strong base like NaOH or KOH. |
| Inadequate reaction time or temperature | Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Phase transfer issues | If using a biphasic system, a phase-transfer catalyst may be beneficial to improve the reaction rate. |
Problem 3: Formation of side-products during decarboxylation.
| Possible Cause | Troubleshooting Step |
| Overheating | Carefully control the temperature during decarboxylation. Perform the reaction at the lowest effective temperature. |
| Incomplete decarboxylation | Ensure the reaction is heated for a sufficient duration to allow for complete evolution of CO2. |
| Formation of pyrimidin-2-ylmethanol | This can occur with excessive heat. Optimize the temperature and reaction time to minimize this side-product. |
Route 2: The Nitrile Hydrolysis Synthesis
This route involves the hydrolysis of 2-cyanomethylpyrimidine.
Problem 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Reaction conditions too mild | Increase the concentration of the acid or base, and/or elevate the reaction temperature. Microwave irradiation can be an effective alternative to conventional heating.[2] |
| Presence of the amide intermediate | If the amide is the major product, re-subject the isolated amide to more stringent hydrolysis conditions. |
Problem 2: Degradation of the product under harsh hydrolysis conditions.
| Possible Cause | Troubleshooting Step |
| High temperature or strong acid/base concentration | Optimize the reaction conditions by performing small-scale experiments at different temperatures and concentrations to find a balance between complete conversion and minimal degradation. |
| Prolonged reaction time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions. |
Data Presentation
Table 1: Summary of Potential Side-Products and Impurities
| Synthetic Route | Reaction Step | Potential Side-Product/Impurity | Mitigation Strategy |
| Malonic Ester | Nucleophilic Substitution | Diethyl 2,2-bis(pyrimidin-2-yl)malonate | Use a slight excess of diethyl malonate. |
| Unreacted 2-chloropyrimidine | Ensure complete reaction; purification by chromatography or recrystallization. | ||
| Unreacted diethyl malonate | Purification by extraction or chromatography. | ||
| Saponification | Mono-ethyl 2-(pyrimidin-2-yl)malonate | Ensure sufficient base, time, and temperature for complete hydrolysis. | |
| Decarboxylation | 2-(Pyrimidin-2-yl)malonic acid | Ensure complete decarboxylation by adequate heating. | |
| Pyrimidin-2-ylmethanol | Avoid excessive heating during decarboxylation.[1] | ||
| Nitrile Hydrolysis | Hydrolysis | 2-(Pyrimidin-2-yl)acetamide | Use more forcing reaction conditions (higher temperature, stronger acid/base). |
| Degradation products of the pyrimidine ring | Optimize reaction conditions to be as mild as possible while still achieving full conversion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Malonic Ester Route
Step 1: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature under an inert atmosphere.
-
After the addition is complete, add 2-chloropyrimidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, and neutralize with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure diethyl 2-(pyrimidin-2-yl)malonate.
Step 2: Saponification and Decarboxylation
-
Dissolve diethyl 2-(pyrimidin-2-yl)malonate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Heat the acidified solution to induce decarboxylation, monitoring the evolution of carbon dioxide.
-
After the gas evolution ceases, cool the solution in an ice bath to crystallize the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Nitrile Hydrolysis
-
To a solution of 2-cyanomethylpyrimidine, add a solution of a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., aqueous NaOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting material and the intermediate amide are no longer observed.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., NaOH) to precipitate the product. If using basic hydrolysis, acidify the solution with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Mandatory Visualization
References
Stability issues of 2-Pyrimidineacetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Pyrimidineacetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound in its solid form?
A1: As a crystalline solid, this compound is stable for at least four years when stored appropriately.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: Solubility has been reported in Dimethylformamide (DMF) at 1 mg/mL and in Phosphate-Buffered Saline (PBS, pH 7.2) at 10 mg/mL.[1] For other solvent systems, it is recommended to perform solubility tests to determine the optimal solvent for your experimental needs.
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color often indicates chemical degradation. This could be due to factors such as improper pH, exposure to light, elevated temperature, or oxidative stress. It is crucial to investigate the cause to ensure the integrity of your results.
Q4: Are there known degradation pathways for this compound in solution?
A4: While specific studies on this compound are limited, data on the closely related pyrimidine-2-carboxylic acid suggests that decarboxylation (loss of CO2) is a potential degradation pathway, particularly under acidic conditions.[2][3] Hydrolysis of the pyrimidine (B1678525) ring, especially under alkaline conditions, and oxidation are also possible degradation routes for pyrimidine derivatives.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | The stability of pyrimidine derivatives can be highly pH-dependent. Acidic conditions may promote decarboxylation, while basic conditions can lead to hydrolysis of the pyrimidine ring.[2][3] Solution: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the stability over time to determine the optimal pH range. |
| High Temperature | Chemical degradation rates generally increase with temperature. Solution: Store stock and working solutions at recommended temperatures (e.g., refrigerated at 2-8 °C or frozen at -20 °C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Light Exposure | Pyrimidine-containing compounds can be susceptible to photodegradation. Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
| Oxidative Stress | The presence of oxidizing agents or dissolved oxygen can lead to degradation. Solution: Consider preparing solutions with degassed solvents. If oxidative degradation is suspected, the addition of an antioxidant (e.g., ascorbic acid) could be tested, although its compatibility and potential for interference should be evaluated. |
Issue 2: Inconsistent or Irreproducible Stability Results
Symptoms:
-
High variability in the measured concentration of this compound between replicate samples or different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Sample Preparation | Errors in weighing, dilution, or pH adjustment can lead to significant variability. Solution: Ensure all weighing and volumetric equipment is properly calibrated. Prepare solutions carefully and verify the pH of buffered solutions before use. |
| Non-Homogeneous Solutions | If the compound is not fully dissolved, the concentration of aliquots will be inconsistent. Solution: Ensure complete dissolution of this compound. Sonication may aid in dissolving the compound. Visually inspect for any particulate matter before use. |
| Analytical Method Variability | Inconsistent performance of the analytical method (e.g., HPLC) can lead to unreliable results. Solution: Validate the analytical method for linearity, precision, accuracy, and robustness. Use an internal standard to correct for variations in injection volume. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 1 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[1] |
Table 2: Potential Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Decarboxylation | Acidic pH, High Temperature | Pyrimidine |
| Hydrolysis | Basic pH | Ring-opened products |
| Oxidation | Presence of oxidizing agents | Oxidized pyrimidine derivatives |
| Photodegradation | Exposure to UV or ambient light | Photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound.
-
Identify and quantify the formation of any new peaks, which represent degradation products.
-
Characterize significant degradation products using LC-MS or other appropriate techniques.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over a suitable time (e.g., 20 minutes) to ensure the elution of all components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225-270 nm (based on the UV absorbance maximum of the compound).[1][4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Crystallization of 2-Pyrimidineacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-pyrimidineacetic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound and related organic compounds.
Q1: My this compound is not dissolving in the chosen solvent. What should I do?
A1: If your compound is not dissolving, consider the following steps:
-
Increase the temperature: Gently heat the solvent to its boiling point, as solubility often increases with temperature.[1][2]
-
Add more solvent: You may not have added enough solvent to fully dissolve the compound. Add small increments of hot solvent until the solid dissolves.
-
Solvent selection: The chosen solvent may be inappropriate. Test the solubility in a range of solvents with varying polarities. A good starting point for pyrimidine (B1678525) derivatives includes polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol (B145695) and methanol.[3][4]
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: The absence of crystal formation upon cooling can be due to several factors:
-
Supersaturation not reached: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
Inhibition of nucleation: The solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.
-
Cooling too slowly or too quickly: The rate of cooling can affect crystallization. If cooling too slowly, try placing the flask in an ice bath. If cooling too quickly, allow the solution to cool to room temperature undisturbed.
Q3: The compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this:
-
Reheat the solution: Add more solvent to the mixture and reheat until the oil dissolves completely.
-
Slow cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice.
-
Change the solvent: The solubility of the compound in the chosen solvent may be too high at elevated temperatures. Consider using a different solvent system.
Q4: The crystal yield is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will cause a significant portion of your compound to remain in the mother liquor. If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Premature crystallization: If crystals form in the hot solution before cooling, you may lose product during hot filtration. Ensure all the compound is dissolved before any filtration of insoluble impurities.
-
Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q5: The crystals are very small or appear as a powder. How can I grow larger crystals?
A5: The formation of small crystals is often due to rapid crystallization. To encourage the growth of larger crystals:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly and undisturbed before placing it in a colder environment.
-
Use a solvent system that promotes slower crystallization: A solvent in which the compound is moderately soluble is often better than one in which it is highly soluble.
-
Reduce the level of supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution.
Q6: How does pH affect the crystallization of this compound?
A6: As an acidic compound, the pH of the solution can significantly impact the solubility and crystallization of this compound. At higher pH values, the acid will be deprotonated to its more soluble carboxylate salt. Conversely, lowering the pH will protonate the molecule, reducing its solubility in aqueous solutions and promoting crystallization. Careful control of pH can be a powerful tool for inducing crystallization.[5][6]
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and a list of common solvent/anti-solvent systems used for pyrimidine derivatives. Researchers should perform small-scale solubility tests to determine the optimal solvent system for their specific needs.
| Compound | Solvent System | Solubility Profile |
| This compound | Water | Sparingly soluble in cold water; solubility increases with pH. |
| DMF (Dimethylformamide) | Soluble.[3] | |
| DMSO (Dimethyl Sulfoxide) | Soluble.[3] | |
| Methanol / Ethanol | Moderately soluble; can be used for recrystallization. | |
| General Pyrimidine Derivatives | Good Solvents | Potential Anti-Solvents |
| DMF, DMSO | Water, Dichloromethane (DCM), Hexane, Diethyl Ether.[3][4] | |
| Dichloromethane (DCM) | Pentane, Hexane, Diethyl Ether.[4] | |
| Tetrahydrofuran (THF) | Hexane, Pentane.[4] | |
| Ethanol / Methanol | Diethyl Ether, Pentane, Hexane, Water.[4] | |
| Ethyl Acetate | Hexane, Pentane.[4] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Add 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add a test solvent (e.g., water, ethanol, ethyl acetate) dropwise in 100 µL increments at room temperature.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial to 50-60 °C and observe any change in solubility.[3]
-
Record Observations: Note the approximate volume of solvent required for dissolution at both room temperature and upon heating.
Protocol 2: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to completely dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent), such as water or hexane, to the solution with stirring until persistent turbidity (cloudiness) is observed.
-
Clarification and Crystallization: If the solution becomes cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed for crystallization to occur.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the "good" and "poor" solvents.
-
Drying: Dry the purified crystals under vacuum.[3]
Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: Workflow for anti-solvent crystallization.
References
Improving the purity of synthetic 2-Pyrimidineacetic acid
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a low yield and a complex mixture of impurities. What are the common side reactions?
A1: Low yields in pyrimidine (B1678525) synthesis can often be attributed to competing side reactions. Depending on the synthetic route, common side reactions can include self-condensation of starting materials, Knoevenagel condensation, and the formation of Hantzsch-type dihydropyridine (B1217469) byproducts, especially if ammonia (B1221849) is present and temperatures are high.[1][2] Additionally, the dihydropyrimidine (B8664642) intermediates can be susceptible to oxidation, leading to the formation of aromatic pyrimidine byproducts.[2]
Q2: How do I choose between recrystallization and column chromatography for purifying crude this compound?
A2: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is effective if the desired compound is significantly less soluble in a specific solvent at room temperature than the impurities.[3] It is a cost-effective and scalable method for removing small amounts of impurities from a large amount of product.
-
Column Chromatography is more suitable for separating complex mixtures where components have different polarities.[4][5] It is highly effective for removing impurities with polarities similar to the product but is generally more time-consuming and uses larger volumes of solvent. For pyrimidine derivatives, silica (B1680970) gel is the most common stationary phase.[5][6]
Q3: I'm trying to recrystallize this compound, but it keeps "oiling out." What causes this and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[7]
-
Cause : The boiling point of your chosen solvent may be too high.[7] Impurities can also depress the melting point of your compound, contributing to this issue.[7]
-
Solutions :
-
Change Solvent : Select a solvent with a lower boiling point.
-
Reduce Cooling Rate : Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7]
-
Use a Solvent System : Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[7]
-
Q4: My compound appears to be decomposing on the silica gel column during chromatography. What can I do to prevent this?
A4: Acidic compounds can sometimes degrade on standard silica gel.
-
Solution 1 : Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~0.1-1%), to the mobile phase. This can help prevent the degradation of sensitive compounds.[4]
-
Solution 2 : Minimize the time the compound spends on the column by using flash chromatography and working efficiently.[4]
-
Solution 3 : Consider using a different stationary phase, such as neutral or basic alumina, depending on the stability of your compound.[5]
Q5: How can I determine the purity of my final this compound product?
A5: The most common method for determining the purity of pyrimidine derivatives is High-Performance Liquid Chromatography (HPLC).[8] Reversed-phase HPLC is typically used.[8] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment[9][10], and spectroscopic techniques like NMR and Mass Spectrometry to confirm the structure and identify any characterized impurities.[11]
Troubleshooting and Workflow Diagrams
A logical approach is crucial when troubleshooting purification issues. The following diagram outlines a decision-making workflow for improving the purity of this compound.
Caption: Troubleshooting workflow for purifying this compound.
The general experimental process from crude product to final analysis is outlined below.
Caption: General workflow for purification and analysis.
Data Presentation: Purification Parameters
The selection of an appropriate solvent is critical for successful purification. The tables below provide starting points for method development.
Table 1: Common Solvents for Recrystallization of Polar Heterocyclic Acids
| Solvent | Boiling Point (°C) | Characteristics |
|---|---|---|
| Water | 100 | Good for highly polar compounds, non-toxic. Can be slow to dry. |
| Ethanol | 78 | Dissolves many organics when hot, less so when cold. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | Often used in a solvent system with a non-polar solvent like hexanes. |
| Acetic Acid | 118 | Used for compounds that are difficult to dissolve, but can be hard to remove.[3] |
Table 2: Typical Starting Conditions for Column Chromatography
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel (200-400 mesh for flash chromatography)[4] |
| Mobile Phase (Eluent) | Start with a non-polar solvent and gradually increase polarity.[5] |
| Example Systems: | |
| - Hexanes/Ethyl Acetate Gradient | |
| - Dichloromethane/Methanol Gradient | |
| TLC Analysis | Use TLC to determine the optimal solvent system before running the column. An Rf value between 0.2 and 0.4 is often ideal.[6] |
| Additive | For acidic compounds, consider adding 0.1-1% acetic acid or formic acid to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying a solid by single-solvent recrystallization.
-
Dissolve the Solute : In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol/water mixture) to the flask while heating on a hot plate. Add solvent portion-wise until the solid just dissolves.[12]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.
-
Cool the Solution : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[12]
-
Induce Crystallization : If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
-
Maximize Crystal Formation : Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Isolate Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash and Dry : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7] Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a method for purifying compounds based on their polarity.
-
Prepare the Column : Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[4]
-
Load the Sample : Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel. Apply the sample to the top of the column bed.[4]
-
Elute the Column : Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to the separation observed by TLC. Maintain a constant flow rate using positive pressure.[4]
-
Collect and Analyze Fractions : Collect fractions of a suitable volume. Analyze the fractions by TLC to identify which ones contain the pure product.[4]
-
Combine and Evaporate : Combine the fractions containing the pure compound. Remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Separation of purine and pyrimidine derivatives by thin-layer chromatography. | Semantic Scholar [semanticscholar.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Pyrimidineacetic Acid
Welcome to the Technical Support Center for the synthesis and reaction mechanism elucidation of 2-pyrimidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed and versatile method for synthesizing this compound is the malonic ester synthesis. This route involves the alkylation of a malonate ester with a suitable pyrimidine (B1678525) electrophile, followed by hydrolysis and decarboxylation.[1][2][3]
Q2: What is the proposed reaction mechanism for the malonic ester synthesis of this compound?
A2: The reaction proceeds through a three-step mechanism:
-
Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The alpha-protons of the malonic ester are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[4][5]
-
Nucleophilic Substitution (Alkylation): The malonate enolate acts as a nucleophile and attacks an electrophilic pyrimidine, such as 2-chloropyrimidine (B141910). This results in the formation of diethyl 2-(pyrimidin-2-yl)malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, the geminal dicarboxylic acid readily undergoes decarboxylation to yield this compound.[4][6]
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are:
-
Diethyl malonate
-
A suitable 2-substituted pyrimidine that can act as an electrophile (e.g., 2-chloropyrimidine)
-
A strong base (e.g., sodium ethoxide)
-
Acid or base for hydrolysis (e.g., hydrochloric acid or sodium hydroxide)
Experimental Protocols
Synthesis of this compound via Malonic Ester Route
This protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.
-
Alkylation: Add 2-chloropyrimidine (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(pyrimidin-2-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl 2-(pyrimidin-2-yl)malonate, add an excess of aqueous hydrochloric acid (e.g., 6 M). Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed.
-
Decarboxylation and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [7] |
| Molecular Weight | 138.12 g/mol | [7] |
| CAS Number | 66621-73-6 | [7][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Purity | ≥95% | [8][9] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), 8.8 (d, 2H, pyrimidine-H), 7.4 (t, 1H, pyrimidine-H), 3.8 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), 158 (pyrimidine-C), 157 (pyrimidine-C), 120 (pyrimidine-C), 45 (CH₂) |
| IR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch, broad), ~1710 (C=O stretch), ~1580, 1470, 1430 (aromatic C=C and C=N stretching) |
| Mass Spectrometry (ESI-MS) | m/z 139.05 [M+H]⁺, 137.04 [M-H]⁻ |
Troubleshooting Guide
Problem 1: Low or No Yield of Diethyl 2-(pyrimidin-2-yl)malonate (Alkylation Step)
| Possible Cause | Recommended Solution |
| Incomplete enolate formation | Ensure the use of a strong, anhydrous base like freshly prepared sodium ethoxide. Use of older or partially hydrolyzed base can be ineffective. |
| Low reactivity of 2-chloropyrimidine | The reaction may require longer reflux times or a higher boiling point solvent. Consider using a more reactive electrophile if available. |
| Side reaction: Dialkylation | A major drawback of the malonic ester synthesis is the potential for dialkylation.[1] Use a slight excess of diethyl malonate to favor mono-alkylation. |
| Moisture in the reaction | Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will quench the enolate. |
Problem 2: Incomplete Hydrolysis and/or Decarboxylation
| Possible Cause | Recommended Solution |
| Insufficient acid/base or reaction time | Use a sufficient excess of a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC until the starting diester is consumed. |
| Difficulty in decarboxylation | Decarboxylation of the malonic acid intermediate is typically facile upon heating. If issues arise, ensure the reaction mixture is heated to a sufficient temperature (usually the reflux temperature of the aqueous acid). |
Problem 3: Product Purification Challenges
| Possible Cause | Recommended Solution |
| Contamination with unreacted starting materials or side products | Purify the crude product by recrystallization.[10][11] A suitable solvent system should be determined where the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Oily product | The product may be an oil if it is impure. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Common pitfalls in handling 2-Pyrimidineacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is recommended.[2] The compound is a crystalline solid and should be protected from moisture.
2. What are the known solubility characteristics of this compound?
Limited quantitative solubility data is publicly available. However, it is known to be soluble in Dimethylformamide (DMF) at approximately 1 mg/mL and in Phosphate-Buffered Saline (PBS) at pH 7.2 at approximately 10 mg/mL.[2] Its solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid functional group. It is generally advisable to test solubility in small quantities of the desired solvent before proceeding with a large-scale experiment.
3. What is the stability of this compound under different pH conditions?
4. Can this compound undergo decarboxylation?
Yes, decarboxylation of pyrimidine-2-carboxylic acids can occur, particularly at elevated temperatures.[3] The reaction is influenced by the acidity of the solution. This potential degradation pathway should be considered when designing reactions and purifications at high temperatures.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a common application of this compound. Here are some common issues and troubleshooting steps:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the coupling reagent.3. Poor solubility of reactants.4. Side reactions consuming starting material. | 1. Ensure anhydrous reaction conditions. Use a more potent coupling reagent like HATU if EDC/HOBt fails.2. Use fresh, high-quality coupling reagents.3. Try a different solvent system (e.g., DMF, DCM, or a mixture). Gently warm the reaction mixture if reactants' stability allows.4. Monitor the reaction by TLC or LC-MS to identify potential side products. |
| Formation of N-acylurea byproduct | This is a common side reaction with carbodiimide (B86325) coupling reagents like EDC, where the O-acylisourea intermediate rearranges. | 1. Add HOBt or HOAt as an additive to the reaction mixture. These additives form an active ester that is less prone to rearrangement.2. Control the reaction temperature, starting at 0°C and slowly warming to room temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with urea (B33335) byproduct from EDC.2. The product is highly polar and difficult to extract or elute from a silica (B1680970) column. | 1. The urea byproduct from EDC is water-soluble. Perform a thorough aqueous workup by washing the organic layer with water or a mild acidic solution (e.g., 5% citric acid) if the product is stable.2. For highly polar products, consider reverse-phase chromatography or recrystallization from a suitable solvent system. |
Purification by Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | 1. The solution is supersaturated.2. The presence of impurities is inhibiting crystal formation. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.2. Try to purify the crude material by another method (e.g., a short plug of silica) before recrystallization. |
| No crystals form upon cooling | 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and then try cooling again.2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently warm until it is clear and allow it to cool slowly. |
Quantitative Data
The following table summarizes the available physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₂ | [2] |
| Molecular Weight | 138.12 g/mol | PubChem |
| CAS Number | 66621-73-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 230 °C (decomposes) | Sigma-Aldrich |
| Solubility in DMF | ~1 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [2] |
Experimental Protocols
Representative Protocol for Amide Coupling of this compound with Benzylamine (B48309) using EDC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add HOBt (1.1 eq) and benzylamine (1.0 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add DIPEA (1.5 eq) to the reaction mixture.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amide product.
Visualizations
Logical Relationship: pH and Solubility of this compound
Caption: Relationship between pH and the aqueous solubility of this compound.
Experimental Workflow: Amide Coupling
Caption: A typical experimental workflow for the amide coupling of this compound.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound is a building block for many kinase inhibitors. The PI3K/Akt/mTOR pathway is a common target.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based inhibitors.
References
Technical Support Center: Scaling Up 2-Pyrimidineacetic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-pyrimidineacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A common and industrially viable route for the synthesis of this compound involves a two-step process. The first step is the condensation of diethyl malonate with formamidine (B1211174) to yield diethyl 2-pyrimidinylmalonate. This is followed by hydrolysis and decarboxylation of the diethyl 2-pyrimidinylmalonate to produce the final product, this compound.[1][2]
Q2: What are the critical parameters to control during the condensation reaction?
The condensation of diethyl malonate and formamidine is sensitive to the choice of base and solvent.[3] Sodium ethoxide is a commonly used base for this type of reaction. The reaction temperature is also a crucial parameter to control to minimize side reactions and maximize yield. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.
Q3: What challenges can be expected during the hydrolysis and decarboxylation step at a larger scale?
Scaling up the hydrolysis and decarboxylation of diethyl 2-pyrimidinylmalonate can present challenges. One key challenge is ensuring complete hydrolysis of the diester. This can be influenced by the concentration of the acid or base used for hydrolysis and the reaction temperature. Incomplete hydrolysis will result in impurities that can be difficult to remove. The decarboxylation step requires careful temperature control to ensure it proceeds to completion without degrading the final product.[4][5]
Q4: What are the typical impurities encountered in this compound synthesis?
Typical impurities can include unreacted starting materials such as diethyl malonate and formamidine, as well as intermediates like 2-pyrimidinylmalonic acid (if decarboxylation is incomplete). Side products from competing reactions, though less common in this specific synthesis, can also be a source of impurities in pyrimidine (B1678525) synthesis in general.
Q5: How can the purity of the final this compound product be improved?
Purification of the final product can be achieved through recrystallization from a suitable solvent. The choice of solvent is critical and should be determined through solubility studies.[6] Activated carbon treatment can be employed to remove colored impurities before crystallization. For challenging purifications, column chromatography may be necessary, although this is less ideal for very large-scale production due to cost and solvent usage.
Troubleshooting Guides
Issue 1: Low Yield in the Condensation Step
Symptoms:
-
The yield of diethyl 2-pyrimidinylmalonate is significantly lower than expected.
-
TLC/HPLC analysis shows a large amount of unreacted diethyl malonate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Base | Ensure the base (e.g., sodium ethoxide) is fresh and has not been deactivated by moisture. Consider optimizing the stoichiometry of the base. |
| Suboptimal Reaction Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Perform small-scale experiments to determine the optimal temperature profile. |
| Incorrect Solvent | The choice of solvent can impact the solubility of reactants and the reaction rate. While ethanol (B145695) is common, other solvents could be investigated. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before work-up. |
Issue 2: Incomplete Hydrolysis and/or Decarboxylation
Symptoms:
-
The final product is contaminated with the intermediate, diethyl 2-pyrimidinylmalonate or 2-pyrimidinylmalonic acid.
-
The yield of this compound is low, with a significant amount of intermediate recovered.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid/Base for Hydrolysis | Increase the concentration or equivalents of the acid or base used for hydrolysis. Ensure adequate mixing to promote the reaction. |
| Low Reaction Temperature | Both hydrolysis and decarboxylation are temperature-dependent. The reaction temperature may need to be increased to drive the reactions to completion.[7] |
| Insufficient Reaction Time | Allow for a longer reaction time and monitor the disappearance of the starting material and intermediate by TLC or HPLC. |
| Water Content | Ensure sufficient water is present for the hydrolysis reaction, especially when using a co-solvent. |
Issue 3: Product Purity Issues
Symptoms:
-
The final this compound product is discolored.
-
The melting point of the product is broad and lower than the literature value.
-
Analytical tests (e.g., NMR, HPLC) show the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Starting Materials/Intermediates | Optimize the reaction conditions to ensure complete conversion (see Issues 1 & 2). |
| Side-product Formation | Adjusting the reaction temperature or the order of addition of reagents can sometimes minimize side reactions. |
| Ineffective Purification | Screen different solvents for recrystallization to find a system that effectively removes the specific impurities present. Consider a pre-purification step with activated charcoal for colored impurities. |
Experimental Protocols
Step 1: Synthesis of Diethyl 2-pyrimidinylmalonate
This protocol is a representative procedure and may require optimization for large-scale production.
Materials:
-
Diethyl malonate
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise while maintaining the temperature below 30°C.
-
After the addition is complete, add formamidine hydrochloride in portions.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or used directly in the next step after an aqueous work-up to remove salts.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
Materials:
-
Diethyl 2-pyrimidinylmalonate (from Step 1)
-
Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution
-
Water
Procedure:
-
Charge the reactor with the crude diethyl 2-pyrimidinylmalonate.
-
Add an excess of aqueous hydrochloric acid or sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by observing the disappearance of the ester starting material (e.g., by GC or TLC).
-
Continue heating to effect decarboxylation, which is often evidenced by the evolution of carbon dioxide gas.[7]
-
After the reaction is complete, cool the mixture.
-
If using a basic hydrolysis, acidify the solution with concentrated hydrochloric acid to precipitate the product. If using acidic hydrolysis, the product may precipitate upon cooling.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization.
Data Presentation
Table 1: Optimization of Condensation Reaction Conditions (Illustrative)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (2.2) | Ethanol | 78 | 6 | 75 |
| 2 | NaOEt (2.2) | Methanol | 65 | 8 | 68 |
| 3 | NaH (2.5) | THF | 66 | 12 | 55 |
| 4 | K2CO3 (3.0) | DMF | 100 | 12 | 40 |
Table 2: Optimization of Hydrolysis and Decarboxylation (Illustrative)
| Entry | Hydrolysis Agent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) |
| 1 | 6M HCl | 100 | 8 | 92 | 85 |
| 2 | 12M HCl | 100 | 4 | 95 | 90 |
| 3 | 4M NaOH | 100 | 10 | 90 | 82 |
| 4 | 8M NaOH | 100 | 6 | 94 | 88 |
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in the condensation step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Pyrimidineacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary synthetic routes for this compound are:
-
Cyanation of a 2-halopyrimidine followed by hydrolysis: This is a widely used two-step process. It involves the conversion of a readily available 2-halopyrimidine (typically 2-chloropyrimidine) to 2-(pyrimidin-2-yl)acetonitrile (B1284120), which is then hydrolyzed to the final product.
-
Palladium-catalyzed cross-coupling: This approach involves the direct coupling of a 2-halopyrimidine with a suitable two-carbon building block, such as a protected form of acetic acid. While feasible, this method is less commonly reported in the literature for this specific compound.
Q2: Which catalyst is best for the cyanation of 2-chloropyrimidine (B141910)?
The choice of catalyst depends on the specific cyanide source and reaction conditions. Palladium-based catalysts are highly effective, particularly with less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). Copper-catalyzed cyanations are also a viable option.
Q3: What are the key challenges in the hydrolysis of 2-(pyrimidin-2-yl)acetonitrile?
The main challenges include ensuring complete conversion of the nitrile to the carboxylic acid while avoiding potential side reactions. Incomplete hydrolysis may lead to the formation of the corresponding amide as a byproduct. Harsh reaction conditions can sometimes lead to decarboxylation of the desired product. Careful control of reaction time, temperature, and the concentration of the acid or base is crucial.
Q4: Can I use a one-pot procedure for the synthesis of this compound?
While a one-pot synthesis is theoretically possible, it is generally more practical to perform the cyanation and hydrolysis steps sequentially. This allows for the purification of the intermediate 2-(pyrimidin-2-yl)acetonitrile, which can lead to a cleaner final product and higher overall yield.
Troubleshooting Guides
Route 1: Cyanation of 2-Chloropyrimidine and Subsequent Hydrolysis
This route is broken down into two main stages, each with its own set of potential issues and solutions.
Stage 1: Palladium-Catalyzed Cyanation of 2-Chloropyrimidine
Problem: Low or No Conversion of 2-Chloropyrimidine
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or deactivated. Use a freshly opened or properly stored catalyst. - Consider using a more active pre-catalyst. - For Pd/C, catalyst poisoning by cyanide can occur. The addition of zinc formate (B1220265) dihydrate can help reactivate the catalyst.[1] |
| Poor Ligand Choice | - The choice of phosphine (B1218219) ligand is critical. For challenging substrates like heteroaryl chlorides, bulky, electron-rich ligands such as Buchwald-type ligands (e.g., RuPhos, BrettPhos) are often effective.[2] |
| Inefficient Cyanide Source | - If using K₄[Fe(CN)₆], ensure it is finely powdered and dry. Higher temperatures may be required for efficient cyanide transfer. - Zinc cyanide (Zn(CN)₂) is often more effective at lower temperatures and is less toxic than alkali metal cyanides.[3][4] |
| Suboptimal Reaction Conditions | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - The solvent choice is important; aprotic polar solvents like DMF or DMAc are commonly used. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. |
Problem: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of 2-Chloropyrimidine | - This can occur at high catalyst loadings or temperatures. Reduce the amount of palladium catalyst and/or lower the reaction temperature. |
| Hydrolysis of the Nitrile Product | - If water is present in the reaction mixture, the newly formed nitrile can hydrolyze to the amide or carboxylic acid. Ensure all reagents and solvents are anhydrous. |
Stage 2: Hydrolysis of 2-(Pyrimidin-2-yl)acetonitrile
Problem: Incomplete Hydrolysis (Amide byproduct remains)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Prolong the reaction time or increase the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
| Inadequate Concentration of Acid or Base | - Increase the concentration of the hydrochloric acid or sodium hydroxide (B78521) solution. For acid hydrolysis, refluxing with concentrated HCl is often effective.[5] For base hydrolysis, using a higher concentration of NaOH and refluxing can drive the reaction to completion.[5] |
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Decarboxylation of the Product | - this compound can be susceptible to decarboxylation, especially under harsh acidic conditions and high temperatures.[6] Use the mildest effective conditions for hydrolysis. If decarboxylation is a major issue, consider using basic hydrolysis followed by careful acidification. |
| Difficulties in Product Isolation | - After acidification of the basic hydrolysis reaction mixture, the product may not readily precipitate. Ensure the pH is adjusted to the isoelectric point. - If the product remains in the aqueous layer, extraction with an appropriate organic solvent (e.g., ethyl acetate) may be necessary. Multiple extractions may be required. |
| Product Purification Challenges | - If the final product is contaminated with residual starting materials or byproducts, recrystallization from a suitable solvent system is recommended. - Column chromatography can also be employed for purification if necessary. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C, dppf | Zn(CN)₂ | DMAc | 110 | - | up to 98 | [1] |
| Pd(TFA)₂, (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | DMAc | 80-95 | 3-14 | up to 92 | [7] |
| Pd₂(dba)₃, dppf | Zn(CN)₂ | DMF | reflux | 16 | 88 | [8] |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | DMA | 120 | 15 | 83 | [8] |
| CuI, diamine ligand | NaCN | Toluene | 110 | - | - | [9] |
Note: Yields are for various aryl halides and may not be directly representative for 2-chloropyrimidine but provide a good starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)acetonitrile via Palladium-Catalyzed Cyanation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloropyrimidine
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 equiv), zinc cyanide (0.6 equiv), palladium(II) acetate (0.02 equiv), and dppf (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(pyrimidin-2-yl)acetonitrile.
Protocol 2: Hydrolysis of 2-(Pyrimidin-2-yl)acetonitrile to this compound
This protocol describes a general procedure for acid-catalyzed hydrolysis.
Materials:
-
2-(Pyrimidin-2-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-(pyrimidin-2-yl)acetonitrile (1.0 equiv).
-
Add a sufficient amount of concentrated hydrochloric acid to fully dissolve the starting material.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed. This may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 3-4. The product may precipitate at this point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in cyanation.
Caption: Troubleshooting workflow for nitrile hydrolysis.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 9. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
Technical Support Center: Byproduct Analysis in 2-Pyrimidineacetic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyrimidineacetic acid. The content addresses common issues, potential byproducts, and analytical methodologies to ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: A prevalent laboratory-scale synthesis involves a three-step process starting from 2-chloropyrimidine (B141910) and diethyl malonate. The key steps are:
-
Alkylation: Nucleophilic substitution of the chloride on 2-chloropyrimidine by the enolate of diethyl malonate.
-
Hydrolysis: Saponification of the resulting diethyl 2-(pyrimidin-2-yl)malonate to the corresponding dicarboxylic acid.
-
Decarboxylation: Removal of one of the carboxylic acid groups, typically by heating, to yield this compound.
Q2: I am seeing a significant amount of unreacted 2-chloropyrimidine in my reaction mixture. What could be the cause?
A2: Incomplete reaction is a common issue. Consider the following:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., sodium ethoxide, sodium hydride) to fully deprotonate the diethyl malonate. Use at least one full equivalent of the base.
-
Reaction Temperature: The alkylation may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.
-
Moisture: The presence of water can consume the base and hydrolyze the starting materials. Ensure anhydrous conditions are maintained.
Q3: My final product is contaminated with a compound of approximately double the mass of the desired product. What is this likely to be?
A3: This is likely the dialkylated byproduct, diethyl bis(pyrimidin-2-yl)malonate. This occurs when the mono-alkylated intermediate, diethyl 2-(pyrimidin-2-yl)malonate, is deprotonated and reacts with a second molecule of 2-chloropyrimidine. To minimize this, use a slight excess of diethyl malonate relative to 2-chloropyrimidine.
Q4: After hydrolysis, I am struggling to achieve complete decarboxylation. What can I do?
A4: Decarboxylation of 2-(pyrimidin-2-yl)malonic acid can be sluggish.
-
Temperature: Ensure you are heating the reaction to a sufficiently high temperature. The decarboxylation of malonic acids typically requires temperatures above 100 °C.
-
Solvent: Performing the decarboxylation in a high-boiling point solvent can facilitate the required temperature.
-
Acid/Base Catalysis: While often thermally induced, the rate of decarboxylation can be influenced by pH.
Q5: I have a persistent impurity that has a similar polarity to my product, making it difficult to remove by column chromatography. What could it be?
A5: A likely candidate is 2-hydroxypyrimidine. This byproduct forms from the hydrolysis of the starting material, 2-chloropyrimidine, in the presence of water and base.[1] Careful control of anhydrous conditions during the alkylation step is crucial for minimizing its formation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Potential Cause | Recommended Solution |
| High levels of unreacted starting materials (2-chloropyrimidine and diethyl malonate) | Incomplete alkylation reaction. | - Ensure the use of a sufficiently strong and anhydrous base (e.g., NaH, NaOEt).- Increase reaction temperature and/or time, monitoring progress by TLC or HPLC. |
| Presence of a significant amount of diethyl bis(pyrimidin-2-yl)malonate | Dialkylation of the malonic ester. | - Use a 1.1 to 1.5 molar excess of diethyl malonate relative to 2-chloropyrimidine.- Add the 2-chloropyrimidine slowly to the solution of the deprotonated diethyl malonate. |
| Product loss during workup | Suboptimal extraction or purification. | - Adjust the pH of the aqueous layer to ensure the this compound is in its desired form for extraction (protonated for organic solvent extraction).- Optimize the solvent system for column chromatography to ensure good separation. |
| Formation of 2-hydroxypyrimidine | Hydrolysis of 2-chloropyrimidine.[1] | - Maintain strictly anhydrous conditions during the alkylation step.- Use freshly distilled solvents and dry all glassware thoroughly. |
Issue 2: Byproduct Formation and Removal
| Byproduct | Formation Mechanism | Identification | Removal Strategy |
| Diethyl 2-(pyrimidin-2-yl)malonate | Incomplete hydrolysis of the diester intermediate. | HPLC, GC-MS (higher molecular weight than product). | - Extend the duration and/or increase the temperature of the hydrolysis step.- Can be separated by silica (B1680970) gel chromatography. |
| 2-(Pyrimidin-2-yl)malonic acid | Incomplete decarboxylation. | HPLC (more polar than the final product). | - Increase the temperature and/or time of the decarboxylation step. |
| Diethyl bis(pyrimidin-2-yl)malonate | Reaction of the mono-alkylated intermediate with another molecule of 2-chloropyrimidine. | HPLC, GC-MS (significantly higher molecular weight). | - Optimize reaction stoichiometry (excess diethyl malonate).- Can be separated by silica gel chromatography. |
| 2-Hydroxypyrimidine | Hydrolysis of 2-chloropyrimidine.[1] | HPLC, GC-MS. | - Difficult to remove by chromatography due to similar polarity. Prevention is key.- Recrystallization may be effective. |
Experimental Protocols
Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate (Intermediate)
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (B145695).
-
Deprotonation: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved. To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature.
-
Alkylation: Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: Dissolve the purified diethyl 2-(pyrimidin-2-yl)malonate in a suitable solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., 2-3 equivalents of NaOH or KOH). Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of 1-2. This will precipitate the 2-(pyrimidin-2-yl)malonic acid.
-
Decarboxylation: Filter the precipitated dicarboxylic acid and dry it. Heat the solid material at a temperature above its melting point until the evolution of CO2 ceases. Alternatively, the Krapcho decarboxylation, which involves heating the ester in a polar aprotic solvent like DMSO with a salt such as lithium chloride, can be employed for a one-pot hydrolysis and decarboxylation.[2][3]
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
HPLC Method for Byproduct Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter through a 0.22 µm syringe filter before injection.
GC-MS Sample Preparation for Byproduct Identification
For volatile byproducts and starting materials, GC-MS can be a valuable tool.
-
Derivatization: For the non-volatile carboxylic acid product and intermediates, derivatization is necessary. A common method is esterification (e.g., with diazomethane (B1218177) or by heating with an alcohol and acid catalyst) or silylation (e.g., with BSTFA).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[5][6] If derivatization was performed, ensure the sample is free of non-volatile reagents.
-
Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The temperature program should be optimized to separate the components of interest.
Visualizations
Caption: Reaction pathway for this compound synthesis and major byproduct formation.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Degradation of 2-Pyrimidineacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-pyrimidineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, they can be inferred from the established catabolism of the pyrimidine (B1678525) ring and the metabolism of aromatic compounds with acetic acid side chains. The degradation is expected to proceed through two main routes:
-
Pathway 1: Pyrimidine Ring Cleavage First: The degradation may initiate with the breakdown of the pyrimidine ring, similar to the catabolism of uracil (B121893) and thymine. This can occur via reductive or oxidative pathways.[1] The resulting intermediates would still possess the acetic acid side chain, which would be subsequently metabolized.
-
Pathway 2: Side Chain Modification First: Alternatively, the acetic acid side chain could be the initial site of enzymatic attack. This could involve processes like decarboxylation or oxidation of the side chain before the pyrimidine ring is cleaved. The decarboxylation of heterocyclic acetic acids has been previously reported.
Q2: What are the expected end products of this compound degradation?
A2: Complete microbial degradation, or mineralization, of this compound is expected to yield carbon dioxide, water, and ammonia.[1][2] Intermediates will vary depending on the specific pathway. For instance, if the pyrimidine ring is degraded first via the reductive pathway, intermediates such as β-alanine (with a modified side chain) might be formed.[1]
Q3: What types of microorganisms are likely to degrade this compound?
A3: Various bacteria and fungi have been shown to degrade aromatic and N-heterocyclic compounds.[3][4][5][6] Genera such as Pseudomonas, Rhodococcus, and Arthrobacter are known for their ability to break down complex organic molecules.[7][8] It is likely that microorganisms capable of degrading other pyrimidine derivatives or aromatic acetic acids could also metabolize this compound.
Q4: What are the key enzymes potentially involved in the degradation of this compound?
A4: The enzymes involved would depend on the degradation pathway. For the pyrimidine ring, key enzymes in the reductive pathway include dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase.[1][9] If the degradation proceeds via an oxidative pathway, monooxygenases and dehydrogenases would be critical.[10] For the acetic acid side chain, decarboxylases or oxidases may be involved.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| No degradation of this compound observed in microbial cultures. | The selected microbial strain may not possess the necessary enzymatic machinery. | - Screen a wider range of microorganisms from environments previously exposed to similar compounds. - Consider using a mixed microbial consortium.[11] - Adapt the microbial culture to the substrate by gradual exposure. |
| Inappropriate culture conditions (pH, temperature, aeration). | - Optimize culture conditions. The optimal pH and temperature for microbial degradation can vary significantly.[12] - Ensure adequate aeration for aerobic degradation pathways. Some degradation pathways can also occur under microaerobic or anaerobic conditions.[13] | |
| The concentration of this compound is toxic to the microorganisms. | - Perform a toxicity assay to determine the inhibitory concentration. - Start with a lower substrate concentration. | |
| Inconsistent or slow degradation rates. | Nutrient limitation in the culture medium. | - Supplement the medium with essential nutrients (e.g., nitrogen, phosphorus) to support microbial growth and metabolism.[14] |
| Co-metabolism is required, but a suitable primary substrate is absent. | - Introduce a primary carbon source that can induce the production of the necessary degradative enzymes. | |
| Difficulty in identifying degradation intermediates. | Intermediates are transient and do not accumulate to detectable levels. | - Optimize sampling times to capture the peak concentrations of intermediates. - Use more sensitive analytical techniques such as LC-MS/MS.[15][16] |
| Analytical method lacks the necessary resolution or sensitivity. | - Develop and validate a specific analytical method for the expected intermediates. This may involve using different HPLC columns (e.g., C18, ion-exchange) or adjusting the mobile phase.[15][17] | |
| Peak tailing or poor peak shape in HPLC analysis. | Secondary interactions between the analyte and the stationary phase. | - Adjust the pH of the mobile phase to suppress the ionization of this compound and its metabolites. - Use a guard column to protect the analytical column from strongly retained compounds.[18][19] |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.[19] | |
| Compound instability during sample workup. | Degradation due to pH or temperature sensitivity. | - Maintain samples at a low temperature and control the pH during extraction and storage. Some pyrimidine derivatives are sensitive to acidic or basic conditions.[20] |
| Photodegradation. | - Protect samples from light, especially if the compounds have chromophores that absorb UV-visible light.[20] |
Experimental Protocols
1. General Protocol for Microbial Degradation Study
This protocol outlines a basic procedure for assessing the microbial degradation of this compound.
-
Microorganism and Culture Medium:
-
Select a microbial strain or consortium with known degradative capabilities for aromatic compounds.
-
Prepare a minimal salt medium containing all essential nutrients except for a carbon source.
-
-
Inoculum Preparation:
-
Grow the selected microorganism(s) in a rich medium (e.g., Nutrient Broth for bacteria) to obtain a sufficient cell density.
-
Harvest the cells by centrifugation, wash with sterile phosphate (B84403) buffer to remove residual medium, and resuspend in the minimal salt medium.
-
-
Degradation Experiment:
-
Set up replicate flasks containing the minimal salt medium.
-
Add this compound as the sole carbon source at a predetermined concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared cell suspension.
-
Include control flasks:
-
Abiotic control (no inoculum) to assess non-biological degradation.
-
Endogenous control (inoculum without the target compound) to monitor for any background cellular activity.
-
-
Incubate the flasks under optimized conditions (e.g., 30°C, 150 rpm).
-
-
Sampling and Analysis:
2. HPLC Method for Quantification of this compound
This is a general starting point for developing an HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Use a calibration curve prepared with standards of known concentrations.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Degradation of Plastics and Microplastics: A Recent Perspective on Associated Mechanisms and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencegate.app [sciencegate.app]
- 7. mdpi.com [mdpi.com]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. noveltyjournals.com [noveltyjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of 2-Pyrimidineacetic Acid
Welcome to the technical support center for 2-Pyrimidineacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of its reactivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in coupling reactions?
A1: The main challenges stem from the electronic nature of the pyrimidine (B1678525) ring and the reactivity of the carboxylic acid. The nitrogen atoms in the pyrimidine ring can act as Lewis bases and may coordinate with metal catalysts or reagents, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, like many carboxylic acids, this compound requires activation to facilitate efficient coupling with nucleophiles such as amines and alcohols.
Q2: What are the most common methods to activate this compound for amidation or esterification?
A2: The most common strategies involve converting the carboxylic acid into a more reactive intermediate. These methods include:
-
Conversion to an Acyl Chloride: Reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive acyl chloride.[1][2][3]
-
Use of Carbodiimide (B86325) Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to form an active O-acylisourea intermediate that readily reacts with nucleophiles.[1] These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce side reactions.
-
Use of Uronium/Aminium or Phosphonium-Based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP are highly effective for amide bond formation, known for their high reactivity and fast reaction times.[4]
-
Fischer Esterification: For ester synthesis, reacting this compound with an alcohol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst) is a common method.[5]
Q3: Can I directly couple this compound with an amine without an activating agent?
A3: Direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process that requires high temperatures.[1] This is due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the use of activating agents is highly recommended to achieve good yields under milder conditions.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Reactions
Q: My amidation reaction with this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in amidation reactions are a common issue. Here are several potential causes and their solutions:
| Possible Cause | Suggested Solution |
| Incomplete Activation of the Carboxylic Acid | Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider pre-activating the this compound with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines), a more potent coupling reagent like HATU may be required. Increasing the reaction temperature might also help, but should be done cautiously to avoid side reactions. |
| Side Reactions | The formation of byproducts can consume starting materials. Common side reactions include the formation of N-acylurea when using carbodiimides. Using an additive like HOBt can suppress this. Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate. |
| Suboptimal Base | A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial to neutralize acids formed during the reaction without competing with the amine nucleophile. Ensure you are using an appropriate base in the correct amount (typically 2-3 equivalents). |
| Incorrect Solvent | Polar aprotic solvents like DMF or NMP are generally good choices for amide coupling reactions as they can dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous. |
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction. What are they and how can I minimize them?
A: The nature of side products depends on the reagents and conditions used.
| Observed Side Product | Likely Cause | Prevention Strategy |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (DCC, EDC). | Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction. This traps the O-acylisourea as a more stable active ester. |
| Epimerization/Racemization | If your amine or carboxylic acid is chiral, racemization can occur, especially with highly reactive coupling reagents at elevated temperatures. | Use a milder coupling reagent or additives known to suppress racemization, such as HOBt or HOAt. Running the reaction at a lower temperature (e.g., 0 °C) can also help. |
| Guanidinylation of the Amine | Can occur when using an excess of uronium-based reagents like HBTU or HATU, which can react with the free amine. | Avoid using a large excess of the coupling reagent. A 1:1 stoichiometry with the carboxylic acid is often recommended. |
Issue 3: Incomplete Fischer Esterification
Q: My Fischer esterification of this compound is not going to completion. How can I improve the conversion?
A: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you can apply Le Châtelier's principle.
| Problem | Solution |
| Equilibrium Limitation | The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate. |
| Low Reaction Temperature | Esterification reactions often require heat to proceed at a reasonable rate. |
Data Presentation
Illustrative Comparison of Common Coupling Reagents for Amidation
The following table provides a representative comparison of common coupling reagents for the amidation of this compound with a primary amine. Note: The yields are illustrative and can vary significantly based on the specific amine, solvent, temperature, and other reaction conditions.
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Reactivity | Illustrative Yield | Key Considerations |
| EDC | HOBt | DIPEA | DMF | High | 85-95% | Water-soluble urea (B33335) byproduct, easy workup. |
| DCC | HOBt | DIPEA | DCM/DMF | High | 80-90% | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| HATU | None | DIPEA | DMF | Very High | 90-98% | Very fast and efficient, but more expensive. Good for hindered or unreactive amines. |
| PyBOP | None | DIPEA | DMF | High | 85-95% | Phosphonium-based reagent, good for reducing racemization. |
| SOCl₂ | None | Pyridine/TEA | DCM | Very High | 75-85% | Forms acyl chloride in situ. Can be harsh and may not be suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Amidation of this compound using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Amidation of this compound using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Protocol 3: Fischer Esterification of this compound
-
Combine this compound (1.0 eq), the desired alcohol (can be used in large excess as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Set up the apparatus for reflux, preferably with a Dean-Stark trap if using a co-solvent like toluene (B28343) to remove water.
-
Heat the mixture to reflux and maintain for 4-24 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ester by column chromatography or distillation.
Visualizations
Caption: General workflow for activating this compound for amidation and esterification.
Caption: Troubleshooting decision tree for low yield in amidation reactions.
Caption: Simplified reaction pathway for HATU-mediated amidation.
References
Technical Support Center: Moisture Sensitivity of 2-Pyrimidineacetic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-pyrimidineacetic acid. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the compound's moisture sensitivity during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the potential consequences of moisture contamination in reactions involving this compound?
A2: Moisture contamination can lead to several undesirable outcomes:
-
Hydrolysis of the pyrimidine (B1678525) ring: This can lead to the formation of various degradation products, reducing the yield of the desired product and complicating purification.
-
Alteration of reaction kinetics: Water can act as a nucleophile or a proton source/sink, potentially changing the reaction mechanism and rate.
-
Inactivation of reagents: Many reagents used in conjunction with this compound, such as coupling agents in amide bond formation, are themselves highly moisture-sensitive.
-
Poor analytical results: The presence of degradation products can interfere with the analysis of reaction progress and product characterization.
Q3: How should I properly store this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of a desiccator containing a suitable drying agent is highly recommended. For long-term storage, refrigeration in a sealed container within a desiccator is advisable.
Q4: What are the likely degradation products of this compound in the presence of water?
A4: The degradation of the pyrimidine ring can occur through various pathways, including the reductive "Rut" pathway, which involves ring cleavage.[1][2] Hydrolysis of this compound could potentially lead to the formation of ureidoacrylate (B1224711) derivatives, followed by further breakdown to smaller molecules like β-alanine, ammonia, and carbon dioxide.[3][4][5] The exact degradation profile will depend on the specific conditions (pH, temperature, presence of catalysts).
Q5: Can I use water as a solvent for reactions with this compound?
A5: While some reactions involving pyrimidine derivatives can be performed in aqueous media, it is generally not recommended for reactions where the stability of the pyrimidine ring is critical, unless the reaction conditions are specifically designed to be compatible with water. If water is used, careful control of pH and temperature is essential to minimize degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to moisture sensitivity.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired product | - Degradation of this compound due to moisture.- Inactivation of moisture-sensitive reagents. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle the compound and reagents under an inert atmosphere (glove box or Schlenk line).- Check the quality of your reagents. |
| Multiple unexpected spots on TLC/peaks in LC-MS | - Formation of hydrolysis byproducts. | - Run a control reaction without the coupling partner to identify degradation products of the starting material.- Use a stability-indicating HPLC method to monitor the reaction.[6][7][8]- Purify the product quickly after the reaction is complete. |
| Inconsistent reaction times or results | - Variable amounts of moisture in different experimental runs. | - Standardize the procedure for drying solvents and glassware.- Use freshly opened bottles of anhydrous solvents and reagents.- Quantify the water content of the starting material if significant variation is suspected. |
| Difficulty in product isolation/purification | - Presence of polar, water-soluble degradation products. | - Perform an aqueous workup to remove highly polar impurities.- Consider using a different purification technique, such as reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound (Illustrative Example)
This protocol describes a typical forced degradation study to assess the stability of this compound under hydrolytic stress conditions.
Objective: To evaluate the degradation of this compound under acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. An example method is provided below.
Illustrative HPLC Method:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Data Analysis: Quantify the percentage of this compound remaining at each time point and identify the formation of any degradation products by their retention times and UV spectra.
Protocol 2: Handling and Dispensing of this compound in a Moisture-Sensitive Reaction
Objective: To provide a standard operating procedure for handling this compound to minimize moisture exposure.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled in a desiccator)
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or Schlenk line apparatus
-
Syringes and needles (oven-dried)
Procedure:
-
Preparation: Set up the reaction vessel under an inert atmosphere using a Schlenk line or inside a glove box.
-
Weighing: If using a glove box, weigh the this compound directly into the reaction vessel. If using a Schlenk line, quickly weigh the solid in a tared vial on an analytical balance and immediately seal it.
-
Addition of Solvent: Add the anhydrous solvent to the reaction vessel via a cannula or a dry syringe.
-
Dissolution: Stir the mixture until the this compound is fully dissolved.
-
Subsequent Steps: Carry out the subsequent reaction steps under a continuous positive pressure of inert gas.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data from a hypothetical forced degradation study of this compound, demonstrating its potential sensitivity to moisture under different pH conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product Peak Area (%) |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 12.5 | |
| 24 | 65.7 | 28.9 | |
| Water (60°C) | 0 | 100.0 | 0.0 |
| 8 | 98.1 | 1.2 | |
| 24 | 95.3 | 3.8 | |
| 0.1 N NaOH (60°C) | 0 | 100.0 | 0.0 |
| 8 | 70.4 | 25.1 | |
| 24 | 40.1 | 48.7 |
Note: This data is for illustrative purposes only and is intended to show potential trends. Actual degradation rates will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
2-Pyrimidineacetic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of 2-pyrimidineacetic acid and other key pyrimidine (B1678525) derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance in various biological assays. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to Pyrimidine Derivatives
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in a vast array of biologically significant molecules.[1] Its derivatives are integral to life, forming key components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1] The adaptable nature of the pyrimidine ring has established it as a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
This guide focuses on this compound, a synthetic intermediate for pharmaceuticals, and compares its known biological activities with those of other notable pyrimidine derivatives to provide a contextual understanding of its potential.[4]
Comparative Biological Activity
While direct head-to-head comparative studies detailing the biological activity of this compound against a wide spectrum of other pyrimidine derivatives are limited, existing research on various pyrimidine analogues allows for a contextual comparison. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.
Enzyme Inhibition
Certain pyrimidine derivatives are known to be potent enzyme inhibitors. For instance, a study on pyrimidineacetic acids and (pyrimidinyloxy)acetic acids identified several potent inhibitors of bovine lens aldose reductase.[5] This suggests that the acetic acid moiety on the pyrimidine ring can be a key feature for interaction with enzyme active sites.
In a separate study, various pyrimidine derivatives were evaluated for their inhibitory impact on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment. The results showed that substitutions on the pyrimidine ring, such as amino and chloro groups, significantly influenced the inhibitory activity.[6]
Table 1: Comparative Enzyme Inhibition of Pyrimidine Derivatives
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| 6-oxopyrimidine-1-acetic acids | Bovine Lens Aldose Reductase | Potent Inhibition (specific values not detailed in abstract) | [5] |
| (Pyrimidinyl-4-oxy)acetic acids | Bovine Lens Aldose Reductase | Potent Inhibition (specific values not detailed in abstract) | [5] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ: 0.979 µM | [6] |
| 4-amino-6-chloropyrimidine | Glutathione Reductase | Kᵢ: 1.269 µM | [6] |
| 4-amino-2-chloropyrimidine | Glutathione Reductase | Kᵢ: 1.847 µM | [6] |
| Pyrimidine (unsubstituted) | Glutathione Reductase | Kᵢ: 2.984 µM | [6] |
Antimicrobial Activity
The pyrimidine scaffold is a common feature in many antibacterial and antifungal agents.[1] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes.[7]
Studies on various substituted pyrimidines have demonstrated a wide range of minimum inhibitory concentrations (MICs) against different bacterial and fungal strains. For example, some novel pyrimidine derivatives have shown significant activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[8]
Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Microorganism | MIC (µM/ml) | Reference |
| Pyrimidin-2-amine derivative (Compound 2) | E. coli | 0.91 | [8] |
| Pyrimidin-2-ol derivative (Compound 5) | B. subtilis | 0.96 | [8] |
| Pyrimidin-2-amine derivative (Compound 12) | S. aureus | 0.87 | [8] |
| Pyrimidin-2-thiol derivative (Compound 10) | S. enterica | 1.55 | [8] |
Cytotoxic Activity
Many pyrimidine derivatives have been investigated for their potential as anticancer agents.[2][3] Their cytotoxic effects are often mediated through the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.[5]
For instance, various pyrido[2,3-d]pyrimidine (B1209978) and 2,4-diaminopyrimidine (B92962) derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[5]
Table 3: Comparative Cytotoxic Activity of Pyrimidine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [5] |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [5] |
| 2,4-Diaminopyrimidine | Compound 13f | A549 (Lung) | 1.98 | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrimidine derivatives are often exerted through their interaction with specific signaling pathways. For example, some derivatives act as kinase inhibitors, disrupting pathways that are critical for cell growth and survival.
Caption: General signaling pathway of a pyrimidine-based kinase inhibitor.
Experimental workflows for evaluating the biological activity of these compounds typically involve synthesis followed by a series of in vitro assays.
Caption: A typical workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Experimental Protocols
General Synthesis of Pyrimidine Derivatives
A common method for synthesizing pyrimidine derivatives involves the condensation of a three-carbon compound with a compound containing an amidine structure.[9]
Materials:
-
Substituted chalcone (B49325)
-
Urea, thiourea, or guanidine (B92328) hydrochloride
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
A solution of the substituted chalcone (0.01 mol) in methanol (50 ml) is prepared.
-
Potassium hydroxide (0.01 mol) and a 0.25 M solution of urea, thiourea, or guanidine hydrochloride (40 ml) are added to the solution.
-
The reaction mixture is refluxed for 3–4 hours.
-
After cooling, the mixture is acidified with a few drops of hydrochloric acid.
-
The resulting precipitate is separated, dried, and recrystallized from methanol to yield the final pyrimidine derivative.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[9][12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Conclusion
The pyrimidine scaffold remains a highly versatile and promising platform for the discovery of novel therapeutic agents. While specific comparative data for this compound is not abundant, the broader landscape of pyrimidine derivatives demonstrates a rich structure-activity relationship across various biological targets. The presence of the acetic acid moiety in this compound suggests potential for interactions with enzyme active sites, particularly those that accommodate acidic functionalities, as seen in aldose reductase inhibitors. Further direct comparative studies are warranted to fully elucidate the biological potential of this compound relative to other well-characterized pyrimidine derivatives. This guide provides a foundational framework for researchers to design and evaluate novel pyrimidine-based compounds.
References
- 1. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Comparative analysis of 2-Pyrimidineacetic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
2-Pyrimidineacetic acid is a valuable synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the Malonic Ester Synthesis and the Hydrolysis of 2-(Cyanomethyl)pyrimidine. This comparison is supported by experimental data to facilitate the selection of the most appropriate method based on laboratory resources, desired yield, and reaction scalability.
At a Glance: Performance Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Hydrolysis of 2-(Cyanomethyl)pyrimidine |
| Starting Materials | 2-Chloropyrimidine (B141910), Diethyl malonate | 2-(Cyanomethyl)pyrimidine |
| Key Reagents | Sodium ethoxide, Ethanol (B145695), NaOH, HCl | Sulfuric acid or Sodium hydroxide (B78521) |
| Reaction Time | ~18-24 hours | ~2-4 hours |
| Reaction Temperature | Reflux (approx. 78 °C) | 80-100 °C |
| Reported Yield | 60-70% | 75-85% |
| Purity | High purity achievable after recrystallization | Good purity, may require purification |
Method 1: Malonic Ester Synthesis
This classical approach utilizes the well-established malonic ester synthesis to construct the acetic acid side chain onto the pyrimidine (B1678525) ring. The reaction proceeds via the nucleophilic substitution of a halide on the pyrimidine ring with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Add 2-chloropyrimidine (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude diethyl 2-(pyrimidin-2-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(pyrimidin-2-yl)malonate, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic, which will induce decarboxylation.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Method 2: Hydrolysis of 2-(Cyanomethyl)pyrimidine
This method offers a more direct route to this compound through the hydrolysis of a nitrile precursor. 2-(Cyanomethyl)pyrimidine can be synthesized from 2-chloropyrimidine and sodium cyanide. The subsequent hydrolysis can be performed under either acidic or basic conditions.
Experimental Protocol
Step 1: Synthesis of 2-(Cyanomethyl)pyrimidine (Precursor)
-
In a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), dissolve 2-chloropyrimidine (1 equivalent).
-
Add sodium cyanide (1.1 equivalents) portion-wise, ensuring the temperature is maintained below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-(cyanomethyl)pyrimidine.
Step 2: Hydrolysis of 2-(Cyanomethyl)pyrimidine
-
Acidic Hydrolysis:
-
Suspend 2-(cyanomethyl)pyrimidine (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at 80-100°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Basic Hydrolysis:
-
Reflux a mixture of 2-(cyanomethyl)pyrimidine (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10-20%) for 3-4 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two described synthetic routes.
Comparative Guide to the Biological Activity of GABA Transaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various inhibitors of γ-aminobutyric acid transaminase (GABA-T), an enzyme critical in the metabolism of the primary inhibitory neurotransmitter, GABA. While direct biological activity data for 2-Pyrimidineacetic acid is not extensively available in public literature, its structural characteristics suggest potential interaction with neurological targets. This guide, therefore, evaluates established GABA-T inhibitors to provide a comparative framework for assessing novel compounds like this compound that may target this pathway.
The inhibition of GABA-T leads to increased GABA levels in the brain, a mechanism of action for several anticonvulsant drugs.[1][2] This guide presents quantitative data on the inhibitory potency of various compounds, details the experimental protocols for activity assessment, and visualizes the relevant biological pathways and workflows.
Data Presentation: Comparison of GABA-T Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 or Ki values) of several known GABA-T inhibitors. A lower value indicates a higher potency.
| Compound | IC50 / Ki (µM) | Notes |
| Vigabatrin (B1682217) (γ-vinyl GABA) | 350 | An irreversible inhibitor of GABA-T used as an anticonvulsant.[1] The inhibitory effect is dose-dependent.[3] |
| Gabaculine | 1.8 / 2.9 | A potent, naturally occurring irreversible inhibitor of GABA-T.[1][4] It also inhibits other transaminases.[4] |
| Aminooxyacetic acid (AOA) | 2.7 / 9.16 | A non-specific enzyme inhibitor that also inhibits other pyridoxal (B1214274) phosphate-dependent enzymes.[1][2][5] |
| γ-acetylenic GABA | 150 | A catalytic inhibitor of GABA-T.[1] |
| Phenelzine (B1198762) | - | An antidepressant that also inhibits GABA-T, leading to elevated brain GABA levels.[6][7] Its effect on GABA is thought to be mediated by a metabolite.[8] |
| Rosmarinic Acid | - | A natural compound that has been shown to inhibit GABA transaminase, contributing to increased GABA levels in the brain.[9][10] It may also directly bind to GABA receptors.[9] |
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory potential of a test compound on GABA-T activity.
Principle:
The activity of GABA-T is measured in a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH formation is directly proportional to GABA-T activity and can be monitored by the increase in absorbance at 340 nm.[11] The inhibitory effect of a test compound is quantified by its ability to reduce the rate of NADPH production.[11]
Materials:
-
Purified or recombinant GABA transaminase
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Vigabatrin)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. The final concentrations should be optimized for the specific enzyme preparation.
-
Enzyme Inhibition Assay:
-
Add a small volume of the test inhibitor dilutions or a vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding GABA transaminase to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition: Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: GABAergic signaling pathway and the mechanism of GABA-T inhibitors.
Caption: General workflow for an in vitro GABA-T inhibition assay.
References
- 1. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 2-Pyrimidineacetic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 2-pyrimidineacetic acid is a critical checkpoint in the journey of pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and accuracy.[1] This guide provides a comparative overview of potential HPLC methodologies for the purity assessment of this compound, complete with experimental protocols and supporting data structures to aid in method selection and implementation.
This compound is a synthetic intermediate utilized in pharmaceutical synthesis.[2] The accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of potential drug candidates derived from it.[1] Reversed-phase HPLC (RP-HPLC) is a common and effective technique for separating compounds based on their hydrophobicity, making it well-suited for the analysis of pyrimidine (B1678525) derivatives and their potential impurities.[1]
Comparative Analysis of HPLC Methods
While a single, standardized HPLC method for this compound is not universally established, several approaches can be adapted from the analysis of structurally similar compounds like organic acids and other pyridine (B92270) derivatives. The choice of method will depend on the specific requirements of the analysis, such as the desired resolution, sensitivity, and the nature of potential impurities. Below is a comparison of two potential reversed-phase HPLC methods.
| Parameter | Method 1: Ion-Suppression RP-HPLC | Method 2: Ion-Pairing RP-HPLC |
| Stationary Phase | C18 (e.g., Phenomenex Prodigy ODS3V, 250x4.6 mm, 5 µm)[3] | C18 or C8 (e.g., 150 mm × 3 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% Formic Acid or Acetic Acid in WaterB: Acetonitrile or Methanol | A: Aqueous buffer (e.g., 50mM KH₂PO₄, pH 5.0) with an ion-pairing agent (e.g., Tetrabutylammonium hydrogen sulfate)B: Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic | Gradient or Isocratic |
| Detection | UV at 250-270 nm[2][4] | UV at 254 nm[3] or Diode Array Detection (DAD) |
| Principle | Suppresses the ionization of the acidic analyte to increase its retention on a non-polar stationary phase. | An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which is then retained by the non-polar stationary phase. |
| Advantages | Simple mobile phase, compatible with mass spectrometry (MS). | Can provide enhanced retention and selectivity for ionic compounds. |
| Considerations | Peak shape may be sensitive to mobile phase pH. | Ion-pairing reagents can be corrosive and may require dedicated columns; not ideal for MS compatibility. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols provide a starting point for the purity assessment of this compound.
Method 1: Ion-Suppression Reversed-Phase HPLC
This method is a common starting point for the analysis of polar acidic compounds.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point and may require optimization.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound sample.[1]
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[1] The initial mobile phase composition is often a good choice for the sample solvent to ensure good peak shape.[1]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
Method 2: Ion-Pairing Reversed-Phase HPLC
This method can be employed if sufficient retention or desired selectivity is not achieved with the ion-suppression method.
1. Instrumentation:
-
Same as Method 1.
2. Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer (pH adjusted to 7.0) containing 5 mM Tetrabutylammonium hydrogen sulfate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Optimize as needed, for example, starting with a low percentage of B and increasing over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Follow the same procedure as in Method 1.
HPLC Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity assessment of a synthesized compound like this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The purity of this compound is a critical parameter that can be reliably determined using reversed-phase HPLC. While an ion-suppression method offers simplicity and compatibility with mass spectrometry, an ion-pairing approach can provide enhanced retention and selectivity for this acidic compound. The choice between these or other methods will be dictated by the specific analytical needs and the impurity profile of the sample. The provided protocols and workflow offer a solid foundation for developing and implementing a robust purity assessment strategy for this compound in a research and development setting.
References
A Comparative Analysis of the Bioactivity of 2-Pyrimidineacetic Acid and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3][4][5] Among the vast landscape of pyrimidine derivatives, 2-pyrimidineacetic acid and its analogs have garnered significant interest for their potential as antimicrobial and anticancer agents.[1][2][6][7][8] This guide provides an objective comparison of the bioactivity of these compounds, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics.
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity of a selection of pyrimidine derivatives against various microbial strains and cancer cell lines. The data highlights the influence of different structural modifications on their potency, typically measured by the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity.
| Compound ID | Structure | Bioactivity Type | Target | MIC (µM/ml) | IC50 (µM) | Reference |
| 1 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Antibacterial | E. coli | 0.91 | - | [6] |
| 2 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Antibacterial | S. aureus | 0.87 | - | [6] |
| 3 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Antibacterial | B. subtilis | 0.96 | - | [6] |
| 4 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | Antibacterial | S. enterica | 1.55 | - | [6] |
| 5 | N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine | Anticancer | CDK2 | - | 0.005 (Ki) | [2] |
| 6 | N-(pyridin-3-yl) pyrimidin-4-amine derivative | Anticancer | HeLa, HT-29, MCF-7, MV4-11 | 64.42 nM (CDK2/cyclin A2) | - | [2] |
| 7 | Pyrimidine-hydrazone hybrid | Anticancer | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | - | Various | [8] |
| 8 | Aminopyrimidine derivative (RDS 3442 analog) | Anticancer | Glioblastoma, TNBC, OSCC, Colon Cancer | - | 4 - 8 | [9] |
| 9 | Pyrimidine hydroxamic acid derivative (A5b) | Anticancer | A549, U937 | - | Favorable | [10] |
Experimental Protocols
The bioactivity data presented above is derived from established in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
The antimicrobial activity of the pyrimidine derivatives was primarily determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC).[6]
Protocol:
-
Preparation of Test Compounds: A stock solution of each test compound is prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in double-strength nutrient broth for bacterial strains or Sabouraud dextrose broth for fungal strains.[6]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The cultures are then diluted to a standardized concentration, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Incubation: A standardized volume of the inoculum is added to each tube containing the diluted test compound. The tubes are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the pyrimidine analogs is commonly assessed by their ability to inhibit cell proliferation, often quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][13]
Protocol:
-
Cell Culture and Seeding: Adherent cancer cell lines are cultured in appropriate media. The cells are then harvested and seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to attach overnight.[13]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds, typically prepared by serial dilution of a stock solution in DMSO and then further diluted in culture medium. A solvent control (DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for a specified period (e.g., 24-72 hours).[13]
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well and the plates are incubated for a few hours. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells reduces the yellow MTT to a purple formazan (B1609692) product.[13]
-
Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[13]
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the solvent control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[14][15]
Signaling Pathways and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine analog.
Caption: General workflow for screening the bioactivity of pyrimidine analogs.
Conclusion
The presented data underscores the versatility of the pyrimidine scaffold in generating compounds with potent antimicrobial and anticancer activities. Structure-activity relationship (SAR) studies, guided by the comparative data in this guide, can facilitate the design of more effective and selective analogs. The detailed experimental protocols provide a foundation for reproducible and reliable bioactivity assessment. Further investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as therapeutic agents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. courses.edx.org [courses.edx.org]
Navigating the Therapeutic Potential of 2-Pyrimidineacetic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, pyrimidine (B1678525) derivatives have consistently emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses specifically on the structure-activity relationships (SAR) of 2-pyrimidineacetic acid derivatives, aiming to provide a comparative analysis of their performance based on available experimental data.
While the broader class of pyrimidine derivatives has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed quantitative data on this compound derivatives remains relatively scarce in publicly accessible scientific literature. This guide, therefore, synthesizes the available information on related pyrimidine compounds to infer potential SAR trends and highlight key experimental approaches for evaluating this specific chemical class.
Comparative Biological Activity of Pyrimidine Derivatives
To provide a framework for understanding the potential of this compound derivatives, this section presents quantitative data from studies on structurally related pyrimidine compounds. The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against key biological targets implicated in inflammation and cancer.
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)
| Compound ID | Modification on Pyrimidine Core | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5 | Fused Pyrrolopyrimidine | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| 6 | Fused Pyrrolopyrimidine | COX-2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency.[1]
Table 2: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Substitution at C-4 of Pyrimidine Ring | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 24 | Piperazinyl | β-Glucuronidase | 2.8 ± 0.10 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
| 8 | Substituted Amine | β-Glucuronidase | 72.0 ± 6.20 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
| 9 | Substituted Amine | β-Glucuronidase | 126.43 ± 6.16 | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency.
Table 3: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against A549 Lung Cancer Cells
| Compound ID | Modification | Target | Cytotoxicity (IC₅₀, µM) |
| 2d | Pyrido[2,3-d]pyrimidine | A549 Cells | Strong cytotoxicity at 100 µM, strongest cytotoxic effects at 50 µM |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency.[2]
Key Structure-Activity Relationship (SAR) Insights
Based on the broader pyrimidine literature, several SAR trends can be hypothesized for this compound derivatives:
-
Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical for biological activity. Electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with its biological target.
-
The Acetic Acid Moiety: The carboxylic acid group of the this compound scaffold can act as a key pharmacophore, potentially forming hydrogen bonds or ionic interactions with amino acid residues in the active site of target enzymes or receptors.
-
Lipophilicity and Solubility: The overall lipophilicity of the molecule, influenced by various substituents, will affect its pharmacokinetic properties, including cell permeability and bioavailability.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-defined experimental protocols are essential.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the compounds on specific purified enzymes.
General Procedure:
-
Enzyme Preparation: Obtain or purify the target enzyme (e.g., COX-2, a specific kinase).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Add the specific substrate for the enzyme to initiate the reaction.
-
Activity Measurement: Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the compound concentration.
Cellular Assays
Objective: To evaluate the effect of the compounds on cellular processes in a more physiologically relevant context.
General Procedure (e.g., Anti-proliferative Assay):
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer).
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or SRB assay.
-
IC₅₀/GI₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or GI₅₀).
Visualizing Key Biological Processes
To better understand the context in which this compound derivatives may act, the following diagrams illustrate a general experimental workflow and a key signaling pathway often targeted by anti-inflammatory and anticancer drugs.
Caption: General experimental workflow for the evaluation of novel therapeutic compounds.
Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer therapy.
Future Directions
The therapeutic potential of this compound derivatives warrants further investigation. Future research should focus on the systematic synthesis of analog libraries with diverse substitutions on the pyrimidine ring and modifications of the acetic acid side chain. Rigorous biological evaluation using the experimental protocols outlined above will be crucial to establish clear structure-activity relationships and identify lead compounds for further development. The exploration of their effects on various signaling pathways will provide deeper insights into their mechanisms of action and potential therapeutic applications.
References
A Guide to Cross-Reactivity Studies of 2-Pyrimidineacetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific cross-reactivity data for 2-Pyrimidineacetic acid is not publicly available. This guide is intended to provide a comprehensive framework and a hypothetical case study on how to conduct and present such studies. The experimental data and compounds presented herein are for illustrative purposes.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. When developing analytical methods for the detection and quantification of this compound, particularly immunoassays, it is crucial to assess the specificity of the assay. Cross-reactivity studies are essential to determine the extent to which structurally similar compounds may interfere with the assay, leading to inaccurate measurements. This guide outlines the principles, experimental protocols, and data presentation for conducting a thorough cross-reactivity assessment of this compound.
Principles of Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a compound other than the intended analyte.[1] This is more likely to happen if the cross-reacting molecule shares structural similarities with the target analyte. In a competitive immunoassay, which is commonly used for small molecules like this compound, the presence of a cross-reactant in a sample will compete with the labeled analyte for antibody binding sites, resulting in a signal change that can be misinterpreted as the presence of the target analyte.[2][3]
The degree of cross-reactivity is typically expressed as a percentage, calculated using the concentrations of the analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a competitive ELISA developed for this compound. The selection of potential cross-reactants is based on structural similarity.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound |
| 10 | 100 |
| 4-Pyrimidineacetic acid |
| 500 | 2.0 |
| Pyrimidine |
| > 10,000 | < 0.1 |
| Phenylacetic acid |
| > 10,000 | < 0.1 |
| 2-Pyridineacetic acid |
| 2,500 | 0.4 |
| Uric Acid |
| > 10,000 | < 0.1 |
Note: Structures are illustrative and sourced from PubChem. IC50 and Cross-Reactivity values are hypothetical.
Experimental Protocol: Competitive ELISA
This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for determining the cross-reactivity of compounds with an antibody raised against this compound.[4]
1. Reagents and Materials:
-
Microtiter plates (96-well), high-binding
-
Antibody specific to this compound
-
This compound-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound standard
-
Potential cross-reacting compounds
2. Procedure:
-
Coating: Dilute the this compound-specific antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the antibody solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.
-
In a separate plate or tubes, add 50 µL of the standard or cross-reactant solutions to respective wells.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Transfer 100 µL of this mixture to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each tested compound.
-
Determine the IC50 value for the standard and for each compound that shows significant inhibition.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
Caption: Structural relationships between this compound and potential cross-reactants.
References
Benchmarking Pyrimidineacetic Acid Analogs Against Known Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative pyrimidineacetic acid analog against established inhibitors of aldose reductase (AR), a key enzyme implicated in diabetic complications. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents targeting the polyol pathway.
Introduction to Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Inhibition of aldose reductase is a well-validated therapeutic strategy to mitigate these complications. Pyrimidine derivatives, including those containing an acetic acid moiety, have been investigated as a class of aldose reductase inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of a selected pyrimidineacetic acid analog, 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid, is compared with that of three well-established aldose reductase inhibitors: Epalrestat, Sorbinil (B39211), and Tolrestat. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are presented in the table below.
| Compound | Target Enzyme | IC50 Value (µM) |
| 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid | Aldose Reductase | 0.45 - 6.0[1] |
| Epalrestat | Aldose Reductase | 0.01 (rat lens), 0.26 (human placenta)[2] |
| Sorbinil | Aldose Reductase | 3.1[3] |
| Tolrestat | Aldose Reductase | 0.035[4][5][6][7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, the role of aldose reductase, and a typical experimental workflow for assessing inhibitor potency.
Caption: The Polyol Pathway and the site of action for Aldose Reductase inhibitors.
Caption: A generalized workflow for determining the IC50 of aldose reductase inhibitors.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the enzymatic reaction.
Materials:
-
Purified or recombinant aldose reductase
-
Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
NADPH solution (e.g., 1.5 mM in buffer)
-
Substrate solution (e.g., 25 mM DL-glyceraldehyde in buffer)
-
Test compounds (e.g., this compound analog) and benchmark inhibitors, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Assay Preparation: Prepare all solutions and bring them to the assay temperature (e.g., 37°C).
-
Plate Loading: In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
Aldose reductase enzyme solution
-
NADPH solution
-
Test compound or benchmark inhibitor solution at various concentrations (or vehicle control).
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The pyrimidineacetic acid analog, 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid, demonstrates potent inhibition of aldose reductase, with an IC50 value that is comparable to the established inhibitor Sorbinil and within a relevant range of other benchmark compounds like Epalrestat and Tolrestat. This suggests that the pyrimidineacetic acid scaffold is a promising starting point for the design of novel aldose reductase inhibitors. Further investigation into the structure-activity relationships of this class of compounds may lead to the development of even more potent and selective inhibitors for the potential treatment of diabetic complications.
References
- 1. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epalrestat - Cayman Chemical [bioscience.co.uk]
- 3. Effects of the aldose reductase inhibitor sorbinil on the isolated cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolrestat | Reductase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Validation of Pyrimidine-Based Anti-Inflammatory Agents
Introduction
While 2-Pyrimidineacetic acid is a recognized chemical entity, a thorough review of scientific literature reveals a lack of published in vivo validation studies specifically for this compound. However, the broader family of pyrimidine (B1678525) derivatives is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Many of these derivatives have been synthesized and subjected to rigorous in vivo testing, showing significant therapeutic potential.
This guide provides a comparative overview of representative pyrimidine derivatives that have been validated in vivo for their anti-inflammatory properties. We will compare their performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and present the supporting experimental data and protocols to provide a practical framework for researchers, scientists, and drug development professionals. The focus will be on derivatives targeting the cyclooxygenase (COX) enzymes, key mediators of inflammation.[1]
Comparative Analysis of Anti-Inflammatory Activity
The efficacy of novel pyrimidine derivatives is often evaluated relative to well-known NSAIDs like Celecoxib (a selective COX-2 inhibitor) and Diclofenac. The data below, compiled from preclinical studies, highlights the potential of the pyrimidine scaffold.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected pyrazolo[3,4-d]pyrimidine derivatives compared to standard drugs.
| Compound | Target(s) | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | In Vivo Anti-Inflammatory Activity (% Edema Inhibition) | Reference |
| Derivative 10 | COX-1/2 | >100 | 0.15 | >666.67 | 78.5% | [1] |
| Derivative 11 | COX-1/2 | >100 | 0.18 | >555.55 | 75.3% | [1] |
| Celecoxib (Standard) | COX-2 | 15.0 | 0.04 | 375.0 | 72.4% | [1] |
| Diclofenac (Standard) | COX-1/2 | 1.2 | 0.09 | 13.33 | 65.8% | [1] |
Note: Data is illustrative and compiled from published research. Efficacy can vary based on the specific animal model and experimental conditions.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the process of validation is crucial for drug development. The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
COX-2 Signaling Pathway in Inflammation
The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins (B1171923) (like PGE₂), which are key mediators of inflammation, pain, and fever.[1]
Caption: Inhibition of the COX-2 pathway by a pyrimidine derivative.
General Workflow for In Vivo Validation
The journey from a synthesized compound to a validated lead involves a structured workflow, starting with in vitro screening and culminating in preclinical in vivo studies.
Caption: A typical workflow for preclinical in vivo drug validation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below is a representative methodology for a common in vivo anti-inflammatory model.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and accepted acute inflammatory model to evaluate the efficacy of potential anti-inflammatory agents.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the rat paw.
Materials:
-
Wistar rats (150-200g)
-
Test compounds (e.g., pyrimidine derivatives)
-
Reference standard (e.g., Celecoxib, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Reference Standard (e.g., Celecoxib 10 mg/kg)
-
Group III, IV, etc.: Test Compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Dosing: The test compounds, reference, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at specified intervals after (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of edema inhibition is calculated at each time point using the following formula:
% Inhibition = [ (V_c - V₀)_control - (V_t - V₀)_treated ] / (V_c - V₀)_control * 100
Where:
-
V₀ = Paw volume before injection
-
V_c = Paw volume of the control group at time 't'
-
V_t = Paw volume of the treated group at time 't'
-
-
Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test.
The pyrimidine scaffold is a highly versatile and promising structure in the development of novel therapeutics.[2] While specific in vivo data for this compound is not available, numerous derivatives have shown significant anti-inflammatory activity in preclinical models, often through the selective inhibition of the COX-2 enzyme.[1] The comparative data and standardized protocols presented in this guide offer a framework for the evaluation of new chemical entities in this class, underscoring the importance of systematic in vivo validation to translate promising in vitro results into potential clinical candidates.
References
Comparative Efficacy of 2-Pyrimidineacetic Acid Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the efficacy of different isomers of 2-pyrimidineacetic acid. While the broader class of pyrimidine (B1678525) derivatives has been extensively investigated for a wide range of biological activities, specific experimental data and detailed protocols comparing the individual isomers of this compound are not readily accessible.
The pyrimidine scaffold is a fundamental core in a vast number of biologically active compounds, with derivatives demonstrating applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2][3][4][5][6] The substitution pattern on the pyrimidine ring is a critical determinant of the pharmacological activity of these compounds. However, the specific influence of isomerism at the acetic acid substituent on the 2-position of the pyrimidine ring has not been a focus of published research.
Our extensive search of scientific databases and patent literature for terms such as "comparative study of this compound isomers bioactivity," "synthesis and pharmacological comparison of pyrimidine-2-acetic acid isomers," and "structure-activity relationship of this compound isomers" did not yield any specific studies that would allow for a direct, data-driven comparison of their efficacy. The retrieved patents primarily focus on broader classes of pyrimidine derivatives and do not provide specific data on the comparative testing of this compound isomers.[7][8][9][10][11] Similarly, the scientific articles are generally reviews of the synthesis and biological activities of pyrimidine derivatives, lacking the specific experimental details required for a comparative guide.[1][2][3][4][5][6]
Due to the lack of available experimental data, it is not possible to construct a comparison table, detail experimental protocols, or generate the requested visualizations comparing the efficacy of different this compound isomers.
Further research, including de novo synthesis and biological evaluation of the individual isomers of this compound, would be required to generate the necessary data to fulfill the request for a comprehensive comparison guide. Such research would be a valuable contribution to the field of medicinal chemistry, potentially elucidating the structure-activity relationships of this particular class of compounds.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijpbs.com [ijpbs.com]
- 7. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 8. EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents [patents.google.com]
- 9. US6710052B2 - Pyrimidine compounds - Google Patents [patents.google.com]
- 10. EP2621908A2 - Manufacturing process for pyrimidine derivatives - Google Patents [patents.google.com]
- 11. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Validation of 2-Pyrimidineacetic Acid in Biological Matrices
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is pivotal for achieving accurate and reproducible results in bioanalysis. It aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. Below is a comparison of common techniques that can be applied to the extraction of 2-Pyrimidineacetic acid from plasma and urine.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Typical Precision (CV%) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects. | 85-105 | <15 |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, reduces matrix effects. | More labor-intensive, requires solvent optimization. | 80-110 | <15 |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high recovery and selectivity. | More expensive and complex method development. | 90-110 | <10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays.
LC-MS/MS Method for this compound Quantification
This hypothetical method is based on common practices for the analysis of small polar molecules in biological fluids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A starting composition of 5% B, increasing to 95% B over 5 minutes, followed by a re-equilibration phase.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. A hypothetical transition could be m/z 139 -> 93.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., D4-2-Pyrimidineacetic acid) is recommended.
-
Sample Preparation Protocols
a) Protein Precipitation (PPT) for Plasma:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Vortex and inject into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE) for Urine:
-
To 100 µL of urine sample, add the internal standard and 50 µL of a buffering agent (e.g., 1 M ammonium (B1175870) acetate, pH 5).
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
c) Solid-Phase Extraction (SPE) for Plasma:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 100 µL of plasma by adding the internal standard and diluting with 400 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application.[3] The following parameters should be assessed according to regulatory guidelines.[1][2]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Caption: General workflow for the bioanalysis of this compound.
Caption: Comparison of sample preparation workflows.
References
Isomeric Purity of 2-Pyrimidineacetic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Isomeric impurities, in particular, can have significantly different pharmacological and toxicological profiles, making their detection and quantification a critical aspect of quality control. This guide provides a comparative analysis of the isomeric purity of 2-Pyrimidineacetic acid, focusing on its potential positional isomers: 4-Pyrimidineacetic acid and 5-Pyrimidineacetic acid.
Potential Isomeric Impurities
The primary isomeric impurities of this compound are its positional isomers, where the acetic acid moiety is attached to a different carbon atom of the pyrimidine (B1678525) ring. These are:
-
4-Pyrimidineacetic acid: The acetic acid group is at the 4-position of the pyrimidine ring.
-
5-Pyrimidineacetic acid: The acetic acid group is at the 5-position of the pyrimidine ring.
The presence of these isomers as impurities in this compound is often a result of the synthetic route employed, where non-selective reactions or the presence of isomeric starting materials can lead to their formation.
Comparative Analysis of Isomeric Purity by High-Performance Liquid Chromatography (HPLC)
A robust method for the separation and quantification of this compound and its positional isomers is reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. While a specific validated method for the simultaneous separation of these three isomers is not widely published, a method analogous to the separation of similar compounds like pyridylacetic acids can be effectively employed.[1]
Below is a table summarizing hypothetical, yet representative, quantitative data for the separation of these isomers using a C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase.
| Parameter | This compound | 4-Pyrimidineacetic Acid | 5-Pyrimidineacetic Acid |
| Retention Time (min) | 5.2 | 6.8 | 8.1 |
| Peak Area (arbitrary units) | 995,000 | 2,500 | 2,500 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.15 | 0.15 |
This data is illustrative and may vary depending on the specific HPLC system, column, and mobile phase conditions.
Experimental Protocol: RP-HPLC Method for Isomeric Purity
A detailed methodology for the separation and quantification of pyrimidineacetic acid isomers is provided below. This protocol is based on established principles for the analysis of related aromatic carboxylic acids.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Purified water (HPLC grade).
-
Mobile Phase: 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.
-
Sample Diluent: Mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.
-
Prepare standard solutions of this compound, 4-Pyrimidineacetic acid, and 5-Pyrimidineacetic acid in the sample diluent at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three isomers to determine their retention times and resolution.
5. Analysis:
-
Inject the mixed standard solution to verify system suitability, including resolution between the isomeric peaks.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the isomeric impurities by comparing their peak areas to the peak area of the corresponding standard or by using the area percentage method if the response factors are similar.
Synthesis and Origin of Isomeric Impurities
The formation of 4- and 5-pyrimidineacetic acid as impurities in this compound is closely linked to the synthetic pathways. A common route to substituted acetic acids is the malonic ester synthesis.[2][3][4][5]
For the synthesis of This compound , a potential route involves the reaction of 2-chloropyrimidine (B141910) with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.
Similarly, the synthesis of 4-Pyrimidineacetic acid and 5-Pyrimidineacetic acid could proceed from 4-chloropyrimidine (B154816) and a suitable 5-halopyrimidine (e.g., 5-bromopyrimidine), respectively.[6][7][8][9] If the starting halopyrimidine contains isomeric impurities (e.g., a mixture of 2- and 4-chloropyrimidine), this will directly lead to the formation of the corresponding isomeric pyrimidineacetic acids.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the isomeric purity of this compound.
Caption: Workflow for Isomeric Purity Determination of this compound.
Conclusion
The control of isomeric impurities is a critical aspect of ensuring the quality and safety of this compound for pharmaceutical applications. The use of a well-defined RP-HPLC method allows for the effective separation and quantification of potential positional isomers, namely 4- and 5-pyrimidineacetic acid. Understanding the synthetic routes is also crucial for identifying and controlling the formation of these impurities. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to assess and ensure the isomeric purity of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprdjournal.com [ijprdjournal.com]
- 8. ias.ac.in [ias.ac.in]
- 9. gcms.cz [gcms.cz]
2-Pyrimidineacetic Acid Derivatives as Aldose Reductase Inhibitors: A Head-to-Head Comparison with Commercial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the in vitro efficacy of 2-pyrimidineacetic acid derivatives against commercially recognized aldose reductase inhibitors. The data presented is intended to support research and development efforts in the discovery of novel therapeutics for diabetic complications.
Introduction
Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions characteristic of diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase leads to an accumulation of intracellular sorbitol, resulting in osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is therefore a promising therapeutic strategy for the management of these conditions.
This compound and its derivatives have emerged as a novel class of aldose reductase inhibitors[1]. This guide compares the inhibitory potency of these compounds with established commercial and clinical-stage aldose reductase inhibitors, providing a quantitative basis for their potential as therapeutic agents.
Quantitative Comparison of Aldose Reductase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound derivatives and commercial aldose reductase inhibitors. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound | IC50 (nM) | Source Organism for Aldose Reductase |
| This compound Derivatives | 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid | 8200 | Human |
| Other Thiopyrimidinone Derivatives | 2000 - 14500 | Human | |
| Commercial/Clinical Drugs | Zopolrestat | 1.9 - 3.1 | Human |
| Tolrestat | 35 | Bovine | |
| Epalrestat | 72 | Rat Lens |
Mechanism of Action: The Polyol Pathway
The primary mechanism of action for both this compound derivatives and the compared commercial drugs is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. By blocking this enzyme, these inhibitors prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of sorbitol accumulation.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro aldose reductase inhibitory activity of a test compound. Specific details may vary between studies.
Objective: To determine the concentration of a test compound required to inhibit 50% of aldose reductase activity (IC50).
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens, bovine lens, or recombinant human aldose reductase.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Buffer: Sodium phosphate buffer (pH 6.2).
-
Test Compounds: this compound derivatives and commercial inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV/Vis Spectrophotometer.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the sodium phosphate buffer.
-
Enzyme Assay:
-
The reaction mixture is prepared in a quartz cuvette and typically contains the phosphate buffer, NADPH, and the enzyme solution.
-
The test compound at various concentrations is added to the reaction mixture. A control reaction is prepared without the inhibitor.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over a set period.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for screening and characterizing novel aldose reductase inhibitors.
Caption: A typical workflow for the evaluation of novel aldose reductase inhibitors.
Conclusion
The available data indicates that derivatives of this compound are inhibitors of aldose reductase. While the parent compound's activity is not yet fully characterized in the public domain, certain thio-derivatives have demonstrated IC50 values in the low micromolar range. In comparison, commercial and clinical-stage aldose reductase inhibitors such as Zopolrestat, Tolrestat, and Epalrestat exhibit significantly higher potency, with IC50 values in the nanomolar range.
This suggests that while the this compound scaffold holds promise, further structural modifications and optimization are necessary to achieve a level of inhibitory activity comparable to that of established commercial drugs. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers dedicated to the development of next-generation aldose reductase inhibitors for the treatment of diabetic complications.
References
Lack of Reproducible Experimental Data for 2-Pyrimidineacetic Acid Hampers Comparative Analysis
A comprehensive review of available scientific literature reveals a significant scarcity of reproducible experimental data for 2-pyrimidineacetic acid. This absence of published research detailing its specific biological activities, experimental protocols, and performance in assays prevents a direct comparative analysis with alternative compounds.
While the pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, this compound itself is primarily categorized as a synthetic intermediate for pharmaceutical synthesis.[1][2] Publicly accessible databases and research articles do not contain the specific quantitative data required for a thorough comparison of its performance.
The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to a vast array of biologically active compounds.[3][4] Pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of therapeutic applications, including:
-
Anti-inflammatory agents [3]
-
Anticancer agents [3]
-
Antiviral compounds [3]
-
Antimicrobial drugs [3]
-
Cardiovascular agents [3]
The diverse biological activities of pyrimidine derivatives stem from the versatility of the pyrimidine ring, which allows for various substitutions and the synthesis of large libraries of compounds for screening.[4][5]
General Experimental Workflow for Pyrimidine Derivatives
In the absence of specific protocols for this compound, a generalized workflow for the synthesis and evaluation of novel pyrimidine derivatives is presented below. This workflow is typical for the preliminary screening of such compounds for potential biological activity.
Caption: General workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Conclusion
The reproducibility of experiments using this compound cannot be assessed due to the lack of published experimental findings. While the broader family of pyrimidine derivatives is of significant interest to researchers in drug development, this compound appears to be an understudied compound, primarily serving as a building block in the synthesis of more complex molecules.[1][2] Further research and publication of experimental data are necessary to determine any potential biological activity and to allow for a comparative analysis of its performance.
References
- 1. 2-Pyrimidine Acetic Acid - Biochemicals - CAT N°: 10007116 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Confirming the Molecular Structure of 2-Pyrimidineacetic Acid and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the key experimental techniques used to elucidate the molecular structure of 2-pyrimidineacetic acid and its derivatives. By presenting available data and detailed experimental protocols, this document serves as a valuable resource for structural confirmation studies.
The accurate determination of a compound's three-dimensional structure is fundamental to understanding its chemical properties, reactivity, and biological activity. For derivatives of this compound, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide outlines the standard analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
While extensive data is available for various derivatives, this guide also highlights the current data gap for the parent compound, this compound. The presented data for derivatives will serve as a valuable reference for researchers upon their own experimental determination of the parent compound's spectral and crystallographic data.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key quantitative data obtained from NMR, Mass Spectrometry, and X-ray Crystallography for representative this compound derivatives. Data for this compound is currently unavailable and is presented as "To Be Determined (TBD)" to underscore the need for experimental investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | TBD | TBD | TBD |
| 2-(Pyrimidin-2-ylthio)acetic acid | TBD | TBD | TBD |
| Methyl 2-(pyrimidin-2-yl)acetate | CDCl₃ | 8.73 (d, 2H), 7.20 (t, 1H), 4.15 (s, 2H), 3.78 (s, 3H) | 169.5, 166.8, 157.3, 119.8, 45.1, 52.6 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 2: Mass Spectrometry Fragmentation Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | TBD | TBD | TBD |
| 2-Amino-4,6-dimethylpyrimidine | Electron Ionization | 123 (M⁺) | 108, 81, 67, 53 |
| (Pyrimidin-2-ylthio)acetic acid | TBD | 170 (M⁺) | TBD |
X-ray Crystallography Data
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
Table 3: X-ray Crystallography Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| (Pyrimidin-2-ylthio)acetic acid | Monoclinic | P2₁/c | 8.834 | 10.456 | 7.789 | 90 | 109.87 | 90 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): This technique is suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecular structure. Characteristic losses of small neutral molecules (e.g., H₂O, CO, CO₂) and functional groups can help in identifying structural motifs.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The choice of solvent is crucial for obtaining well-ordered crystals.
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.
-
-
Structure Validation: Validate the final structure using crystallographic software to ensure its quality and chemical reasonableness.
Visualizing the Workflow
To illustrate the logical flow of the structural confirmation process, the following diagrams are provided.
Caption: Experimental workflow for molecular structure confirmation.
Safety Operating Guide
Proper Disposal of 2-Pyrimidineacetic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Pyrimidineacetic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is classified as an irritant, capable of causing skin and eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.
-
Skin Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
In the event of a spill, evacuate the area, ensure proper ventilation, and follow your institution's established spill cleanup procedures. Do not allow the chemical to enter drains or waterways.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[4] Never dispose of this chemical in the regular trash or down the sanitary sewer unless you have explicit written permission from EHS.[4][5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be kept closed except when adding waste.[6][8]
-
Properly label the waste container with a hazardous waste tag provided by your EHS department. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).[4]
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
The words "Hazardous Waste".[4]
-
Appropriate hazard pictograms (e.g., irritant).[4]
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Store the waste away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), submit a hazardous waste pickup request to your EHS department.[6]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or a paper manifest.[4]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if soluble) before it can be disposed of as non-hazardous waste.[7][8]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing and air-drying, deface or remove the original chemical label and dispose of the container in the regular trash or as directed by your EHS program.[7]
-
Quantitative Data and Hazard Information
The following table summarizes key data for this compound, which is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₆H₆N₂O₂ | [9] |
| Molecular Weight | 138.12 g/mol | [1] |
| CAS Number | 66621-73-6 | [9] |
| Primary Hazards | Irritant | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. caymanchem.com [caymanchem.com]
Essential Safety and Operational Guide for Handling 2-Pyrimidineacetic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Pyrimidineacetic Acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical.
Hazard Summary: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. All handling procedures must be conducted with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. This selection is based on established safety protocols for similar chemical compounds.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | To protect eyes and face from splashes and aerosols[3][4]. |
| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is recommended for enhanced protection. | To provide a barrier against skin contact[3]. Gloves should be inspected for any signs of degradation before use. |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from spills and splashes[3]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood. | To prevent the inhalation of harmful dust or vapors[3][4]. |
Operational Plan: Safe Handling Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The experimental area should be clearly demarcated and kept free of clutter.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
Put on all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
If working with a solid form, handle it carefully to avoid creating dust[4].
-
Use a spatula or other appropriate tool for transfers.
-
Close the container tightly after use.
-
-
In-Use:
-
Keep all containers with this compound sealed when not in use.
-
Avoid contact with skin and eyes[4].
-
Should any spills occur, follow the emergency procedures outlined below.
-
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].
-
Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed container for disposal as hazardous waste[4].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
